Benzoclidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15/h1-5,11,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKAOMZZTQULDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7348-26-7 (hydrochloride) | |
| Record name | Benzoclidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046191 | |
| Record name | Benzoclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16852-81-6, 66-93-3 | |
| Record name | Benzoclidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoclidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | +/- -3-Quinuclidinol benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOCLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G84189YY06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benocyclidine (BTCP): A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benocyclidine (BTCP), chemically known as 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine, is a psychoactive compound belonging to the arylcyclohexylamine class. While structurally related to phencyclidine (PCP) and ketamine, BTCP possesses a markedly distinct pharmacological profile that makes it a valuable tool in neuropharmacological research.[1][2] Unlike its congeners, which are primarily known for their N-methyl-D-aspartate (NMDA) receptor antagonism, BTCP functions as a potent and selective dopamine reuptake inhibitor (DRI).[1][2] This selective action on the dopamine transporter (DAT) without significant affinity for the NMDA receptor means it lacks the characteristic dissociative and hallucinogenic effects of PCP and ketamine.[2] This document provides an in-depth technical overview of the core mechanism of action of Benocyclidine, presenting quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity.
Core Mechanism of Action: Selective Dopamine Transporter Inhibition
The primary molecular target of Benocyclidine is the dopamine transporter (DAT), a protein crucial for regulating dopamine homeostasis in the brain.[1] By binding to DAT, BTCP potently inhibits the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This blockade leads to an increased concentration and prolonged presence of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[1] This mechanism is the foundation of its psychostimulant properties.[2]
Radiolabeled BTCP has been instrumental in studying the dopamine uptake complex in research settings.[1] In vivo studies in animal models have shown that BTCP's behavioral effects, which resemble those of cocaine, are mediated by its action as a potent dopamine reuptake inhibitor.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of Benocyclidine and its metabolites.
Table 1: Benocyclidine (BTCP) Binding Affinity and Functional Potency
| Ligand | Target | Assay | Species | Tissue/Preparation | Value Type | Value | Reference |
| Benocyclidine (BTCP) | Dopamine Transporter (DAT) | Dopamine Uptake Inhibition | Not Specified | Not Specified | IC50 | 7-8 nM | [4] |
| Benocyclidine (BTCP) | PCP Receptor (NMDA) | Receptor Binding | Not Specified | Not Specified | IC50 | 6 µM | [4] |
| Benocyclidine (BTCP) | Dopamine Transporter (DAT) | In vivo [3H]BTCP binding | Mouse | Striatum | ID50 | 6.34 mg/kg | [2] |
| Nomifensine | Dopamine Transporter (DAT) | In vivo [3H]BTCP binding | Mouse | Striatum | ID50 | 11.06 mg/kg | [2] |
Table 2: Pharmacology of Benocyclidine's Active Metabolites
| Compound | Parameter | Species | Finding | Reference |
| Active Metabolites | Affinity for DAT | Rat | Two primary metabolites show high affinity for the dopamine transporter. | [5] |
| Active Metabolites | In vivo potency | Mice | Two active metabolites are 10 and 50 times more potent, respectively, than BTCP at displacing [3H]BTCP from the DAT in the brain. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine transporter using [3H]BTCP.
Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine transporter.
Materials:
-
[3H]Benocyclidine ([3H]BTCP)
-
Unlabeled test compound
-
A known DAT inhibitor for determining non-specific binding (e.g., GBR 12909)
-
Rat striatal membrane homogenates
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Whatman GF/B glass fiber filters
-
Filtration manifold
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in fresh assay buffer to a desired protein concentration.
-
Assay Setup: In test tubes, add a constant concentration of [3H]BTCP, the membrane preparation, and varying concentrations of the unlabeled test compound. For total binding, no test compound is added. For non-specific binding, a saturating concentration of a known DAT inhibitor is added.
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Termination: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Dopamine Uptake Assay
This protocol measures the ability of a test compound to inhibit the uptake of [3H]dopamine into synaptosomes.
Objective: To determine the IC50 value of a test compound for the inhibition of dopamine uptake.
Materials:
-
[3H]Dopamine
-
Unlabeled test compound
-
Rat striatal synaptosomes
-
Krebs-Ringer buffer
-
A known DAT inhibitor for determining non-specific uptake (e.g., nomifensine)
-
Whatman GF/B glass fiber filters
-
Filtration manifold
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from fresh rat striatal tissue by homogenization and differential centrifugation.
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle in Krebs-Ringer buffer at 37°C.
-
Initiation of Uptake: Start the uptake reaction by adding a fixed concentration of [3H]dopamine.
-
Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters, which represents the amount of [3H]dopamine taken up by the synaptosomes, using a liquid scintillation counter.
-
Data Analysis: Determine non-specific uptake in the presence of a saturating concentration of a known DAT inhibitor. Calculate the specific uptake and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: BTCP inhibits the reuptake of dopamine at the synapse.
Caption: Workflow for key in vitro experiments.
References
- 1. Differential interaction of phencyclidine-like drugs with the dopamine uptake complex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo labelling of the mouse dopamine uptake complex with the phencyclidine derivative [3H]BTCP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of phencyclidine, amphetamine and related compounds on dopamine release from and uptake into striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vivo. Identification and quantification of BTCP primary metabolites in mice plasma, urine, and brain and their affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology and Toxicology of BTCP (Benocyclidine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP), also known as benocyclidine, is a potent and selective dopamine reuptake inhibitor (DRI). Structurally related to phencyclidine (PCP), BTCP exhibits a distinct pharmacological profile, lacking significant affinity for the N-methyl-D-aspartate (NMDA) receptor, and thus, the dissociative and hallucinogenic effects associated with PCP. This guide provides a comprehensive overview of the current knowledge on the pharmacology and toxicology of BTCP, intended for researchers and professionals in drug development. The available data on its mechanism of action, receptor binding profile, and in vivo effects are summarized. Notably, there is a significant lack of comprehensive toxicological data for BTCP in the public domain, a critical knowledge gap for further therapeutic development. This document aims to consolidate the existing scientific literature to inform future research and development efforts.
Pharmacology
Mechanism of Action
BTCP's primary mechanism of action is the selective inhibition of the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine in the synaptic cleft. By blocking the reuptake of dopamine, BTCP enhances dopaminergic neurotransmission. Unlike its structural analog phencyclidine (PCP), BTCP has negligible affinity for the NMDA receptor, which accounts for its lack of dissociative and hallucinogenic properties[1][2][3].
Receptor Binding Profile
BTCP exhibits high affinity and selectivity for the dopamine transporter. In vitro studies have demonstrated its potent inhibitory activity at the DAT.
| Parameter | Value | Species/Tissue | Reference |
| IC | 7 nM | Rat striatal synaptosomes | [4] |
| IC | 8 nM | Not specified | |
| IC | 70 nM | Primary cultures of dopaminergic neurons (substantia nigra) | [5] |
| K | Not explicitly stated, but high affinity is consistently reported. | ||
| K | 0.9 nM | Rat striatal membranes (high-affinity site) | [4] |
| B | 3.5 pmol/mg protein | Rat striatal membranes (high-affinity site) | [4] |
| K | 20 nM | Rat striatal membranes (low-affinity site) | [4] |
| B | 7.5 pmol/mg protein | Rat striatal membranes (low-affinity site) | [4] |
| K | 6 µM | Not specified | [4] |
Table 1: Quantitative Pharmacological Data for BTCP
In Vivo Effects
Preclinical studies in animal models have demonstrated that BTCP produces behavioral effects consistent with its action as a potent dopamine reuptake inhibitor.
-
Increased Locomotor Activity: Administration of BTCP has been shown to dose-dependently increase locomotor activity in rodents. However, repeated administration may lead to tolerance-like effects at higher doses[6].
-
Cocaine-Like Discriminative Stimulus Effects: In drug discrimination studies, BTCP fully substitutes for the discriminative stimulus effects of cocaine, indicating a shared mechanism of action related to dopamine reuptake inhibition.
-
Reinforcing Properties: BTCP has been shown to reinstate cocaine-seeking behavior in rats, suggesting it has reinforcing properties[6][7].
-
Increased Extracellular Dopamine: In vivo microdialysis studies in freely moving rats have confirmed that BTCP administration leads to a dose-dependent increase in extracellular dopamine levels in the striatum and nucleus accumbens[5][8][9].
Metabolism
In vivo studies in mice have shown that BTCP is metabolized into at least two primary active metabolites. These metabolites also exhibit a high affinity for the dopamine transporter and are found in the brain, where they may contribute to the overall pharmacological effects of BTCP[10]. The long-term storage of these metabolites is possible, similar to what is observed with its analog, phencyclidine[10].
Toxicology
Disclaimer: The available toxicological data for BTCP is extremely limited. The following information is based on anecdotal reports and data from structurally related compounds and should be interpreted with caution. Comprehensive toxicological studies are necessary to fully characterize the safety profile of BTCP.
Acute and Chronic Toxicity
There is a significant lack of formal acute and chronic toxicity studies on BTCP in the published literature. An online forum discussion referenced a 1999 study in rats that reported signs of serious liver damage (hepatotoxicity), including adhesive peritonitis, ileitis, and encapsulation of the liver, following repeated intraperitoneal injections of benocyclidine at doses of 5 and 10 mg/kg. One fatality was reported at the 10 mg/kg dose[11]. However, the original peer-reviewed publication for this study could not be located, and therefore, this information should be considered anecdotal until it can be verified.
As a member of the arylcyclohexylamine class, BTCP shares a structural backbone with compounds that have known toxicities. For example, phencyclidine (PCP) is associated with a wide range of adverse effects, including neurotoxicity, cardiovascular effects, and rhabdomyolysis[12][13][14]. However, given the significant differences in the pharmacological profile of BTCP (i.e., lack of NMDA receptor activity), it is not possible to directly extrapolate the full toxicological profile of PCP to BTCP.
Genotoxicity
No specific genotoxicity studies (e.g., Ames test, chromosomal aberration assays) for BTCP have been identified in the public domain. The genotoxic potential of BTCP remains unknown.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacology of BTCP. Specific parameters may vary between studies.
Dopamine Transporter (DAT) Binding Assay (In Vitro)
This protocol describes a competitive radioligand binding assay to determine the affinity of BTCP for the dopamine transporter.
Caption: Workflow for an in vitro dopamine transporter binding assay.
Methodology:
-
Membrane Preparation: Striatal tissue from rats is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the dopamine transporters.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of unlabeled BTCP.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of BTCP, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC₅₀ value.
In Vivo Microdialysis
This protocol outlines the procedure for measuring extracellular dopamine levels in the brain of a freely moving animal following BTCP administration.
Caption: Experimental workflow for in vivo microdialysis.
Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized rat.
-
Recovery: The animal is allowed to recover from the surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline level of extracellular dopamine.
-
Drug Administration: BTCP is administered (e.g., via intraperitoneal injection).
-
Post-Drug Sampling: Dialysate collection continues to measure the changes in dopamine levels following drug administration.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Locomotor Activity Measurement
This protocol describes the measurement of spontaneous locomotor activity in rodents following the administration of BTCP.
Caption: Workflow for locomotor activity assessment.
Methodology:
-
Acclimation and Habituation: Animals are acclimated to the testing room and then habituated to the locomotor activity chambers for a set period before the experiment.
-
Drug Administration: Animals are administered BTCP or a vehicle control at various doses.
-
Activity Monitoring: Immediately after administration, the animals are placed individually into automated activity monitoring chambers. These chambers are equipped with infrared beams, and the system records the number of beam breaks over time, which corresponds to locomotor activity.
-
Data Analysis: Various parameters of locomotor activity, such as total distance traveled, horizontal activity, and vertical activity (rearing), are quantified and analyzed.
Signaling Pathways
BTCP, as a dopamine reuptake inhibitor, primarily modulates dopaminergic signaling by increasing the availability of dopamine in the synapse. This increased dopamine can then act on postsynaptic dopamine receptors, primarily the D1 and D2 receptor subtypes, to initiate downstream signaling cascades.
BTCP Action at the Dopamine Transporter
Caption: BTCP inhibits dopamine reuptake at the presynaptic terminal.
Downstream Dopamine Receptor Signaling
The increased synaptic dopamine resulting from BTCP's action activates postsynaptic D1 and D2 receptors, which are G-protein coupled receptors that trigger distinct intracellular signaling pathways.
Caption: Simplified overview of D1 and D2 receptor signaling pathways.
Conclusion and Future Directions
BTCP is a well-characterized potent and selective dopamine reuptake inhibitor with clear psychostimulant effects in preclinical models. Its distinct pharmacological profile, separating it from its structural analog PCP, makes it a valuable tool for studying the dopamine transporter and its role in behavior. However, the significant lack of publicly available toxicological data, particularly regarding hepatotoxicity, genotoxicity, and long-term safety, is a major impediment to any potential therapeutic development. Future research should prioritize a comprehensive toxicological evaluation of BTCP to establish its safety profile. Furthermore, detailed investigations into the downstream signaling effects of BTCP beyond general dopamine receptor activation would provide a more complete understanding of its molecular pharmacology. The synthesis and evaluation of BTCP analogs may also yield novel compounds with improved therapeutic indices.
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-[1-(2-Benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) and cocaine induce similar effects on striatal dopamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 9. Regional differences in the effect of N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP) on extracellular dopamine levels: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-induced liver disease [ouci.dntb.gov.ua]
- 11. youtube.com [youtube.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC [pmc.ncbi.nlm.nih.gov]
Benocyclidine: A Technical Guide to a Selective Dopamine Reuptake Inhibitor
For Research, Scientific, and Drug Development Professionals
Abstract
Benocyclidine (BTCP), a derivative of phencyclidine (PCP), is a potent and selective dopamine reuptake inhibitor (DRI).[1][2] Unlike its parent compound, benocyclidine exhibits negligible affinity for the N-methyl-D-aspartate (NMDA) receptor, thus lacking the dissociative anesthetic effects associated with PCP.[1][3] This high selectivity for the dopamine transporter (DAT) makes benocyclidine a valuable pharmacological tool for investigating the intricacies of the dopaminergic system. This technical guide provides a comprehensive overview of the core pharmacology of benocyclidine, including its binding affinity and selectivity, detailed experimental protocols for its characterization, and a visualization of its mechanism of action and experimental workflows.
Introduction
Benocyclidine, chemically known as 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine, is an arylcyclohexylamine that has garnered significant interest in neuropharmacology.[1][3] Its unique pharmacological profile, characterized by potent and selective inhibition of the dopamine transporter, distinguishes it from other members of its class.[2][3] By blocking the reuptake of dopamine from the synaptic cleft, benocyclidine effectively increases the extracellular concentration of this key neurotransmitter, which is critically involved in reward, motivation, and motor control.[1][4] This selective action allows for the specific investigation of dopaminergic pathways without the confounding effects on the glutamatergic system often seen with non-selective arylcyclohexylamines.
Pharmacological Profile: Binding Affinity and Selectivity
The selectivity of benocyclidine for the dopamine transporter over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), is a key feature of its pharmacological profile. This selectivity is quantified through binding affinity studies, typically reported as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).
| Transporter | Ligand | Species | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| DAT | [³H]Benocyclidine | Rat | Binding | - | 7-8 | [5] |
| PCP Receptor | [³H]TCP | Rat | Binding | - | 6000 | [5] |
Mechanism of Action: Dopaminergic Signaling Pathway
Benocyclidine exerts its effects by directly interacting with the dopamine transporter. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic neurotransmission.
Experimental Protocols
Radioligand Binding Assay for Benocyclidine Affinity
This protocol is designed to determine the binding affinity of benocyclidine for the dopamine transporter using a competitive radioligand binding assay with [³H]Benocyclidine ([³H]BTCP).
Materials:
-
Rat striatal tissue (or cells expressing DAT)
-
[³H]Benocyclidine ([³H]BTCP)
-
Unlabeled benocyclidine
-
Homogenization Buffer (50 mM Tris-HCl, pH 7.4)
-
Assay Buffer (50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold Homogenization Buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes. Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in Assay Buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Binding Assay: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of [³H]BTCP, 50 µL of Assay Buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [³H]BTCP, 50 µL of a high concentration of unlabeled benocyclidine (e.g., 10 µM), and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of [³H]BTCP, 50 µL of varying concentrations of test compound (unlabeled benocyclidine), and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competitive binding curve and calculate the Ki value using the Cheng-Prusoff equation.[6]
In Vitro Dopamine Uptake Assay
This protocol measures the ability of benocyclidine to inhibit the uptake of [³H]dopamine into synaptosomes.
Materials:
-
Rat striatal tissue
-
[³H]Dopamine
-
Benocyclidine
-
Krebs-Ringer-HEPES (KRH) buffer
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold KRH buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes to pellet the synaptosomes. Resuspend the synaptosomal pellet in KRH buffer.
-
Uptake Assay: In a 96-well plate, pre-incubate the synaptosomal suspension with varying concentrations of benocyclidine or vehicle for 10-15 minutes at 37°C.
-
Initiate Uptake: Add [³H]dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold KRH buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value for benocyclidine's inhibition of dopamine uptake.
Experimental Workflow Visualizations
In Vitro Characterization Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of benocyclidine.
In Vivo Microdialysis Workflow
This diagram outlines the key steps in an in vivo microdialysis experiment to assess the effect of benocyclidine on extracellular dopamine levels.
Conclusion
Benocyclidine's potent and selective inhibition of the dopamine transporter, coupled with its lack of significant NMDA receptor activity, establishes it as a critical tool for neuropharmacological research. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive evaluation of benocyclidine and other selective dopamine reuptake inhibitors. Further research to fully elucidate its binding affinities at all three monoamine transporters in human tissue is warranted to fully translate its preclinical profile. The continued investigation of benocyclidine will undoubtedly contribute to a deeper understanding of the role of the dopaminergic system in both normal physiological processes and various neuropathological conditions.
References
- 1. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Creating Dynamic Images of Short-lived Dopamine Fluctuations with lp-ntPET: Dopamine Movies of Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uwec.edu [chem.uwec.edu]
Benocyclidine (BTCP): A Technical Guide to its History, Discovery, and Core Pharmacology
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Benocyclidine, or 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine (BTCP), is a potent and selective dopamine reuptake inhibitor (DRI). First described in a 1997 patent application by researchers at Duke University, BTCP emerged from the structural class of arylcyclohexylamines, which includes phencyclidine (PCP) and ketamine.[1][2] Unlike its predecessors, which are well-known for their N-methyl-D-aspartate (NMDA) receptor antagonism, BTCP exhibits a distinct pharmacological profile characterized by high affinity for the dopamine transporter (DAT) and negligible interaction with the NMDA receptor.[1][3] This unique selectivity makes BTCP a valuable research tool for elucidating the mechanisms of the dopaminergic system and a potential lead compound in the development of novel therapeutics. This technical guide provides an in-depth overview of the history, synthesis, and pharmacological properties of BTCP, with a focus on its core mechanism of action. Detailed experimental protocols for key assays and a summary of its quantitative binding affinities are presented to support further research and development.
History and Discovery
Benocyclidine (BTCP) was first disclosed in a 1997 patent application by Marc Caron and his colleagues at Duke University.[1][2] It belongs to the arylcyclohexylamine class of compounds, which were initially explored for their anesthetic properties in the mid-20th century.[4] The parent compound, phencyclidine (PCP), was synthesized in the late 1950s and investigated as a dissociative anesthetic.[5] However, its significant psychotomimetic side effects limited its clinical utility.
The development of BTCP represented a significant step in dissociating the dopamine reuptake inhibitory effects from the NMDA receptor antagonism inherent in many arylcyclohexylamines. By replacing the phenyl group of PCP with a benzothiophenyl moiety, the researchers created a molecule with a high affinity for the dopamine transporter while dramatically reducing its affinity for the PCP binding site on the NMDA receptor.[2][6] This structural modification resulted in a "pure" dopamine reuptake inhibitor, devoid of the hallucinogenic and dissociative effects associated with PCP and ketamine.[1]
Initially, radiolabeled BTCP, specifically [³H]BTCP, was instrumental in characterizing the dopamine uptake complex in the brain.[3] Its high selectivity allowed researchers to study the DAT in isolation, contributing to a better understanding of its role in dopamine neurotransmission and its involvement in various neurological and psychiatric disorders.
Synthesis of Benocyclidine (BTCP)
The synthesis of Benocyclidine (BTCP) can be achieved through several methods, with the Bruylants reaction being a commonly cited approach for related arylcyclohexylamines. This reaction involves the interaction of a Grignard reagent with an α-aminonitrile.
A general synthetic scheme involves the following key steps:
-
Formation of the α-aminonitrile: Cyclohexanone is reacted with piperidine and a cyanide source, such as potassium cyanide, to form 1-(1-cyanocyclohexyl)piperidine.
-
Grignard Reagent Preparation: 2-Bromobenzothiophene is reacted with magnesium turnings in an anhydrous ether solvent to form the Grignard reagent, 2-benzothienylmagnesium bromide.
-
Bruylants Reaction: The 1-(1-cyanocyclohexyl)piperidine is then reacted with the 2-benzothienylmagnesium bromide Grignard reagent. Following an aqueous workup, this reaction yields Benocyclidine (BTCP).
Further purification of the final product can be achieved through crystallization or column chromatography.
Pharmacological Profile
The defining characteristic of Benocyclidine is its potent and selective inhibition of the dopamine transporter (DAT). This action leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[3]
Binding Affinity and Selectivity
BTCP exhibits high affinity for the dopamine transporter, with reported IC50 values for dopamine uptake inhibition in the low nanomolar range.[6] In contrast, its affinity for the NMDA receptor is significantly lower, with a K0.5 value in the micromolar range, indicating negligible activity at this site.[6] This selectivity profile is a key differentiator from other arylcyclohexylamines.
| Target | Binding Affinity (Ki/IC50/K0.5) | Reference |
| Dopamine Transporter (DAT) | IC50 = 8 nM | [6] |
| NMDA Receptor (PCP site) | K0.5 = 6 µM | [6] |
| Serotonin Transporter (SERT) | Data not readily available | |
| Norepinephrine Transporter (NET) | Data not readily available |
Table 1: Binding affinities of Benocyclidine (BTCP) for key molecular targets.
Mechanism of Action
The primary mechanism of action of BTCP is the blockade of the dopamine transporter. By binding to DAT, BTCP prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, resulting in prolonged and enhanced stimulation of postsynaptic dopamine receptors.
Caption: Mechanism of action of Benocyclidine (BTCP).
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of Benocyclidine.
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of BTCP for the dopamine transporter using a competitive radioligand binding assay with [³H]WIN 35,428.
Materials:
-
Rat striatal tissue
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
[³H]WIN 35,428 (radioligand)
-
Unlabeled Benocyclidine (BTCP)
-
Nomifensine (for defining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect rat striata on ice and homogenize in 20 volumes of ice-cold homogenization buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a final protein concentration of 0.1-0.2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (to a final concentration of 1-2 nM), and 50 µL of varying concentrations of unlabeled BTCP (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding, add 50 µL of assay buffer instead of BTCP.
-
For non-specific binding, add 50 µL of 10 µM nomifensine.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the BTCP concentration.
-
Determine the IC50 value (the concentration of BTCP that inhibits 50% of specific [³H]WIN 35,428 binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the DAT Radioligand Binding Assay.
In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol outlines the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the rat striatum following the administration of BTCP.
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Guide cannula
-
Dental cement
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂, pH 7.4
-
Benocyclidine (BTCP) for injection
-
HPLC system with electrochemical detection (HPLC-ED)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.0 mm from bregma; DV: -3.5 mm from dura).
-
Secure the cannula with dental cement and allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the freely moving rat.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a 90-120 minute equilibration period to establish a stable baseline of dopamine levels.
-
Collect dialysate samples every 20 minutes.
-
After collecting at least three stable baseline samples, administer BTCP (e.g., intraperitoneally).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Immediately inject the collected dialysate samples into an HPLC-ED system for the quantification of dopamine.
-
The HPLC system should be equipped with a C18 reverse-phase column and an electrochemical detector set at an oxidizing potential sufficient to detect dopamine (e.g., +0.65 V).
-
-
Data Analysis:
-
Express the dopamine concentrations in each sample as a percentage of the average baseline concentration.
-
Plot the mean percentage change in dopamine levels over time.
-
Use appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the BTCP-induced changes in dopamine levels.
-
Conclusion
Benocyclidine (BTCP) stands out as a highly selective dopamine reuptake inhibitor with a pharmacological profile distinct from its parent arylcyclohexylamine compounds. Its discovery has provided the neuroscience community with a valuable tool to probe the intricacies of the dopaminergic system without the confounding effects of NMDA receptor modulation. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate further research into the therapeutic potential of BTCP and its analogues for a range of neurological and psychiatric disorders where dopamine dysregulation is a key pathological feature. Future studies should aim to further characterize its selectivity profile across all monoamine transporters and explore its downstream signaling effects to fully elucidate its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting dopamine transporter to ameliorate cognitive deficits in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Dopamine reuptake and inhibitory mechanisms in human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of BTCP for the Dopamine Transporter (DAT)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) for the dopamine transporter (DAT). It includes quantitative binding data, detailed experimental protocols for radioligand binding assays, and visualizations of key experimental workflows and principles.
Introduction to BTCP and the Dopamine Transporter
The dopamine transporter (DAT) is a crucial membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. Its dysfunction is implicated in several neuropsychiatric disorders, making it a significant target for therapeutic drug development.
BTCP is a potent and selective dopamine reuptake inhibitor.[1] It is a phencyclidine derivative that has been instrumental in characterizing the pharmacology of the dopamine transporter. Understanding the binding affinity and mechanism of interaction of BTCP with DAT is essential for the development of novel therapeutics targeting the dopaminergic system. While both BTCP and cocaine inhibit dopamine uptake, evidence suggests they may bind to distinct sites on the transporter.[2] However, other studies indicate that the binding of BTCP, cocaine, and other DAT ligands like GBR 12935 is mutually exclusive, suggesting a common or overlapping binding pocket.[3]
Quantitative Binding Affinity of BTCP for DAT
The binding affinity of BTCP for the dopamine transporter has been determined in various studies using different radioligands and tissue preparations. The affinity is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher binding affinity.
| Parameter | Value | Radioligand | Tissue/Cell Preparation | Species | Reference |
| IC₅₀ | 70 nM | [³H]Dopamine (uptake) | Primary cultures of dopaminergic neurons | Rat | [1] |
| IC₅₀ | 7.1 nM | [³H]BTCP | Recombinant human DAT | Human | |
| Inhibition | 30 nM | [³H]GBR 12783 | Rat striatal membranes | Rat |
Note: IC₅₀ values can be influenced by the concentration of the radioligand used in the assay. The Kᵢ value is a more absolute measure of affinity and is calculated from the IC₅₀ using the Cheng-Prusoff equation.
Experimental Protocols: Radioligand Binding Assay for DAT
The following is a detailed protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as BTCP, for the dopamine transporter. This protocol is adapted from established methodologies for [³H]WIN 35,428 binding to striatal membranes.
Materials and Reagents
-
Tissue: Fresh or frozen rat striatum
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
-
Radioligand: [³H]WIN 35,428 (or other suitable DAT radioligand like [³H]CFT)
-
Competitor: Unlabeled BTCP and a reference compound (e.g., cocaine or GBR 12909 for non-specific binding)
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI)
-
Equipment:
-
Homogenizer (e.g., Polytron)
-
Centrifuge (refrigerated)
-
Incubator or water bath
-
Filtration manifold
-
Scintillation counter
-
Membrane Preparation
-
Thaw frozen rat striata on ice.
-
Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension steps two more times.
-
After the final wash, resuspend the pellet in Assay Buffer to a final protein concentration of approximately 100-200 µg/mL. Protein concentration should be determined using a standard method (e.g., Bradford or BCA assay).
Competitive Binding Assay
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound (BTCP).
-
Total Binding: Add 100 µL of Assay Buffer.
-
Non-specific Binding: Add 100 µL of a high concentration of a standard DAT inhibitor (e.g., 10 µM GBR 12909).
-
Test Compound: Add 100 µL of varying concentrations of BTCP (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Add 100 µL of the prepared membrane suspension to each tube.
-
Add 50 µL of [³H]WIN 35,428 (at a final concentration close to its Kₔ, e.g., 2-5 nM) to initiate the binding reaction.
-
Incubate the tubes at 4°C for 2 hours with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold.
-
Wash the filters three times with 5 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow them to equilibrate overnight.
-
Measure the radioactivity in a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (BTCP) concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) Where:
-
[L] is the concentration of the radioligand.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay for DAT.
Principle of Competitive Binding at the Dopamine Transporter
Caption: Competitive binding at the dopamine transporter.
Conclusion
This guide provides essential information on the binding affinity of BTCP for the dopamine transporter, along with a detailed experimental protocol for its determination. The provided data and methodologies are valuable for researchers in pharmacology and drug development who are investigating the dopaminergic system and designing novel compounds that target the dopamine transporter. The competitive binding of BTCP at the DAT underscores its utility as a research tool and a lead compound for the development of potential therapeutics for dopamine-related disorders.
References
- 1. Localization of dopamine carriers by BTCP, a dopamine uptake inhibitor, on nigral cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Evidence for mutually exclusive binding of cocaine, BTCP, GBR 12935, and dopamine to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Odyssey of Benocyclidine: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benocyclidine (BTCP), a potent and selective dopamine reuptake inhibitor, presents a unique pharmacological profile distinct from its structural analog, phencyclidine (PCP). Understanding its in vivo journey—how it is absorbed, distributed, metabolized, and eliminated—is paramount for its potential therapeutic applications and for comprehending its psychoactive effects. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of Benocyclidine in vivo. While comprehensive in vivo pharmacokinetic data remains limited, this guide synthesizes available in vitro and in vivo findings, details relevant experimental methodologies, and outlines the known metabolic pathways.
Introduction
Benocyclidine, chemically known as 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine, is an arylcyclohexylamine that acts as a potent and selective dopamine reuptake inhibitor (DRI) with negligible affinity for the N-methyl-D-aspartate (NMDA) receptor.[1][2] This selective action on the dopamine transporter (DAT) differentiates it from related compounds like PCP and ketamine, which are known for their NMDA receptor antagonism.[1] This distinct mechanism of action makes Benocyclidine a valuable tool in neuropharmacological research. This guide will delve into the in vivo pharmacokinetics and metabolism of Benocyclidine, providing a foundational understanding for researchers in drug development and neuroscience.
Pharmacokinetics: The Journey of Benocyclidine in the Body
Detailed in vivo pharmacokinetic parameters for Benocyclidine are not extensively reported in publicly available literature. However, based on its physicochemical properties and limited in vivo data, a general pharmacokinetic profile can be inferred.
Absorption and Distribution
As a lipophilic compound, Benocyclidine is expected to be readily absorbed and distributed throughout the body, including crossing the blood-brain barrier to exert its effects on the central nervous system.[1] In vivo studies in mice have shown that after intraperitoneal administration, Benocyclidine and its metabolites can be detected in the brain, plasma, and urine.
One study in mice provided an estimated half-life (t½) for Benocyclidine in the brain of approximately 0.3 hours.[3] This suggests a relatively rapid clearance from the brain.
Table 1: Estimated In Vivo Pharmacokinetic Parameter of Benocyclidine in Mice
| Parameter | Tissue | Value | Species | Administration Route | Reference |
| Half-life (t½) | Brain | ~0.3 hours | Mouse | Intraperitoneal (i.p.) | [3] |
Metabolism
The primary route of Benocyclidine elimination is expected to be through metabolism, a common characteristic of lipophilic xenobiotics. In vitro studies using rat liver microsomes have been instrumental in identifying the initial steps of its biotransformation.
Metabolism: The Biotransformation of Benocyclidine
The metabolism of Benocyclidine primarily involves oxidation, leading to the formation of more polar metabolites that can be more readily excreted.
In Vitro Metabolic Profile
An in vitro study utilizing rat liver microsomes identified five monohydroxylated derivatives and two degradation compounds of Benocyclidine.[4] Notably, two of these monohydroxylated metabolites demonstrated a high affinity for the dopamine transporter, suggesting they may contribute to the overall pharmacological activity of the parent compound.[4]
Table 2: In Vitro Metabolites of Benocyclidine Identified in Rat Liver Microsomes
| Metabolite Type | Number Identified | Comments | Reference |
| Monohydroxylated derivatives | 5 | Two metabolites showed high affinity for the dopamine transporter. | [4] |
| Degradation compounds | 2 | - | [4] |
In Vivo Metabolic Profile
In vivo studies in mice have confirmed the presence of metabolites in various biological matrices. Following intraperitoneal administration, Benocyclidine and its primary metabolites were identified and quantified in urine, plasma, and brain tissue.[3] The two active metabolites identified in vitro were also found in the mouse brain, with estimated half-lives similar to that of the parent drug (~0.3 hours).[3] Although the concentrations of these metabolites in the brain were 20 and 40 times lower than that of Benocyclidine, their potency to displace [3H]BTCP from the dopamine transporter was 50 and 10 times higher, respectively.[3] This indicates that the metabolites may play a significant role in the overall pharmacological effect.
Proposed Biotransformation Pathway
Based on the identified metabolites, the primary biotransformation pathway for Benocyclidine is hydroxylation. This is a common Phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes.[5][6] While the specific CYP isozymes responsible for Benocyclidine metabolism have not been definitively identified, CYP2B enzymes are known to be involved in the metabolism of its structural analog, phencyclidine.[1]
Below is a proposed metabolic pathway for Benocyclidine based on the available data.
Experimental Protocols
This section outlines the general methodologies for conducting in vivo pharmacokinetic and metabolism studies of Benocyclidine. These protocols are based on standard practices and information gathered from studies on Benocyclidine and related compounds.
In Vivo Pharmacokinetic Study in Rodents (Rats/Mice)
Protocol Details:
-
Animal Model: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g) are commonly used. Animals should be acclimatized for at least one week before the experiment. For serial blood sampling, surgical implantation of a jugular vein catheter can be performed.[7]
-
Drug Administration: Benocyclidine can be dissolved in a suitable vehicle (e.g., saline, DMSO/saline mixture) and administered via intravenous (IV), intraperitoneal (IP), or oral (PO) routes. The dose will depend on the study's objective.
-
Blood Sampling: Blood samples (e.g., 100-200 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[4]
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of Benocyclidine and its metabolites are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), t½ (half-life), CL (clearance), and Vd (volume of distribution) are calculated using non-compartmental analysis.
In Vivo Metabolite Identification
Protocol Details:
-
Animal Dosing and Sample Collection: Following administration of Benocyclidine to rats or mice, urine and feces are collected over a 24-48 hour period using metabolic cages. Blood samples are also collected at various time points.
-
Sample Preparation: Urine samples may be directly analyzed or subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites. Feces are homogenized and extracted with an organic solvent. Plasma samples are typically subjected to protein precipitation.
-
Metabolite Profiling: Samples are analyzed by high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) to obtain a comprehensive profile of the drug and its metabolites.
-
Structure Elucidation: The structures of potential metabolites are elucidated based on their accurate mass measurements and fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments. Comparison with synthesized reference standards can confirm the proposed structures.
Analytical Methodology: LC-MS/MS for Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of Benocyclidine and its metabolites in biological matrices.
General LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of arylcyclohexylamines.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for Benocyclidine and its metabolites need to be optimized.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., Benocyclidine-d4) is crucial for accurate quantification to compensate for matrix effects and variations in extraction efficiency.
Conclusion
The in vivo pharmacokinetics and metabolism of Benocyclidine are critical areas of research for understanding its pharmacological and toxicological profile. While comprehensive in vivo pharmacokinetic data are still lacking, existing in vitro and limited in vivo studies provide a foundational understanding of its metabolic fate. The primary metabolic pathway involves hydroxylation to form active metabolites that likely contribute to its overall pharmacological effect. This technical guide has summarized the current knowledge and provided detailed methodological frameworks for future in vivo studies. Further research is warranted to fully characterize the in vivo pharmacokinetic profile of Benocyclidine in different species, identify all major metabolites, and elucidate the specific enzymes responsible for its biotransformation. Such data will be invaluable for the continued exploration of Benocyclidine as a research tool and its potential therapeutic applications.
References
- 1. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 4. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 7. currentseparations.com [currentseparations.com]
The Divergent Pharmacology of Benocyclidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benocyclidine (BTCP), a structural analog of phencyclidine (PCP), represents a significant departure from the typical pharmacology of the arylcyclohexylamine class. Unlike PCP and its close relatives, which are primarily known for their N-methyl-D-aspartate (NMDA) receptor antagonism, BTCP exhibits high affinity and selectivity for the dopamine transporter (DAT). This unique profile, which confers potent dopamine reuptake inhibition with negligible NMDA receptor activity, has established BTCP and its analogs as critical tools in neuroscience research and as potential leads in the development of therapeutics for dopamine-related disorders.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of benocyclidine analogs, detailed experimental protocols for their characterization, and a review of their pharmacological effects.
Structure-Activity Relationships
The pharmacological activity of benocyclidine analogs is highly dependent on the nature of the aromatic moiety, the cycloalkyl ring, and the amino group. The key structural feature that differentiates BTCP from PCP is the replacement of the phenyl ring with a benzothienyl group.[1] This modification dramatically shifts the primary pharmacological target from the NMDA receptor to the dopamine transporter.
The Aromatic Group
The nature of the aromatic ring is a critical determinant of activity. While the phenyl group in PCP confers potent NMDA receptor antagonism, the benzothienyl group in BTCP is responsible for its high affinity for the dopamine transporter.[1] Analogs with a thiophene ring, such as Tenocyclidine (TCP), retain significant NMDA receptor activity.[3] Modifications to the aromatic ring that alter its electron density can significantly impact activity. For instance, increasing the electron density of the phenyl ring in PCP analogs can maintain PCP-like activity, whereas a significant reduction in electron density or extension of the aromatic system leads to a loss of this activity.[4]
The Cycloalkyl Ring
The size and conformation of the cycloalkyl ring also play a crucial role in the activity of these compounds. For PCP analogs, a cyclohexane ring appears to be optimal for in vivo activity. Both decreasing and increasing the ring size from six carbons leads to a decline in PCP-like effects, although compounds with larger rings may retain some in vitro binding affinity.[5] The substitution pattern on the cyclohexane ring can also influence activity. For example, a methyl group at the cis-2 position of the cyclohexane ring in BTCP analogs can be well-tolerated, suggesting a specific orientation of the molecule within the binding pocket.[6]
The Amino Group
The nature of the amino substituent also modulates the potency and efficacy of these analogs. In PCP analogs, various substitutions on the nitrogen atom have been shown to alter potency without necessarily changing the fundamental mechanism of action.[4] For BTCP analogs, the piperidine ring is a common feature, and modifications to this ring can influence binding affinity and selectivity.
Quantitative Analysis of Benocyclidine Analogs
The following tables summarize the binding affinities and functional potencies of benocyclidine and its key structural analogs at the dopamine transporter and the NMDA receptor.
| Compound | Aromatic Group | Primary Target | Ki (nM) at DAT | IC50 (nM) for DA Uptake | Ki (nM) at NMDA Receptor | Reference(s) |
| Benocyclidine (BTCP) | Benzothienyl | DAT | - | 8 | > 6,000 (K0.5) | [2] |
| Phencyclidine (PCP) | Phenyl | NMDA Receptor | - | - | 100-200 | [1] |
| Tenocyclidine (TCP) | Thienyl | NMDA Receptor | - | - | ~500 | [1][3] |
| Ketamine | o-Chlorophenyl | NMDA Receptor | - | - | 300-1,000 | [1] |
| Dizocilpine (MK-801) | Dibenzocycloheptene | NMDA Receptor | - | - | 5-10 | [1] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are indicative of potency, with lower values representing higher potency. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a method for determining the binding affinity of benocyclidine analogs for the dopamine transporter using a competitive radioligand binding assay.
1. Materials:
-
Radioligand: [³H]WIN 35,428 or a similar high-affinity DAT radioligand.
-
Membrane Preparation: Synaptosomal membranes prepared from a brain region rich in DAT, such as the striatum of rats or from cells stably expressing the human dopamine transporter (hDAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compounds: Benocyclidine analogs dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of benocyclidine analogs to inhibit the reuptake of dopamine into synaptosomes or cells expressing DAT.
1. Materials:
-
[³H]Dopamine.
-
Synaptosome Preparation or hDAT-expressing cells.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer containing pargyline (to inhibit monoamine oxidase) and ascorbic acid (to prevent dopamine oxidation).
-
Test Compounds.
-
Inhibitor for Non-specific Uptake: A high concentration of a known DAT inhibitor (e.g., nomifensine).
2. Procedure:
-
Pre-incubate the synaptosomes or cells with the test compounds or vehicle at various concentrations.
-
Initiate dopamine uptake by adding [³H]dopamine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a DAT inhibitor) from the total uptake.
-
Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data with a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by benocyclidine and a typical experimental workflow for its characterization.
Caption: Dopamine Transporter (DAT) signaling and inhibition by Benocyclidine.
Caption: NMDA Receptor signaling and non-competitive antagonism by Phencyclidine.
Caption: Workflow for the pharmacological characterization of Benocyclidine analogs.
Conclusion
The structural analogs of benocyclidine represent a fascinating example of how subtle molecular modifications can lead to profound shifts in pharmacological activity. By moving away from the NMDA receptor antagonism characteristic of the parent compound, PCP, towards selective dopamine reuptake inhibition, BTCP and its derivatives have become invaluable pharmacological tools. The data and protocols presented in this guide offer a framework for the continued investigation of these compounds, with the potential for developing novel therapeutics for a range of neurological and psychiatric disorders. The clear structure-activity relationships provide a rational basis for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Dopamine Transporter Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary metabolites of Benocyclidine (BTCP), a potent and selective dopamine reuptake inhibitor (DRI), and their corresponding affinities for the dopamine transporter (DAT).[1][2] This document synthesizes in vitro and in vivo findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways and experimental workflows.
Core Findings: BTCP Metabolism and DAT Affinity
Benocyclidine (BTCP) undergoes extensive metabolism, primarily through hydroxylation, yielding several primary metabolites.[3][4] Research conducted on rat liver microsomes identified five monohydroxylated derivatives and two degradation compounds of BTCP.[3] Of these, two monohydroxylated metabolites have demonstrated a high affinity for the dopamine transporter, comparable to or even exceeding that of the parent compound.[3][5]
Subsequent in vivo studies in mice confirmed the presence of these two active metabolites in the brain.[6][7] Despite their lower concentrations relative to BTCP, these metabolites exhibited a significantly higher potency in displacing radiolabeled BTCP from the DAT.[6][7] This suggests that the pharmacological effects of BTCP may be mediated, at least in part, by its active metabolites.[5][6][7]
Quantitative Data: DAT Affinity of BTCP and its Primary Metabolites
The following table summarizes the in vitro affinity of BTCP and its identified primary metabolites for the dopamine transporter, as determined by competitive binding assays using [³H]BTCP.
| Compound | Metabolite Name/Structure | Kᵢ (nM) |
| BTCP | 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine | 14.2 ± 1.5 |
| Metabolite 1 | N-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidin-3-ol (3-OH-pip-BTCP) | 12.6 ± 1.8 |
| Metabolite 2 | N-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidin-4-ol (4-OH-pip-BTCP) | 35.5 ± 4.1 |
| Metabolite 3 | 1-[1-(2-Benzo[b]thiopheneyl)-4-hydroxycyclohexyl]piperidine | > 10,000 |
| Metabolite 4 | 1-[1-(5-Hydroxy-2-benzo[b]thiopheneyl)cyclohexyl]piperidine | > 10,000 |
| Metabolite 5 | 1-[1-(6-Hydroxy-2-benzo[b]thiopheneyl)cyclohexyl]piperidine | > 10,000 |
Data sourced from J Med Chem. 1997 Dec 5;40(25):4019-25.
Experimental Protocols
The determination of the DAT affinity for BTCP and its metabolites was primarily conducted using radioligand binding assays with rat striatal membranes.
Preparation of Rat Striatal Membranes
-
Tissue Source: Striata from male Sprague-Dawley rats.
-
Homogenization: The tissue was homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifugation: The homogenate was centrifuged at 48,000g for 15 minutes at 4°C.
-
Washing: The resulting pellet was resuspended in fresh buffer and centrifuged again under the same conditions.
-
Final Preparation: The final pellet was resuspended in the assay buffer to a protein concentration of approximately 0.2-0.4 mg/mL.
[³H]BTCP Binding Assay
-
Reaction Mixture: The assay was performed in a final volume of 1 mL containing:
-
50 mM Tris-HCl buffer (pH 7.4)
-
120 mM NaCl
-
5 mM KCl
-
[³H]BTCP (final concentration ~1 nM)
-
Rat striatal membrane preparation
-
Varying concentrations of BTCP or its metabolites for competition studies.
-
-
Incubation: The mixture was incubated at 4°C for 60 minutes.
-
Termination: The binding reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by three washes with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of a competing ligand (e.g., 10 µM GBR 12909). The inhibition constant (Kᵢ) values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Visualizations
Metabolic Pathway of BTCP
The following diagram illustrates the primary metabolic transformations of BTCP.
Caption: Primary metabolic pathways of Benocyclidine (BTCP) via hydroxylation.
Experimental Workflow for DAT Affinity Assay
This diagram outlines the key steps in the radioligand binding assay used to determine the DAT affinity of BTCP and its metabolites.
Caption: Workflow of the [³H]BTCP radioligand binding assay for DAT affinity.
References
- 1. Benocyclidine - Wikipedia [en.wikipedia.org]
- 2. Benocyclidine (BTCP) [benchchem.com]
- 3. 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective pathways for the metabolism of phencyclidine by cytochrome p450 2b enzymes: identification of electrophilic metabolites, glutathione, and N-acetyl cysteine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vivo. Identification and quantification of BTCP primary metabolites in mice plasma, urine, and brain and their affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Neurochemical Effects of Benocyclidine Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benocyclidine (BTCP), a derivative of phencyclidine (PCP), is a potent and selective dopamine reuptake inhibitor (DRI). Unlike its structural analogs, PCP and ketamine, benocyclidine exhibits negligible affinity for the N-methyl-D-aspartate (NMDA) receptor, thus lacking the characteristic dissociative anesthetic properties associated with those compounds. Its primary mechanism of action involves the blockade of the dopamine transporter (DAT), leading to a subsequent increase in extracellular dopamine concentrations in key brain regions associated with reward and motor function. This whitepaper provides a comprehensive overview of the neurochemical effects of benocyclidine administration, presenting quantitative data on its receptor binding profile and its in vivo effects on dopamine neurochemistry. Detailed experimental protocols for key assays are provided to facilitate further research, and signaling pathways and experimental workflows are visualized to enhance understanding.
Core Neurochemical Effects of Benocyclidine
Benocyclidine's primary neurochemical effect is the potent and selective inhibition of the dopamine transporter (DAT).[1] This action leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This selective action on the DAT, with minimal interaction with the NMDA receptor, makes benocyclidine a valuable research tool for isolating the effects of dopamine reuptake inhibition from NMDA receptor antagonism.
Receptor Binding Affinity
| Receptor/Transporter | Ligand | Ki (nM) | Species | Assay Type | Reference |
| Dopamine Transporter (DAT) | [³H]Benocyclidine | Not specified | Rat | Radioligand Binding | Vignon et al., 1988 |
| NMDA Receptor (PCP site) | [³H]TCP | 6000 (K₀.₅) | Rat | Radioligand Binding | [2] |
K₀.₅ represents the concentration for 50% inhibition.
In Vivo Neurochemical Effects
In vivo microdialysis studies in rats have demonstrated that systemic administration of benocyclidine leads to a dose-dependent increase in extracellular dopamine levels in brain regions rich in dopaminergic innervation, such as the striatum and nucleus accumbens.[3]
The effects on dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), appear to be region-specific. In the striatum, benocyclidine increases dopamine levels without significantly altering DOPAC and HVA concentrations.[3] In contrast, in the nucleus accumbens, an increase in dopamine is accompanied by a decrease in the levels of its metabolites.[3]
| Brain Region | Benocyclidine Dose | % Increase in Dopamine (approx.) | Effect on DOPAC | Effect on HVA | Reference |
| Striatum | Dose-dependent | Significant Increase | No significant change | No significant change | [3] |
| Nucleus Accumbens | Dose-dependent | Moderate Increase | Decrease | Decrease | [3] |
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter Affinity
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of benocyclidine for the dopamine transporter (DAT) using [³H]GBR-12935, a selective radioligand for DAT.
Materials:
-
Rat striatal tissue
-
Homogenization buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
[³H]GBR-12935
-
Unlabeled benocyclidine
-
Unlabeled GBR-12909 (for non-specific binding)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh homogenization buffer.
-
Binding Assay: In triplicate, incubate striatal membranes with a fixed concentration of [³H]GBR-12935 and varying concentrations of unlabeled benocyclidine in a final volume of 1 ml. For determination of non-specific binding, incubate membranes with [³H]GBR-12935 in the presence of a high concentration of unlabeled GBR-12909.
-
Incubation: Incubate the samples at room temperature for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with ice-cold homogenization buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of benocyclidine from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol outlines the procedure for measuring extracellular dopamine and its metabolites in the striatum of freely moving rats following benocyclidine administration.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Artificial cerebrospinal fluid (aCSF)
-
Benocyclidine solutions for injection
-
Automated microdialysis sample collector
-
HPLC system with electrochemical detection
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the striatum. Allow the animal to recover for at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of dopamine, DOPAC, and HVA levels.
-
Drug Administration: Administer benocyclidine (e.g., intraperitoneally) at various doses.
-
Sample Collection: Continue collecting dialysate samples for at least 3 hours post-injection.
-
Neurochemical Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentrations of dopamine, DOPAC, and HVA.
-
Data Analysis: Express the results as a percentage of the mean baseline concentrations.
Locomotor Activity Assessment
This protocol describes the measurement of spontaneous locomotor activity in rodents following benocyclidine administration.
Materials:
-
Open-field activity chambers equipped with infrared beams
-
Rodents (rats or mice)
-
Benocyclidine solutions for injection
-
Saline solution (vehicle control)
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 60 minutes before the experiment. On the day prior to testing, habituate the animals to the open-field chambers for a set period (e.g., 30 minutes).
-
Drug Administration: On the test day, administer benocyclidine or vehicle control to the animals.
-
Testing: Immediately after injection, place each animal in the center of an open-field chamber.
-
Data Recording: Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes) using the automated activity monitoring system.
-
Data Analysis: Analyze the data by comparing the locomotor activity of the benocyclidine-treated groups to the vehicle-treated control group.
Visualizations
Signaling Pathway
Caption: Benocyclidine inhibits the dopamine transporter (DAT).
Experimental Workflows
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for In Vivo Microdialysis Experiment.
References
- 1. The role of nucleus accumbens dopamine in the neurochemical and behavioral effects of phencyclidine: a microdialysis and behavioral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. Protocol to investigate Parkinson’s patient-derived dopaminergic neurons by live-cell microscopy and oxidized dopamine assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Use of Benocyclidine (BTCP) in Preclinical Animal Research
For Research Use Only. Not for human or veterinary use.
Application Notes
Benocyclidine, also known as Benzothiophenylcyclohexylpiperidine (BTCP), is a potent and selective dopamine reuptake inhibitor (DRI).[1] Unlike its structural analog phencyclidine (PCP), Benocyclidine has negligible affinity for the NMDA receptor, meaning it does not produce the same hallucinogenic or dissociative effects.[1] This selective pharmacological profile makes it a valuable research tool for investigating the role of the dopamine transporter (DAT) in various physiological and pathological processes.
Primary Applications:
-
Neuropharmacology: Studying the function and regulation of the dopamine transporter.
-
Disease Modeling: Investigating dopamine dysregulation in animal models of neuropsychiatric disorders such as addiction and potentially schizophrenia. Given its mechanism, it may be used to explore aspects of these disorders related to dopamine signaling.
-
Drug Discovery: Serving as a reference compound in the development of novel dopamine reuptake inhibitors.
Mechanism of Action:
Benocyclidine binds to the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. Its high selectivity for DAT over other monoamine transporters and receptors allows for the specific investigation of dopamine-related pathways.
Key Experimental Protocols
Pharmacokinetic Profiling in Mice
This protocol outlines the procedure for determining the basic pharmacokinetic parameters of Benocyclidine in a murine model.
Materials:
-
Benocyclidine (BTCP) hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal housing and care facilities
-
Microcentrifuge tubes
-
Equipment for blood collection (e.g., retro-orbital sinus, tail vein)
-
Analytical equipment for quantifying Benocyclidine in plasma and brain tissue (e.g., LC-MS/MS)
Procedure:
-
Preparation of Dosing Solution: Prepare a fresh solution of Benocyclidine in sterile saline on the day of the experiment. The concentration should be calculated based on the desired dose and the average weight of the mice.
-
Animal Dosing: Administer a single intraperitoneal (i.p.) injection of Benocyclidine to the mice. A typical dose for such studies could start in the range of 5-10 mg/kg.
-
Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) post-injection, collect blood samples from a small cohort of animals at each time point. Euthanize the animals immediately after blood collection and harvest the brains.
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma and brain tissue samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Benocyclidine and its primary active metabolites in plasma and brain homogenates using a validated analytical method like LC-MS/MS.
-
Data Analysis: Plot the concentration-time data and calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Neurobehavioral Assessment: Locomotor Activity
This protocol is designed to assess the psychostimulant effects of Benocyclidine by measuring changes in locomotor activity in rats.
Materials:
-
Benocyclidine (BTCP) hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300 g)
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
-
Data acquisition software.
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment. Allow each rat to explore the open-field chamber for 30 minutes for 2-3 consecutive days prior to the test day to habituate them to the environment.
-
Dosing: On the test day, administer Benocyclidine via intraperitoneal (i.p.) injection. A dose range of 4-16 mg/kg can be explored. A control group should receive a vehicle (saline) injection of the same volume.
-
Data Collection: Immediately after injection, place the rat in the center of the open-field chamber and record its locomotor activity for a period of 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the locomotor data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect. Compare the dose-dependent effects of Benocyclidine with the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Quantitative Data Summary
| Parameter | Value | Animal Model | Route of Administration | Citation |
| In Vitro Activity | ||||
| Dopamine Uptake Inhibition (IC50) | 7-8 nM | - | - | |
| In Vivo Binding | ||||
| Dopamine Uptake Complex Binding (ID50) | 6.34 mg/kg | Mouse | - | |
| Pharmacokinetics | ||||
| Estimated Half-life (t½) in Brain | ~0.3 hours | Mouse | Intraperitoneal (i.p.) | |
| Behavioral Studies (Dose Range) | ||||
| Cocaine Self-Administration Studies | 4 - 32 mg/kg | Rat | Intraperitoneal (i.p.) |
Mandatory Visualizations
Signaling Pathway of Benocyclidine
References
Application Notes and Protocols for Benocyclidine in In Vivo Microdialysis Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benocyclidine, also known as benzothiophenylcyclohexylpiperidine (BTCP), is a potent and selective dopamine reuptake inhibitor (DRI).[1][2][3] Unlike other arylcyclohexylamines such as phencyclidine (PCP) or ketamine, benocyclidine exhibits negligible affinity for the NMDA receptor, making it a valuable research tool for specifically investigating the role of the dopamine transporter (DAT) in various neurological processes.[1][2] In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[4][5] This document provides detailed application notes and protocols for the use of benocyclidine in in vivo microdialysis experiments to study its effects on dopamine neurotransmission.
Mechanism of Action
Benocyclidine's primary mechanism of action is the blockade of the dopamine transporter (DAT).[1] This inhibition of dopamine reuptake from the synaptic cleft leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic signaling.[1] Due to its high selectivity for DAT over other monoamine transporters and its lack of significant NMDA receptor activity, benocyclidine allows for the targeted investigation of the consequences of increased dopaminergic neurotransmission.[1][2]
Data Presentation
The following table summarizes the quantitative data from an in vivo microdialysis study investigating the effects of benocyclidine on extracellular dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid) levels in the striatum and nucleus accumbens of rats.
| Brain Region | Benocyclidine Dose (mg/kg, i.p.) | Peak Increase in Extracellular Dopamine (% of baseline) | Effect on DOPAC Levels | Effect on HVA Levels |
| Striatum | 2.5 | ~250% | No significant change | No significant change |
| 5 | ~400% | No significant change | No significant change | |
| 10 | ~600% | No significant change | No significant change | |
| Nucleus Accumbens | 10 | ~200% | Decrease | Decrease |
Data adapted from a study by Maurice et al. (1991). The values are approximate and represent the peak effects observed.
Experimental Protocols
This section outlines a detailed methodology for a typical in vivo microdialysis experiment to assess the impact of benocyclidine on dopamine levels.
1. Animal Model and Surgery
-
Animal Model: Adult male Wistar rats (250-300g) are a commonly used model.
-
Stereotaxic Surgery:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole above the target brain region.
-
Example coordinates for targeting the striatum (relative to bregma): Anteroposterior (AP): +1.0 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -5.0 mm from the skull surface.
-
Example coordinates for targeting the nucleus accumbens (relative to bregma): AP: +1.7 mm; ML: ±1.0 mm; DV: -7.0 mm from the skull surface.
-
Implant a guide cannula (e.g., CMA 12) at the desired coordinates and secure it to the skull with dental cement.
-
Allow the animals to recover for at least 48-72 hours post-surgery.
-
2. Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.
-
Perfusion:
-
Connect the probe inlet to a microinfusion pump and the outlet to a collection vial.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). A typical aCSF composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 1.0 mM MgCl2, buffered to pH 7.4.
-
-
Habituation and Baseline Collection:
-
Allow the animal to habituate to the testing environment for at least 1-2 hours after probe insertion.
-
Begin collecting baseline dialysate samples (e.g., every 20 minutes) for at least 60-80 minutes to establish a stable baseline of neurotransmitter levels.
-
3. Benocyclidine Administration and Sample Collection
-
Drug Preparation: Dissolve benocyclidine hydrochloride in sterile saline (0.9% NaCl).
-
Administration: Administer benocyclidine via intraperitoneal (i.p.) injection at the desired doses (e.g., 2.5, 5, or 10 mg/kg).
-
Post-injection Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for a sufficient duration (e.g., 3-4 hours) to observe the full time-course of the drug's effect.
4. Sample Analysis
-
Analytical Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the standard method for quantifying dopamine and its metabolites in microdialysate samples.
-
Chromatographic Conditions:
-
Use a C18 reverse-phase column.
-
The mobile phase composition can be a phosphate/citrate buffer containing methanol, octanesulfonic acid, and EDTA.
-
Set the electrochemical detector at an oxidizing potential suitable for detecting dopamine, DOPAC, and HVA (e.g., +0.75 V).
-
-
Quantification: Calculate the concentration of each analyte in the dialysate samples by comparing the peak heights or areas to those of external standards. Express the results as a percentage of the average baseline concentration.
Mandatory Visualizations
Signaling Pathway of Benocyclidine's Action
Caption: Benocyclidine blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.
Experimental Workflow for In Vivo Microdialysis with Benocyclidine
Caption: Workflow for a benocyclidine in vivo microdialysis experiment.
References
- 1. Benocyclidine (BTCP) [benchchem.com]
- 2. Benocyclidine - Wikipedia [en.wikipedia.org]
- 3. microbiozindia.com [microbiozindia.com]
- 4. Regional differences in the effect of N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP) on extracellular dopamine levels: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benocyclidine in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benocyclidine (also known as Benzothiophenylcyclohexylpiperidine or BTCP) is a psychoactive arylcyclohexylamine derivative that has been a subject of neuropharmacological research.[1] A critical review of the existing literature reveals conflicting information regarding its primary mechanism of action. Some studies characterize it as a potent and selective dopamine reuptake inhibitor (DRI) with negligible affinity for the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] In contrast, other sources describe it as a non-competitive NMDA receptor antagonist, similar to phencyclidine (PCP) and ketamine.[2][4] This document provides comprehensive application notes and detailed protocols for the preparation and use of benocyclidine in cell culture assays, addressing both potential mechanisms of action to guide researchers in their experimental design and data interpretation.
Physicochemical Properties and Storage
A summary of the key properties of benocyclidine is provided in the table below. Proper handling and storage are crucial for maintaining the integrity and activity of the compound.
| Property | Data | Reference |
| IUPAC Name | 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine | [1] |
| Synonyms | BTCP, BCP, GK 13 | [5] |
| Molecular Formula | C₁₉H₂₅NS | [5] |
| Molecular Weight | 299.5 g/mol | [2] |
| CAS Number | 112726-66-6 | [2] |
| Appearance | Crystalline solid | [5] |
| Solubility | DMF: 5 mg/mLEthanol: 2 mg/mL | [5][6] |
| Storage | Store at 2-8°C. For long-term storage, aliquots in a suitable solvent can be stored at -20°C or -80°C. | [7] |
| Stability | Stable for at least 5 years when stored properly. | [5][6] |
Preparation of Benocyclidine Stock Solution
To ensure accurate and reproducible results, it is imperative to prepare benocyclidine solutions correctly. The following protocol outlines the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for cell culture applications.
Materials:
-
Benocyclidine powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol:
-
Safety Precautions: Always handle benocyclidine and DMSO in a well-ventilated area, wearing appropriate PPE.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 2.995 mg of benocyclidine powder into the tube.
-
Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the benocyclidine powder.
-
Mixing: Vortex the solution thoroughly until the benocyclidine is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]
Experimental Workflow for Cell Culture Assays
The following diagram illustrates a general workflow for treating cultured cells with benocyclidine.
Caption: General experimental workflow for cell culture assays involving benocyclidine treatment.
Benocyclidine as a Dopamine Reuptake Inhibitor (DRI)
Several studies indicate that benocyclidine is a potent and selective inhibitor of the dopamine transporter (DAT), with an IC₅₀ value of approximately 7-8 nM.[3] This activity leads to an increase in extracellular dopamine levels.[2]
Signaling Pathway
The inhibition of DAT by benocyclidine prevents the reuptake of dopamine from the synaptic cleft, thereby prolonging its action on postsynaptic dopamine receptors.
Caption: Simplified signaling pathway of dopamine and the inhibitory action of benocyclidine.
Experimental Protocol: Dopamine Uptake Assay
This protocol is designed to measure the inhibitory effect of benocyclidine on dopamine uptake in a cell line expressing the dopamine transporter (e.g., HEK293-DAT cells).
Materials:
-
HEK293-DAT cells (or other suitable cell line)
-
96-well cell culture plates
-
Benocyclidine working solutions (prepared in assay buffer)
-
[³H]-Dopamine (radiolabeled dopamine)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation counter and scintillation fluid
-
Cell lysis buffer
Protocol:
-
Cell Seeding: Seed HEK293-DAT cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of benocyclidine (e.g., 0.1 nM to 10 µM) or vehicle control for 15-30 minutes at 37°C.
-
Dopamine Uptake: Add [³H]-Dopamine to each well at a final concentration of approximately 10-20 nM. Incubate for 10-15 minutes at 37°C.
-
Termination of Uptake: Rapidly wash the cells three times with ice-cold assay buffer to remove unincorporated [³H]-Dopamine.
-
Cell Lysis: Lyse the cells with cell lysis buffer.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of benocyclidine by plotting the percentage of inhibition of dopamine uptake against the log concentration of benocyclidine.
Benocyclidine as an NMDA Receptor Antagonist
Contrary to the DRI profile, some literature suggests that benocyclidine acts as a non-competitive antagonist of the NMDA receptor, a key player in glutamatergic neurotransmission.[2][4] Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.[9]
Signaling Pathway
As a non-competitive antagonist, benocyclidine would block the ion channel of the NMDA receptor, preventing calcium influx and subsequent downstream signaling cascades.
Caption: Simplified signaling pathway of the NMDA receptor and the antagonistic action of benocyclidine.
Experimental Protocol: NMDA-Induced Excitotoxicity Assay
This protocol assesses the potential protective effect of benocyclidine against NMDA-induced cell death in primary neuronal cultures or a suitable neuronal cell line.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
-
24- or 48-well cell culture plates
-
NMDA
-
Glycine
-
Benocyclidine working solutions
-
Cell viability assay kit (e.g., MTT, LDH)
-
Culture medium
Protocol:
-
Cell Culture: Culture primary neurons or neuronal cell line in appropriate plates until they reach the desired confluency or maturity.
-
Pre-treatment: Pre-treat the cells with various concentrations of benocyclidine (e.g., 1 µM to 100 µM) or vehicle control for 1-2 hours.
-
Induction of Excitotoxicity: Add NMDA (e.g., 100-500 µM) and glycine (as a co-agonist, e.g., 10 µM) to the culture medium.
-
Incubation: Incubate the cells for 24 hours under standard cell culture conditions.
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as MTT or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis: Determine the neuroprotective effect of benocyclidine by comparing the viability of cells treated with NMDA alone to those pre-treated with benocyclidine.
Conclusion and Recommendations
The conflicting reports on the primary molecular target of benocyclidine necessitate a careful and empirical approach when using this compound in cell culture assays. Researchers should consider the following:
-
Target Validation: It is highly recommended to first validate the mechanism of action of benocyclidine in the specific cell system being used. This can be achieved by performing both dopamine uptake assays and NMDA receptor functional assays.
-
Concentration Range: The effective concentration of benocyclidine may differ significantly depending on its mechanism of action. As a DRI, it is potent in the nanomolar range, while its reported affinity for the NMDA receptor is in the micromolar range.[3][5]
-
Appropriate Controls: The use of appropriate positive and negative controls is essential for interpreting the results correctly. For example, when investigating its DRI activity, a known DRI like GBR-12909 should be used as a positive control. When studying its NMDA receptor antagonist properties, a known antagonist like MK-801 should be used.
By carefully considering the information and protocols provided in this document, researchers can design robust experiments to elucidate the biological effects of benocyclidine in their cell culture models.
References
- 1. Benocyclidine - Wikipedia [en.wikipedia.org]
- 2. Benocyclidine (BTCP) [benchchem.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. NMDA receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for [3H]BTCP in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritiated N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine, [3H]BTCP, is a high-affinity radioligand primarily used to label and characterize the dopamine transporter (DAT). As a potent and selective dopamine reuptake inhibitor, [3H]BTCP serves as an invaluable tool in neuroscience research and drug discovery for studying the mechanisms of dopaminergic neurotransmission and for screening compounds that target the DAT.[1] The dopamine transporter is a key protein in regulating dopamine levels in the synapse and is implicated in various neurological and psychiatric disorders, as well as being a target for therapeutic drugs and substances of abuse like cocaine.[2]
These application notes provide detailed protocols for utilizing [3H]BTCP in radioligand binding assays, including membrane preparation, saturation binding studies to determine receptor density (Bmax) and affinity (Kd), and competition binding assays to determine the inhibitory constants (Ki) of test compounds.
Target Information
-
Secondary Target: Evidence suggests potential interactions with sigma-1 (σ1) receptors, which may be involved in downstream signaling.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for [3H]BTCP binding. These values are compiled from various studies and should be considered as representative examples. Actual results may vary depending on the specific experimental conditions and tissue preparations used.
Table 1: [3H]BTCP Binding Characteristics (Saturation Analysis)
| Parameter | Value | Tissue/Cell Source | Reference |
| Kd (Dissociation Constant) | ~16 nM (low affinity) | Rat brain membranes | [5] |
| Kd (Dissociation Constant) | ~0.5 nM (high affinity) | Rat brain membranes | [5] |
| Bmax (Receptor Density) | To be determined experimentally | - |
Table 2: Inhibitory Constants (Ki) of Various Compounds against [3H]BTCP Binding (Competition Analysis)
| Compound | Ki (nM) | Target | Tissue/Cell Source | Reference |
| BTCP (unlabeled) | To be determined experimentally | DAT | - | |
| Cocaine | To be determined experimentally | DAT | Rat Striatum | [2] |
| GBR 12935 | To be determined experimentally | DAT | Rat Striatum | [2] |
| Dopamine | To be determined experimentally | DAT | Rat Striatum | [2] |
| (+)SKF 10047 | Potent inhibitor of high-affinity site | DAT/Sigma-1 | Rat brain membranes | [5] |
| Haloperidol | To be determined experimentally | Sigma-1 | Rat brain membranes | [5] |
Note: Specific Ki values for various compounds against [3H]BTCP binding require further targeted experimental investigation.
Experimental Protocols
I. Membrane Preparation from Brain Tissue (e.g., Rat Striatum)
This protocol outlines the preparation of crude membrane fractions from brain tissue, which are enriched in dopamine transporters.
-
Tissue Dissection: Euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum) on ice.
-
Homogenization: Homogenize the tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). A Dounce or Polytron homogenizer can be used.[6]
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.[6][7]
-
High-Speed Centrifugation: Collect the supernatant and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[6][7]
-
Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold lysis buffer, and repeat the high-speed centrifugation.[6]
-
Final Preparation: Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) or a buffer containing a cryoprotectant like 10% sucrose for long-term storage at -80°C.[6]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.[6]
II. Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]BTCP.
-
Assay Setup: In a 96-well plate or individual tubes, set up the following in triplicate:
-
Total Binding: Add increasing concentrations of [3H]BTCP (e.g., 0.1 to 50 nM) to the membrane preparation (50-120 µg of protein).[6]
-
Non-specific Binding (NSB): In a parallel set of tubes, add the same increasing concentrations of [3H]BTCP along with a high concentration of a competing, non-radioactive ligand (e.g., 10 µM unlabeled BTCP or cocaine) to saturate the specific binding sites.[8]
-
-
Incubation: Bring the final volume of each reaction to 250-500 µL with assay buffer.[6][8] Incubate at a suitable temperature (e.g., 25-30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[6][7]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[6]
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[6][7]
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in disintegrations per minute, DPM, or counts per minute, CPM) using a liquid scintillation counter.[7]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding versus the concentration of [3H]BTCP.
-
Analyze the data using non-linear regression (one-site binding model) to determine the Kd and Bmax values. A Scatchard plot can also be used for linearization of the data.
-
III. Competition Binding Assay
This assay is used to determine the affinity (Ki) of a test compound for the [3H]BTCP binding site.
-
Assay Setup: In a 96-well plate or individual tubes, set up the following in triplicate:
-
Total Binding: Add a fixed concentration of [3H]BTCP (typically at or near its Kd value) and the membrane preparation.
-
Non-specific Binding (NSB): Add the fixed concentration of [3H]BTCP, the membrane preparation, and a high concentration of a competing, non-radioactive ligand (e.g., 10 µM unlabeled BTCP).
-
Competition: Add the fixed concentration of [3H]BTCP, the membrane preparation, and increasing concentrations of the test compound.
-
-
Incubation, Filtration, and Counting: Follow the same procedures as described for the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]BTCP against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]BTCP).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [3H]BTCP used in the assay and Kd is the dissociation constant of [3H]BTCP determined from the saturation binding assay.[6]
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for a [3H]BTCP radioligand binding assay.
Caption: [3H]BTCP action at the dopamine transporter.
References
- 1. Localization of dopamine carriers by BTCP, a dopamine uptake inhibitor, on nigral cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for mutually exclusive binding of cocaine, BTCP, GBR 12935, and dopamine to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamics of the binding of BTCP (GK 13) and related derivatives on the dopamine neuronal carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]PCP-3-OH and (+)[3H]SKF 10047 binding sites in rat brain membranes: evidence of multiplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Studies on high-affinity [3H]substance P binding sites in bovine pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benocyclidine in Dopamine Transporter Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benocyclidine, also known as benzothiophenylcyclohexylpiperidine (BTCP), is a potent and selective dopamine reuptake inhibitor (DRI).[1][2] Its high affinity for the dopamine transporter (DAT) makes it a valuable tool for researchers studying the dopaminergic system. This document provides detailed application notes and protocols for the use of benocyclidine in DAT imaging, a critical technique in neuroscience and drug development for investigating neuropsychiatric disorders such as Parkinson's disease, ADHD, and substance use disorders. Radiolabeled forms of benocyclidine, particularly [3H]BTCP, are instrumental in in vitro and in vivo studies to characterize the density, affinity, and occupancy of the dopamine transporter.
Data Presentation: Quantitative Analysis of Benocyclidine Binding
The following tables summarize the binding affinity and potency of benocyclidine for the dopamine transporter based on available data.
Table 1: In Vitro Binding Affinity and Potency of Benocyclidine for the Dopamine Transporter (DAT)
| Compound | Parameter | Value | Species/System | Reference |
| Benocyclidine (BTCP) | IC₅₀ | 8 nM | Not specified | [1] |
Table 2: In Vivo Potency of Benocyclidine for the Dopamine Transporter (DAT)
| Compound | Parameter | Value | Species/System | Reference |
| Benocyclidine (BTCP) | ID₅₀ | 6.34 mg/kg | Mouse Striatum | |
| Metabolite 1 | Potency vs. BTCP | 50x higher | Mouse Brain | [3] |
| Metabolite 2 | Potency vs. BTCP | 10x higher | Mouse Brain | [3] |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. ID₅₀ (half-maximal inhibitory dose) is the dose of a drug that causes a 50% inhibition of a specific biological response in vivo.
Signaling Pathways and Experimental Workflows
Dopamine Transporter Signaling Pathway and Inhibition by Benocyclidine
The dopamine transporter is a key regulator of dopaminergic neurotransmission. It functions by removing dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. Benocyclidine, as a dopamine reuptake inhibitor, blocks this process, leading to an increased concentration and prolonged presence of dopamine in the synapse. This enhanced dopaminergic signaling subsequently modulates downstream pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Benocyclidine (BTCP) [benchchem.com]
- 3. 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vivo. Identification and quantification of BTCP primary metabolites in mice plasma, urine, and brain and their affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Measuring BTCP Effects on Dopamine Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) is a potent and selective dopamine transporter (DAT) inhibitor.[1][2] Its primary mechanism of action involves blocking the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration and duration of dopamine signaling.[3] This property makes BTCP a valuable research tool for studying the role of the dopamine system in various physiological and pathological processes, including addiction and neurodegenerative diseases.[4] This document provides detailed application notes and protocols for key techniques used to measure the effects of BTCP on dopamine levels, catering to both in vitro and in vivo experimental setups.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of BTCP with the dopamine transporter.
Table 1: In Vitro Binding Affinity and Uptake Inhibition
| Parameter | Value | Species | Preparation | Radioligand | Reference |
| IC₅₀ (DA Uptake) | 70 nM | Rat | Primary cultures of dopaminergic neurons | [³H]DA | [1] |
| IC₅₀ (Binding) | 7.1 nM | Human | Recombinant DAT | [³H]BTCP | [5] |
Table 2: In Vivo Dopamine Transporter Occupancy
| Parameter | Value | Species | Method | Radiotracer | Reference |
| ID₅₀ | 6.34 mg/kg | Mouse | In vivo binding | [³H]BTCP | [2] |
Signaling Pathway and Mechanism of Action
BTCP exerts its effects by binding to the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. By inhibiting DAT, BTCP increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol determines the binding affinity of BTCP for the dopamine transporter.
Objective: To determine the inhibitory constant (Ki) of BTCP for the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing the dopamine transporter (e.g., HEK-293-hDAT cells).
-
Radioligand specific for DAT (e.g., [³H]BTCP or [³H]WIN 35,428).
-
Unlabeled BTCP for competition studies.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing DAT in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In test tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled BTCP. For determining non-specific binding, use a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 120 minutes).[5]
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled BTCP concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Dopamine Uptake Assay
This protocol measures the functional effect of BTCP on dopamine uptake into cells.
Objective: To determine the IC₅₀ of BTCP for the inhibition of dopamine uptake.
Materials:
-
Cell line expressing DAT (e.g., HEK-293-hDAT) or primary neuronal cultures.
-
[³H]Dopamine.
-
BTCP at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation counter.
Procedure:
-
Cell Culture: Plate DAT-expressing cells in a multi-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of BTCP for a defined period (e.g., 10-20 minutes).
-
Uptake Initiation: Add [³H]Dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to remove extracellular [³H]Dopamine.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the logarithm of the BTCP concentration to determine the IC₅₀ value.
In Vivo Microdialysis
This protocol allows for the measurement of extracellular dopamine concentrations in the brain of a living animal following BTCP administration.[6][7]
Objective: To quantify changes in extracellular dopamine levels in a specific brain region (e.g., striatum, nucleus accumbens) after systemic or local administration of BTCP.
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC with electrochemical detection (HPLC-ECD) system for dopamine analysis.[8]
-
Anesthetic and surgical tools.
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain of the awake, freely moving animal.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours to establish a stable baseline of dopamine levels.[6]
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 10-20 minutes).
-
BTCP Administration: Administer BTCP systemically (e.g., intraperitoneal injection) or locally via reverse dialysis.
-
Sample Collection: Continue collecting dialysate samples at regular intervals.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline and plot the time course of the effect.
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique used to measure rapid, sub-second changes in extracellular dopamine concentrations in vivo or in brain slices.[9][10][11]
Objective: To measure real-time changes in dopamine release and uptake kinetics following BTCP administration.
Materials:
-
Carbon-fiber microelectrode.
-
Voltammetry software and hardware.
-
Reference electrode (e.g., Ag/AgCl).
-
Stimulating electrode (for evoked release).
-
Stereotaxic apparatus.
Procedure:
-
Electrode Implantation: Anesthetize the animal and implant a carbon-fiber microelectrode in the target brain region and a reference electrode in a distant location. A stimulating electrode can be placed to evoke dopamine release.
-
Baseline Recording: Apply a triangular waveform to the microelectrode and record the background current.
-
Dopamine Detection: Stimulate dopamine release (electrically or pharmacologically) and record the resulting change in current, which is proportional to the dopamine concentration.
-
BTCP Administration: Administer BTCP and repeat the stimulation protocol.
-
Data Analysis: Compare the amplitude and decay kinetics of the dopamine signal before and after BTCP administration to determine its effect on dopamine release and uptake.[10]
Positron Emission Tomography (PET)
PET imaging can be used to measure the occupancy of the dopamine transporter by BTCP in vivo.[12][13]
Objective: To determine the percentage of dopamine transporters occupied by BTCP at a given dose.
Materials:
-
PET scanner.
-
A radiolabeled ligand for DAT (e.g., [¹¹C]cocaine, [¹¹C]PE2I).[14][15]
-
Anesthesia for animal studies.
Procedure:
-
Baseline Scan: Anesthetize the subject (animal or human) and perform a baseline PET scan after injection of the DAT radioligand.
-
BTCP Administration: Administer a dose of BTCP.
-
Post-treatment Scan: After a suitable time for drug distribution, perform a second PET scan with the same radioligand.
-
Image Analysis: Co-register the baseline and post-treatment scans. Define regions of interest (e.g., striatum) and a reference region with low DAT density (e.g., cerebellum).
-
Occupancy Calculation: Calculate the binding potential of the radioligand in the baseline and post-treatment scans. The percentage change in binding potential reflects the DAT occupancy by BTCP.
Conclusion
The techniques described in these application notes provide a comprehensive toolkit for investigating the effects of BTCP on the dopamine system. The choice of method will depend on the specific research question, with in vitro assays being ideal for determining molecular interactions and in vivo techniques providing insight into the physiological and behavioral consequences of DAT inhibition in a living organism. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Localization of dopamine carriers by BTCP, a dopamine uptake inhibitor, on nigral cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo labelling of the mouse dopamine uptake complex with the phencyclidine derivative [3H]BTCP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In vivo activity of bupropion at the human dopamine transporter as measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopaminergic Positron Emission Tomography Imaging in the Alpha‐Synuclein Preformed Fibril Model Reveals Similarities to Early Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Positron Emission Tomography (PET) and Graphical Kinetic Data Analysis of the Dopamine Neurotransmitter System: An Exercise for an Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modeling Considerations for In Vivo Quantification of the Dopamine Transporter Using [11C]PE2I and Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application of BTCP in Substance Use Disorder Research: A Detailed Guide for Researchers
Introduction
N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) is a potent and selective dopamine transporter (DAT) inhibitor.[1] Its structural similarity to phencyclidine (PCP) and its functional similarity to cocaine have made it a valuable research tool in the field of substance use disorders (SUDs).[2][3] BTCP, like cocaine, binds to the DAT, blocking the reuptake of dopamine from the synaptic cleft and leading to an increase in extracellular dopamine levels.[4][5] This action on the brain's reward circuitry is central to the reinforcing effects of many drugs of abuse.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing BTCP to study the neurobiology of SUDs.
Application Notes
BTCP serves as a critical tool for investigating the role of the dopamine transporter in the mechanisms of addiction. Its distinct pharmacological profile compared to cocaine, particularly its tendency to induce tolerance rather than sensitization upon chronic administration, offers a unique avenue for dissecting the neuroadaptations that underlie SUDs.[4][5][6]
Key Research Applications:
-
Probing the Dopamine Transporter: BTCP's high affinity and selectivity for the DAT make it an excellent radioligand for in vitro binding assays to quantify DAT density and to screen novel compounds for their affinity to this transporter.[7]
-
Animal Models of Addiction: BTCP has been effectively used in various animal models to mimic and investigate different aspects of SUDs. It can substitute for cocaine in self-administration paradigms, indicating similar reinforcing properties.[8] Furthermore, BTCP can reinstate cocaine-seeking behavior, making it a useful tool for studying relapse.[9]
-
Investigating Neurochemical and Behavioral Effects: The cocaine-like effects of BTCP on locomotor activity and dopamine levels in the nucleus accumbens can be studied to understand the acute effects of DAT inhibition.[7]
-
Metabolite Studies: Research has shown that BTCP is metabolized into active compounds that also exhibit high affinity for the DAT.[4][5] Studying these metabolites is crucial for a comprehensive understanding of BTCP's in vivo pharmacological profile and its long-term effects.[10][11]
Quantitative Data: BTCP and Comparator Compounds
The following table summarizes key quantitative data for BTCP, its metabolites, and cocaine, providing a basis for comparative studies.
| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference(s) |
| BTCP | DAT | [3H]BTCP Binding | Human | - | 7.1 | [7] |
| DAT | Dopamine Uptake Inhibition | Rat | - | 70 | [1] | |
| 3-OH-pip-BTCP (Metabolite) | DAT | [3H]BTCP Displacement | Mouse | High Affinity | - | [10][11] |
| Metabolite 2 | DAT | [3H]BTCP Displacement | Mouse | High Affinity | - | [10][11] |
| Cocaine | DAT | [125I]RTI-55 Binding | Human | 258 | - | [12] |
| DAT | [3H]WIN 35,428 Binding | Rat | 200 | - | [9] | |
| DAT | Dopamine Uptake Inhibition | Human | 230 | - | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing BTCP in SUDs research.
Protocol 1: In Vitro Dopamine Transporter Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine transporter using [3H]BTCP as the radioligand.
Materials:
-
Rat striatal tissue or cells expressing the dopamine transporter (e.g., HEK293-DAT cells)
-
[3H]BTCP (specific activity ~70-90 Ci/mmol)
-
BTCP (for non-specific binding)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue or cell pellets in ice-cold lysis buffer. Centrifuge the homogenate and wash the resulting pellet multiple times with fresh buffer. Resuspend the final membrane pellet in binding buffer to a desired protein concentration (e.g., 50-100 µg protein per well).[14]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [3H]BTCP (at a concentration near its Kd, e.g., 4 nM), and 150 µL of the membrane preparation.[7][14]
-
Non-specific Binding: 50 µL of a high concentration of unlabeled BTCP (e.g., 10 µM), 50 µL of [3H]BTCP, and 150 µL of the membrane preparation.[7][14]
-
Test Compound: 50 µL of varying concentrations of the test compound, 50 µL of [3H]BTCP, and 150 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 120 minutes).[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Protocol 2: In Vivo Microdialysis for Measuring Nucleus Accumbens Dopamine
This protocol details the procedure for measuring extracellular dopamine levels in the nucleus accumbens of freely moving rats following BTCP administration.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine mixture)
-
Microdialysis guide cannula and probes (e.g., 2 mm membrane)
-
Dental cement
-
Artificial cerebrospinal fluid (aCSF)
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
BTCP solution for injection (i.p. or i.v.)
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens shell (Coordinates from Bregma: AP +1.7 mm, ML ±0.8 mm, DV -7.8 mm from skull surface).[15]
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for 5-7 days.[16]
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens of the awake, freely moving rat.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[16]
-
Allow the system to equilibrate for 1-2 hours to establish a stable baseline of dopamine levels. Collect baseline samples every 10-20 minutes.[16]
-
Administer BTCP (e.g., 10 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the concentration of dopamine in the collected dialysate samples using HPLC-ECD.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with formalin.
-
Section the brain and use staining methods (e.g., cresyl violet) to verify the correct placement of the microdialysis probe.[16]
-
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacist8.tripod.com [pharmacist8.tripod.com]
- 4. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 5. Cocaine Self-Administration in Social Dyads Using Custom-Built Operant Conditioning Chambers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vivo. Identification and quantification of BTCP primary metabolites in mice plasma, urine, and brain and their affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cocaine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. goums.ac.ir [goums.ac.ir]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Benocyclidine to Interrogate Nigrostriatal Dopamine Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benocyclidine (BTCP), a derivative of phencyclidine (PCP), is a potent and selective dopamine reuptake inhibitor (DRI). Unlike its parent compound, benocyclidine exhibits negligible affinity for the NMDA receptor, making it a valuable pharmacological tool for the specific investigation of the dopamine transporter (DAT) and the nigrostriatal dopamine system. By blocking the reuptake of dopamine from the synaptic cleft, benocyclidine elevates extracellular dopamine levels, thereby enabling detailed study of dopaminergic neurotransmission, receptor function, and the behavioral consequences of enhanced dopamine signaling. These application notes provide a comprehensive overview and detailed protocols for the use of benocyclidine in studying nigrostriatal dopamine neurons.
Mechanism of Action
Benocyclidine's primary mechanism of action is the inhibition of the dopamine transporter (DAT). The nigrostriatal pathway, originating in the substantia nigra pars compacta (SNc) and projecting to the dorsal striatum, is densely populated with dopaminergic neurons and is crucial for motor control and reward-related behaviors. The dopamine transporter, located on the presynaptic membrane of these neurons, is responsible for clearing dopamine from the synapse, thus terminating its signal. Benocyclidine binds to the DAT, preventing the reuptake of dopamine and leading to its accumulation in the extracellular space. This prolonged presence of dopamine in the synapse results in increased activation of postsynaptic dopamine receptors.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of benocyclidine and similar compounds with the dopamine system.
Table 1: Binding Affinity and Uptake Inhibition
| Compound | Binding Affinity (Ki) for DAT | Dopamine Uptake Inhibition (IC50) |
| Benocyclidine (BTCP) | High (structurally similar compounds in the low nM range) | 70 nM[1] |
| Cocaine | ~255 nM | Varies by study |
| GBR-12909 | 1 nM | Varies by study |
Table 2: Effects on Striatal Dopamine Levels (In Vivo Microdialysis)
| Compound | Dose | Brain Region | Peak Increase in Extracellular Dopamine (% of Baseline) |
| Benocyclidine (BTCP) | Dose-dependent | Striatum | Significant, dose-dependent increase observed |
| Phencyclidine (PCP) | 5 mg/kg (i.p.) | Nucleus Accumbens | ~300% |
| Phencyclidine (PCP) | 5 mg/kg (i.p.) | Prefrontal Cortex | ~600% |
Table 3: Effects on Locomotor Activity
| Compound | Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity |
| Benocyclidine (BTCP) | Dose-dependent | Increases locomotor activity |
| Phencyclidine (PCP) | 2 - 6 mg/kg | Linear increase in locomotor activity |
| Phencyclidine (PCP) | > 6 mg/kg | Continued increase in ataxia, stereotypy emerges |
Signaling Pathways and Experimental Workflows
Benocyclidine's Mechanism of Action at the Dopamine Synapse.
Experimental Workflow for In Vivo Microdialysis.
Experimental Protocols
In Vivo Microdialysis for Measuring Striatal Dopamine
This protocol details the procedure for measuring extracellular dopamine levels in the striatum of freely moving rats following the administration of benocyclidine.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., 4mm membrane)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Benocyclidine solution
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Expose the skull and drill a small hole above the striatum (coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm).
-
Implant the guide cannula and secure it with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Connect the probe to the syringe pump and perfuse with aCSF at a flow rate of 1-2 µL/min.
-
Place the rat in a behavioral chamber and allow it to habituate.
-
Begin collecting dialysate samples into vials containing an antioxidant (e.g., perchloric acid) every 20 minutes using a refrigerated fraction collector.
-
After establishing a stable baseline (3-4 samples), administer benocyclidine (e.g., via intraperitoneal injection or through the dialysis probe - reverse dialysis).
-
Continue collecting samples for at least 2 hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine content using HPLC-ECD.
-
Quantify dopamine levels by comparing peak heights or areas to a standard curve.
-
Express the results as a percentage of the baseline dopamine levels.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with formalin.
-
Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
-
Autoradiography with [³H]Benocyclidine for Dopamine Transporter Visualization
This protocol describes the use of radiolabeled benocyclidine to visualize the distribution and density of the dopamine transporter in brain tissue sections.
Materials:
-
Rat brains, frozen
-
Cryostat
-
Microscope slides
-
[³H]Benocyclidine
-
Unlabeled benocyclidine or a specific DAT ligand (e.g., GBR-12909) for determining non-specific binding
-
Incubation buffers
-
Phosphor imaging plates or autoradiography film
-
Image analysis software
Procedure:
-
Tissue Sectioning:
-
Section the frozen rat brains into thin coronal sections (e.g., 20 µm) using a cryostat.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
-
Radioligand Binding:
-
Pre-incubate the slides in a buffer solution to remove endogenous ligands.
-
Incubate the sections with a solution containing [³H]Benocyclidine at a concentration close to its Kd value.
-
For determining non-specific binding, incubate adjacent sections in the same solution with an excess of unlabeled benocyclidine or another DAT ligand.
-
Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Quickly rinse the slides in distilled water and dry them.
-
-
Imaging:
-
Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette.
-
Expose for an appropriate duration (days to weeks depending on the radioactivity).
-
Develop the film or scan the imaging plate to obtain an autoradiogram.
-
-
Data Analysis:
-
Quantify the optical density of the autoradiograms in specific brain regions (e.g., striatum, nucleus accumbens) using image analysis software.
-
Subtract the non-specific binding from the total binding to determine the specific binding of [³H]Benocyclidine to the dopamine transporter.
-
Assessment of Locomotor Activity
This protocol outlines the procedure for measuring changes in locomotor activity in rodents following the administration of benocyclidine.
Materials:
-
Rats or mice
-
Open-field activity chambers equipped with infrared beams or video tracking software
-
Benocyclidine solution
-
Vehicle solution (e.g., saline)
Procedure:
-
Habituation:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Habituate the animals to the open-field chambers for a set period (e.g., 30-60 minutes) on one or more days prior to the test day.
-
-
Drug Administration and Testing:
-
On the test day, administer benocyclidine or vehicle via the desired route (e.g., intraperitoneal injection).
-
Immediately place the animal in the open-field chamber.
-
Record locomotor activity for a predetermined duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
-
Data Analysis:
-
Analyze the locomotor activity data using appropriate software.
-
Compare the activity levels of the benocyclidine-treated group(s) to the vehicle-treated control group.
-
Analyze the data in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect.
-
Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Release and Uptake
This protocol provides a general framework for using FSCV to measure sub-second dopamine release and reuptake dynamics in brain slices, which can be adapted to study the effects of benocyclidine.
Materials:
-
Vibratome
-
Brain slice chamber
-
Carbon-fiber microelectrodes
-
Stimulating electrode
-
FSCV recording system
-
Artificial cerebrospinal fluid (aCSF)
-
Benocyclidine solution
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and rapidly dissect the brain.
-
Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the striatum using a vibratome in ice-cold, oxygenated aCSF.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
FSCV Recording:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Position a carbon-fiber microelectrode in the striatum to record dopamine signals.
-
Place a stimulating electrode nearby to evoke dopamine release.
-
Apply a triangular waveform to the carbon-fiber electrode and record the resulting current. The characteristic oxidation and reduction peaks for dopamine will appear in the cyclic voltammogram.
-
-
Data Acquisition and Analysis:
-
Record baseline dopamine release and uptake kinetics by applying electrical stimulation pulses.
-
Bath-apply benocyclidine to the slice and record the changes in stimulated dopamine release and the rate of dopamine uptake.
-
Analyze the data to determine the effects of benocyclidine on parameters such as the peak concentration of released dopamine and the time constant of dopamine clearance.
-
Conclusion
Benocyclidine is a powerful and selective tool for the investigation of the nigrostriatal dopamine system. Its specific action as a dopamine reuptake inhibitor allows for the precise modulation of dopaminergic signaling. The protocols outlined in these application notes provide a foundation for researchers to utilize benocyclidine in a variety of experimental paradigms to further elucidate the role of the dopamine transporter and the nigrostriatal pathway in both normal brain function and in pathological conditions. As with any pharmacological tool, careful experimental design and appropriate control experiments are essential for the robust interpretation of results.
References
Troubleshooting & Optimization
Technical Support Center: Benocyclidine Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benocyclidine and encountering challenges with its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Benocyclidine?
A1: There is limited publicly available quantitative data on the aqueous solubility of Benocyclidine. However, as an arylcyclohexylamine derivative, it is predicted to have low solubility in neutral aqueous buffers due to its lipophilic nature.[1][2] For reference, its solubility in some organic solvents is provided in the table below.
Q2: I am seeing precipitation when I add my Benocyclidine stock solution (in organic solvent) to my aqueous buffer. What is happening?
A2: This is a common issue when diluting a lipophilic compound from an organic stock into an aqueous medium. The precipitation occurs because the concentration of the organic solvent is no longer high enough to keep Benocyclidine dissolved, and its low aqueous solubility causes it to crash out of solution.
Q3: What is the most straightforward method to try and improve the aqueous solubility of Benocyclidine?
A3: The initial and often most effective approach for a basic compound like Benocyclidine is pH adjustment. By lowering the pH of the aqueous solution, you can protonate the piperidine nitrogen, forming a more soluble salt in situ.
Q4: Are there commercially available salt forms of Benocyclidine with better water solubility?
A4: While hydrochloride salts of similar compounds have shown significantly improved water solubility, the common commercially available form of Benocyclidine is the free base.[3] Researchers typically need to prepare salt solutions themselves.
Q5: Can I use surfactants or cyclodextrins to improve Benocyclidine solubility?
A5: Yes, these are excellent strategies for encapsulating and solubilizing lipophilic drugs for in vitro studies. Cyclodextrins can form inclusion complexes with the hydrophobic parts of the Benocyclidine molecule, while surfactants form micelles that can carry the drug in their hydrophobic core.
Troubleshooting Guide
Issue 1: Benocyclidine Precipitates Upon Dilution in Aqueous Buffer (e.g., PBS pH 7.4)
-
Immediate Action:
-
Lower the Final Concentration: Your target concentration may be above the aqueous solubility limit. Try a lower final concentration.
-
Increase the Organic Solvent Concentration: For in vitro assays, a small percentage of an organic co-solvent like DMSO or ethanol is often tolerated by cells. Determine the maximum percentage of the organic solvent your experimental system can tolerate and try to stay within that limit.
-
-
Systematic Troubleshooting:
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Troubleshooting workflow for precipitation issues.
Issue 2: Low and Inconsistent Results in Biological Assays
-
Potential Cause: This could be due to undissolved Benocyclidine in your working solutions, leading to an inaccurate concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Before use, carefully inspect your final working solution for any visible precipitate. Hold it up to a light source.
-
Filtration: Filter your final working solution through a 0.22 µm syringe filter to remove any undissolved particles. This will ensure you are working with a truly solubilized compound.
-
Quantification: If possible, quantify the concentration of Benocyclidine in your filtered aqueous solution using a suitable analytical method like LC-MS/MS to confirm the actual concentration.[4]
-
Quantitative Data
The solubility of Benocyclidine has been reported in the following organic solvents. This data can be useful for preparing high-concentration stock solutions.
| Solvent | Solubility |
| DMF | 5 mg/mL[5][6] |
| Ethanol | 2 mg/mL[5][6] |
Experimental Protocols
Protocol 1: Preparation of a Benocyclidine Hydrochloride Solution (pH Adjustment)
-
Prepare an Acidic Buffer: Prepare a buffer at a pH where Benocyclidine is expected to be protonated and soluble (e.g., a citrate buffer at pH 3-4).
-
Prepare Benocyclidine Stock: Prepare a concentrated stock solution of Benocyclidine free base in an appropriate organic solvent (e.g., 10 mg/mL in Ethanol).
-
Dilution: Slowly add the Benocyclidine stock solution dropwise to the vortexing acidic buffer to the desired final concentration.
-
pH Adjustment (Optional): If your final experimental medium needs to be at a higher pH, you can carefully adjust the pH of the Benocyclidine hydrochloride solution upwards. Monitor for any signs of precipitation as you approach the pKa of the piperidine group.
-
Sterilization: If required for cell-based assays, sterile-filter the final solution through a 0.22 µm filter.
Protocol 2: Solubilization using Beta-Cyclodextrins
-
Prepare a Cyclodextrin Solution: Prepare a solution of a suitable beta-cyclodextrin derivative (e.g., HP-β-CD or SBE-β-CD) in your desired aqueous buffer. The concentration will depend on the specific cyclodextrin and the required molar ratio.
-
Add Benocyclidine: Add the Benocyclidine free base (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.
-
Complexation: Stir or sonicate the mixture at room temperature for several hours to facilitate the formation of the inclusion complex.
-
Clarification: Centrifuge or filter the solution to remove any undissolved material.
-
Quantification: It is highly recommended to quantify the concentration of solubilized Benocyclidine in the final solution.
dot graph G { bgcolor="#FFFFFF" node [shape=circle, style=filled, fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];
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Cyclodextrin inclusion complex formation.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of Benocyclidine is the inhibition of the dopamine transporter (DAT).[7][8][9] Ensuring its solubility is the first critical step in any experiment studying its effects on this pathway.
Experimental workflow for using Benocyclidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Benocyclidine (BTCP) [benchchem.com]
- 8. Benocyclidine - Wikipedia [en.wikipedia.org]
- 9. microbiozindia.com [microbiozindia.com]
Benocyclidine (BTCP) Dosage Optimization for Rodent Behavioral Studies: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing benocyclidine (BTCP) dosage for rodent behavioral studies. Benocyclidine, a selective dopamine reuptake inhibitor (DRI), is a valuable tool for investigating dopaminergic systems.[1] However, establishing an effective and reproducible dosing regimen is critical for obtaining reliable data. This guide offers practical advice, detailed protocols, and data summaries to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for benocyclidine (BTCP)?
Benocyclidine acts as a potent and selective dopamine reuptake inhibitor (DRI). It binds to the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft. This leads to an increased concentration of dopamine in the synapse and enhanced activation of dopamine receptors. Unlike structurally related compounds such as phencyclidine (PCP), BTCP has a negligible affinity for the NMDA receptor, meaning it does not produce the same dissociative anesthetic effects.[1]
Q2: What are the typical routes of administration for BTCP in rodents?
In published rodent studies, the most common route of administration for BTCP is intraperitoneal (i.p.) injection. This method allows for systemic distribution of the compound. For self-administration studies, intravenous (i.v.) catheterization is required to allow for contingent drug delivery.
Q3: What are the reported effective dosage ranges for BTCP in rats?
A study on cocaine self-administration in rats found that intraperitoneal (i.p.) injections of BTCP in the range of 4, 8, 16, and 32 mg/kg were effective in modulating drug-seeking behavior.[1] Specifically, a 16 mg/kg dose significantly suppressed the self-administration of a high dose of cocaine while increasing the intake of a low dose, suggesting cocaine-like effects.[1]
Q4: How do I choose a starting dose for my specific behavioral paradigm (e.g., locomotor activity, conditioned place preference)?
While specific dose-response data for BTCP in locomotor and conditioned place preference (CPP) studies are not widely published, a common scientific approach is to start with doses lower than those known to be effective in other paradigms and perform a dose-response study. Given that BTCP is a phencyclidine derivative, dosages used for PCP in similar assays may provide a preliminary reference point. For instance, studies with PCP have used doses ranging from 0.25 to 5 mg/kg to induce hyperlocomotion and conditioned place preference in rats.[2][3] A pilot study with a logarithmic dose range (e.g., 1, 3, 10 mg/kg) of BTCP would be a prudent starting point.
Q5: What are some potential confounding factors in rodent behavioral studies?
Several factors can influence the outcomes of behavioral experiments. These include the animal's strain, sex, and age, as well as environmental conditions like housing, lighting, and noise. The timing of drug administration relative to the behavioral test is also critical. To minimize variability, it is essential to standardize these factors across all experimental groups.[4][5]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with benocyclidine.
Issue 1: High variability in behavioral responses between animals.
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Possible Cause: Inconsistent drug administration technique.
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Solution: Ensure all personnel are properly trained in the chosen administration route (e.g., intraperitoneal injection) to guarantee consistent delivery of the intended dose. For intravenous self-administration, regularly check catheter patency.
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Possible Cause: Individual differences in animal temperament or baseline activity.
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Solution: Handle animals consistently and allow for a sufficient habituation period to the testing environment before starting the experiment. Randomize the assignment of animals to treatment groups to distribute individual variations evenly.[6]
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Possible Cause: Environmental stressors.
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Solution: Maintain a stable and controlled laboratory environment, minimizing noise and other disturbances. Conduct experiments at the same time of day to account for circadian rhythms.[4]
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Issue 2: No significant effect of BTCP on the measured behavior.
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Possible Cause: The selected dose is too low.
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Solution: Conduct a dose-response study to determine the effective dose range for your specific behavioral paradigm and animal model. Start with a range informed by existing literature on BTCP and related compounds.
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Possible Cause: The timing of the behavioral test does not align with the peak effect of the drug.
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Solution: Perform a time-course experiment to identify the time to peak effect of BTCP on the behavior of interest. This involves administering the drug and testing at several time points post-injection.
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Possible Cause: "Ceiling" or "floor" effects in the behavioral assay.
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Solution: Ensure the parameters of your behavioral test are sensitive enough to detect both increases and decreases in the measured behavior. For example, in a locomotor activity test, if baseline activity is already maximal, a stimulant effect may not be observable.[6]
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Issue 3: Unexpected or adverse animal behavior (e.g., stereotypy, sedation).
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Possible Cause: The selected dose is too high.
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Solution: High doses of psychostimulants can lead to stereotyped, repetitive behaviors that can interfere with other behavioral measures like locomotion or performance in operant tasks. If such behaviors are observed, reduce the dose. A dose-response study is critical to identify a dose that produces the desired effect without inducing confounding behaviors.
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Possible Cause: Off-target effects of the compound.
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Solution: While BTCP is reported to be a selective dopamine reuptake inhibitor, it is important to be aware of potential off-target effects at higher concentrations. If unexpected behaviors are observed that are inconsistent with dopamine agonism, consider the possibility of other pharmacological actions.
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Quantitative Data Summary
The following tables summarize key quantitative data for benocyclidine and related compounds in rodent behavioral studies.
Table 1: Benocyclidine (BTCP) Dosages in Rat Self-Administration Studies
| Behavioral Paradigm | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Citation |
| Cocaine Self-Administration | Rat | Intraperitoneal (i.p.) | 4 - 32 | Dose-dependent decrease in self-administration of high-dose cocaine. | [1] |
| Cocaine Self-Administration | Rat | Intraperitoneal (i.p.) | 16 | Increased intake of low-dose cocaine. | [1] |
Table 2: Phencyclidine (PCP) Dosages in Rat Behavioral Studies (for reference)
| Behavioral Paradigm | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Citation |
| Locomotor Activity | Rat | Not Specified | 5 | Hyperactivity | [3] |
| Conditioned Place Preference | Rat | Systemic | 0.25 - 0.45 | Positive conditioned place preference | [2] |
| Conditioned Place Aversion | Rat | Not Specified | 4 - 8 | Place aversion in naive rats | [7] |
Experimental Protocols
Below are detailed methodologies for key behavioral experiments relevant to studying the effects of benocyclidine.
Locomotor Activity Assay
Objective: To assess the effect of BTCP on spontaneous motor activity in rodents.
Methodology:
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Habituation: Place individual animals in the locomotor activity chambers (e.g., open field arenas equipped with infrared beams) for a period of 30-60 minutes to allow for acclimation to the novel environment.
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Drug Administration: Following habituation, administer the selected dose of BTCP or vehicle via the chosen route (e.g., i.p. injection).
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Testing: Immediately return the animal to the activity chamber and record locomotor activity for a predefined period (e.g., 60-120 minutes).
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Data Analysis: Analyze data in time bins (e.g., 5-minute intervals) to assess both the acute effects and the time course of the drug's action. Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing).
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of BTCP.
Methodology:
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Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
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Pre-Conditioning (Day 1): Place each animal in the central chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber may be excluded.
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Conditioning (Days 2-5):
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On drug conditioning days, administer BTCP and confine the animal to one of the outer chambers for 30 minutes.
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On vehicle conditioning days, administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes.
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Alternate drug and vehicle conditioning days. The assignment of the drug-paired chamber should be counterbalanced across animals.[8][9][10]
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Test (Day 6): Place the animal in the central chamber with free access to all chambers (in a drug-free state) and record the time spent in each chamber for 15-20 minutes.
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Data Analysis: A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference (reward). A significant decrease suggests a conditioned place aversion.
Intravenous Self-Administration
Objective: To determine if BTCP has reinforcing properties leading to voluntary consumption.
Methodology:
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Surgical Preparation: Animals are surgically implanted with an indwelling intravenous catheter, typically in the jugular vein. The catheter is externalized on the animal's back.[11]
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Recovery: Allow a post-operative recovery period of at least 5-7 days.
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Acquisition Training: Place the animal in an operant conditioning chamber equipped with two levers. Responses on the "active" lever result in an intravenous infusion of BTCP, while responses on the "inactive" lever have no consequence. Training may be initiated with a food reinforcer before substituting the drug.
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Reinforcement Schedule: Training typically begins on a fixed-ratio 1 (FR1) schedule, where each active lever press delivers one infusion. The schedule can be gradually increased to more demanding schedules (e.g., FR5, progressive ratio) to assess the motivation to obtain the drug.[12]
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Data Analysis: Key measures include the number of infusions earned, the number of active versus inactive lever presses, and the breaking point on a progressive ratio schedule.
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. N-[1-(2-benzo[b]thiophenyl)Cyclohexyl]- piperidine (BTCP) exerts cocaine-like actions on drug-maintained responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCP and conditioned place preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine-induced locomotor activity in the rat is blocked by 6-hydroxydopamine lesion of the nucleus accumbens: comparisons to other psychomotor stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. amuzainc.com [amuzainc.com]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Neuronal mechanisms of phencyclidine-induced place aversion and preference in the conditioned place preference task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Conditioned Place Preference in Rodents and Humans | Veterian Key [veteriankey.com]
- 10. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 11. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to make a rat addicted to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in BTCP binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) in binding assays. The information is tailored for scientists and professionals in drug development engaged in characterizing the interaction of BTCP with its primary targets, the dopamine transporter (DAT) and the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor.
Frequently Asked Questions (FAQs) - Troubleshooting Inconsistent Results
Inconsistent results in BTCP binding assays can be a significant source of frustration, leading to delays in research and unreliable data. This section addresses common issues that contribute to variability and provides actionable solutions.
Q1: We are observing high variability between replicate wells in our [³H]BTCP binding assay. What are the likely causes and how can we minimize this?
A1: High intra-assay variation is a common challenge in radioligand binding assays and can stem from several factors. Here's a breakdown of potential causes and solutions:
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Pipetting Inaccuracy: Even minor errors in pipetting, especially when dealing with small volumes of radioligand or competing ligands, can introduce significant variability.
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Solution: Ensure all pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Pre-wetting pipette tips before dispensing can also improve accuracy. When possible, preparing a master mix of reagents for dispensing across the plate can ensure consistency.[1]
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Inconsistent Cell/Membrane Preparation: The homogeneity of your cell membrane preparation is critical. If the receptor concentration varies between aliquots, you will see inconsistent binding.
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Solution: Thoroughly homogenize your membrane preparation before aliquoting. It is crucial to perform a protein concentration assay (e.g., Bradford or BCA assay) to ensure a consistent amount of protein is added to each well.[2]
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"Edge Effects" in Microplates: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to skewed results compared to the inner wells.
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Solution: To mitigate edge effects, avoid using the outer wells for experimental samples. Instead, fill these wells with buffer or water to create a humidity barrier.[1]
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Inadequate Washing: Insufficient or inconsistent washing of filters can leave behind unbound radioligand, leading to artificially high and variable background counts.
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Solution: Optimize your washing steps. Ensure you are using a sufficient volume of ice-cold wash buffer and that the vacuum is applied consistently and efficiently across all wells of the filter plate.[3]
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Q2: Our specific binding signal for [³H]BTCP is low, and the non-specific binding is very high. What can we do to improve the signal-to-noise ratio?
A2: A low signal-to-noise ratio, characterized by high non-specific binding (NSB), can mask the true specific binding and make it difficult to obtain reliable data. Ideally, non-specific binding should be less than 50% of the total binding.[4] Here are some strategies to address this issue:
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Optimize Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased NSB.
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Solution: A good starting point is to use a concentration of [³H]BTCP at or below its dissociation constant (Kd) for the target receptor.[4]
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Check Radioligand Quality: The purity of the radioligand is crucial. Degraded or impure radioligand can contribute significantly to NSB.
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Solution: Ensure that your [³H]BTCP is within its recommended use date and has been stored correctly. The radiochemical purity should ideally be above 90%.[4]
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Reduce the Amount of Membrane Protein: Using too much membrane protein can increase the number of non-specific binding sites.
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Solution: Titrate the amount of membrane protein in your assay to find the optimal concentration that gives a robust specific signal without excessively high NSB. A typical range for many receptor assays is 100-500 µg of membrane protein per well.[4]
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Modify Assay Buffer Composition: The components of your assay buffer can influence non-specific interactions.
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Solution: Including a blocking agent like bovine serum albumin (BSA) in the assay buffer can help to block non-specific binding sites on the assay tubes and filters.[4]
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Pre-treat Filters: Glass fiber filters can be a source of non-specific binding.
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Solution: Pre-soaking the filters in a solution of a substance like polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged glass fibers.
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Q3: We are seeing significant experiment-to-experiment variability in our BTCP binding results. How can we improve the reproducibility of our assay?
A3: Poor inter-assay reproducibility can make it challenging to compare data generated on different days. Addressing this requires a focus on standardization and consistency across all aspects of the experimental workflow.
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Reagent Consistency: Lot-to-lot variability in reagents, including assay buffers, radioligands, and cell culture media, can introduce significant differences between experiments.
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Solution: Whenever possible, prepare large batches of buffers and other reagents and aliquot them for single use to minimize variability. When a new lot of a critical reagent, such as the radioligand, is used, it is good practice to perform a qualification experiment to ensure it performs similarly to the previous lot.[1]
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Standardize Incubation Times and Temperatures: Binding kinetics are temperature-dependent. Fluctuations in incubation temperature or time will affect the binding equilibrium and thus the results.[5]
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Solution: Use a calibrated incubator or water bath to ensure a consistent and accurate incubation temperature. Precisely control the incubation time for all samples in all experiments.
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Consistent Sample Handling: Variations in how samples are handled, from cell harvesting to membrane preparation, can impact receptor integrity and concentration.
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Solution: Develop and strictly adhere to a detailed, standardized protocol for all sample preparation steps. Ensure all personnel performing the assay are trained on and follow the same protocol.
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Data Analysis Consistency: Using different data analysis methods or parameters between experiments can lead to different results.
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Solution: Use a consistent data analysis workflow. Employ the same software and curve-fitting models (e.g., one-site or two-site binding models) for all experiments.
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Quantitative Data Summary
The following tables summarize key binding parameters for BTCP and related ligands at the dopamine transporter (DAT) and the NMDA receptor. These values are essential for assay design, such as selecting an appropriate radioligand concentration.
Table 1: BTCP Binding Parameters for the Dopamine Transporter (DAT)
| Ligand | Preparation | K_d (nM) | B_max (fmol/mg protein) | IC_50 (nM) | Reference |
| [³H]BTCP | Rat Striatal Membranes | 15.4 | 1250 | - | (Maurice et al., 1991) |
| [³H]BTCP | Human DAT (CHO cells) | - | - | 610 (K_i) | [6] |
| BTCP (competing against [³H]GBR 12783) | Rat Striatal Membranes | - | - | 30 | [7] |
Table 2: BTCP and PCP Binding Parameters for the NMDA Receptor
| Ligand | Brain Region | K_d (nM) | B_max (pmol/mg protein) | Reference |
| [³H]MK-801 (PCP site ligand) | Rat Cortex | 4.59 | 0.836 | |
| [³H]MK-801 (PCP site ligand) | Rat Cerebellum | 25.99 | 0.573 | |
| [³H]MK-801 (PCP site ligand) | Rat Striatum (High Affinity) | 1.43 | 0.272 | |
| [³H]MK-801 (PCP site ligand) | Rat Striatum (Low Affinity) | 12.15 | 1.76 |
Experimental Protocols
This section provides a detailed methodology for a standard [³H]BTCP radioligand binding assay using rat striatal membranes.
Materials:
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[³H]BTCP (specific activity ~40-60 Ci/mmol)
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Unlabeled BTCP (for determining non-specific binding)
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Rat Striatal Tissue
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Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
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Assay Buffer: 50 mM Tris-HCl, pH 7.4
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
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Glass Fiber Filters (e.g., Whatman GF/B)
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Polyethyleneimine (PEI) (0.3% w/v)
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Scintillation Cocktail
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Homogenizer (e.g., Polytron)
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Centrifuge (capable of 40,000 x g)
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Filtration Manifold
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Scintillation Counter
Procedure:
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Membrane Preparation: a. Homogenize frozen rat striatal tissue in 20 volumes of ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes. d. Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the high-speed centrifugation. e. Resuspend the final pellet in Assay Buffer. f. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA or Bradford assay).
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Filter Pre-treatment: a. Soak the glass fiber filters in 0.3% PEI for at least 1 hour before use to reduce non-specific binding.
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Binding Assay: a. For total binding , add the following to assay tubes:
- 100 µL of Assay Buffer
- 50 µL of [³H]BTCP (at desired concentrations, typically ranging from 0.1 to 20 nM)
- 100 µL of membrane preparation (e.g., 100-200 µg of protein) b. For non-specific binding , add the following to assay tubes:
- 50 µL of unlabeled BTCP (at a high concentration, e.g., 10 µM)
- 50 µL of [³H]BTCP (at the same concentrations as for total binding)
- 100 µL of membrane preparation c. For competition assays , add varying concentrations of the unlabeled test compound in place of the unlabeled BTCP. d. Incubate the tubes at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
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Filtration and Washing: a. Terminate the binding reaction by rapid filtration of the assay mixture through the pre-soaked glass fiber filters using a filtration manifold. b. Wash the filters rapidly with three aliquots of ice-cold Wash Buffer.
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Counting: a. Place the filters into scintillation vials. b. Add scintillation cocktail to each vial and allow them to equilibrate. c. Measure the radioactivity in a scintillation counter.
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Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]BTCP concentration. b. Analyze the specific binding data using non-linear regression to determine the K_d and B_max values.
Visualizations
Dopamine Transporter (DAT) Signaling Pathway and BTCP Inhibition
Caption: BTCP inhibits the reuptake of dopamine by the dopamine transporter (DAT).
Troubleshooting Workflow for Inconsistent BTCP Binding Assay Results
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. swordbio.com [swordbio.com]
- 4. scite.ai [scite.ai]
- 5. mdpi.com [mdpi.com]
- 6. Thermodynamics of the binding of BTCP (GK 13) and related derivatives on the dopamine neuronal carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Benocyclidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benocyclidine (BTCP). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Benocyclidine (BTCP)?
Benocyclidine is a potent and selective dopamine reuptake inhibitor (DRI). Its primary target is the dopamine transporter (DAT), where it blocks the reuptake of dopamine from the synaptic cleft, leading to an increased concentration of dopamine and enhanced dopaminergic neurotransmission. Unlike structurally related arylcyclohexylamines such as phencyclidine (PCP) and ketamine, benocyclidine has negligible affinity for the N-methyl-D-aspartate (NMDA) receptor.
Q2: I am observing effects in my experiment that are inconsistent with dopamine reuptake inhibition. Could these be off-target effects?
While benocyclidine is highly selective for the dopamine transporter, it is crucial to consider potential off-target effects in any experiment. Here are some possibilities to investigate:
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High Concentrations: Using concentrations of benocyclidine that are significantly higher than its IC50 for dopamine reuptake inhibition increases the likelihood of engaging lower-affinity off-target proteins.
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Cell Line Specificity: The expression levels of on-target and potential off-target proteins can vary between different cell lines, leading to inconsistent results.
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Other Potential Targets: Although its affinity is much lower, some studies have investigated benocyclidine's interaction with the PCP ion channel binding site of the nicotinic acetylcholine receptor (nAChR). Depending on your experimental system, this or other unforeseen interactions could play a role. Some literature also suggests potential interactions with serotonin and opioid receptors, though this is less characterized.
Q3: How can I proactively minimize off-target effects in my experimental design?
To reduce the risk of off-target effects confounding your results, consider the following strategies:
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Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of benocyclidine that produces the desired on-target effect.
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Employ Control Compounds: Include a structurally similar but inactive analog of benocyclidine as a negative control. This will help to ensure that the observed effects are not due to the chemical scaffold itself.
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Use a Structurally Unrelated Inhibitor: If possible, use another dopamine reuptake inhibitor with a different chemical structure. If this compound produces the same phenotype, it strengthens the evidence for an on-target effect.
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Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the dopamine transporter (the intended target). If the experimental phenotype persists in the absence of the target protein, it is likely due to an off-target effect.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
You are observing a cellular phenotype that you did not anticipate based on benocyclidine's known activity as a dopamine reuptake inhibitor.
Caption: Troubleshooting workflow for an unexpected cellular phenotype.
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Verify Compound Concentration and Stability:
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Action: Confirm the concentration of your benocyclidine stock solution. Ensure that the compound is not precipitating in your culture medium at the concentrations used. Visually inspect wells for any precipitate.
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Rationale: Compound precipitation can lead to a lower effective concentration and can also cause cellular stress, leading to artifacts.
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Confirm On-Target Engagement:
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Action: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to verify that benocyclidine is binding to the dopamine transporter in your specific cellular system and at the concentrations you are using.
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Rationale: It is essential to confirm that the drug is reaching and interacting with its intended target in the complex environment of a cell.
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Perform Detailed Dose-Response Analysis:
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Action: Conduct a comprehensive dose-response curve for the observed phenotype and compare it to the dose-response for dopamine reuptake inhibition.
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Rationale: The potency of benocyclidine in producing the phenotype should correlate with its potency for inhibiting the dopamine transporter. A significant discrepancy may suggest an off-target effect.
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Use Control Compounds:
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Action: As mentioned in the FAQs, use a structurally similar but inactive analog as a negative control and a structurally dissimilar DRI as a positive control.
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Rationale: This helps to rule out effects related to the chemical scaffold and confirms that the phenotype is linked to dopamine reuptake inhibition.
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Genetic Target Validation:
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Action: Use CRISPR-Cas9 or siRNA to reduce the expression of the dopamine transporter.
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Rationale: If the phenotype is still observed when the primary target is absent, it is strong evidence of an off-target effect.
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Off-Target Identification:
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Action: If the preceding steps strongly suggest an off-target effect, consider advanced techniques to identify the responsible protein(s). Methods include affinity purification followed by mass spectrometry.
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Rationale: Identifying the specific off-target is crucial for correctly interpreting your data and for the future development of the compound.
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Issue 2: High Background Signal in Radioligand Binding Assays
You are performing a radioligand binding assay to characterize the interaction of benocyclidine with its target, but you are observing high non-specific binding.
Caption: Troubleshooting workflow for high non-specific binding.
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Check Radioligand Purity and Concentration:
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Action: Ensure the radioligand is not degraded. Use the lowest possible concentration of the radioligand that still provides a sufficient signal-to-noise ratio.
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Rationale: Degraded radioligand can bind non-specifically to various components in the assay. High concentrations can lead to saturation of non-specific sites.
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Optimize Incubation Time and Temperature:
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Action: Reduce the incubation time or lower the temperature.
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Rationale: Non-specific binding can be time and temperature-dependent. Shorter incubation times and lower temperatures can often reduce non-specific interactions without significantly affecting specific binding.
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Optimize Washing Procedure:
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Action: Increase the number of washes and/or the volume of the wash buffer. Ensure the washing is performed quickly and at a cold temperature.
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Rationale: Efficient washing is critical for removing unbound and non-specifically bound radioligand.
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Add Blocking Agents to Assay Buffer:
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Action: Include agents like bovine serum albumin (BSA) in your assay buffer.
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Rationale: BSA can bind to non-specific sites on the reaction tube and other components, thereby reducing the non-specific binding of the radioligand.
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Adjust Protein Concentration:
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Action: Titrate the amount of membrane preparation or protein used in the assay.
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Rationale: Using too high a protein concentration can increase non-specific binding.
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Quantitative Data Summary
The following tables summarize the known binding affinities and inhibitory concentrations of benocyclidine for its primary target and key off-targets.
Table 1: Benocyclidine Binding Affinity and Potency
| Target | Assay Type | Species | Preparation | Value | Reference |
| Dopamine Transporter (DAT) | Dopamine Uptake Inhibition | Not Specified | Not Specified | IC50: 7-8 nM | |
| Dopamine Transporter (DAT) | Dopamine Reuptake Inhibition | Not Specified | Not Specified | IC50: 8 nM | |
| NMDA Receptor-linked Phencyclidine Receptor | Binding Assay | Not Specified | Not Specified | K0.5: 6 µM | |
| PCP Ion Channel Binding Site (nAChR) | MS Binding Assay | Torpedo californica | Not Specified | Kd: 84.2 nM |
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is a general framework for determining the affinity of benocyclidine for the dopamine transporter using a competitive binding assay with a radiolabeled ligand (e.g., [³H]WIN 35,428).
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Membrane Preparation:
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Homogenize tissue known to express DAT (e.g., striatum from rat brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.
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Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the membranes.
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Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
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Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
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Assay Procedure:
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In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]WIN 35,428), and varying concentrations of unlabeled benocyclidine.
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For determining non-specific binding, use a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).
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For determining total binding, omit the unlabeled benocyclidine.
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Incubate the plate at a set temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 60-120 minutes) to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the benocyclidine concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of benocyclidine that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the engagement of a drug with its target protein in intact cells by measuring changes in the protein's thermal stability upon ligand binding.
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with either vehicle control or different concentrations of benocyclidine for a specified time.
-
-
Heating and Lysis:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Collect the supernatant, which contains the soluble, stable proteins.
-
-
Protein Detection and Analysis:
-
Analyze the amount of the target protein (dopamine transporter) remaining in the soluble fraction at each temperature using Western blotting or another protein detection method like ELISA.
-
Plot the amount of soluble protein as a function of temperature for both the vehicle-treated and benocyclidine-treated samples.
-
A shift in the melting curve to a higher temperature in the benocyclidine-treated samples indicates that the drug has bound to and stabilized the target protein.
-
Signaling Pathways and Workflows
Caption: Mechanism of action of Benocyclidine on the dopaminergic synapse.
Caption: General workflow for identifying off-target effects of a small molecule.
Technical Support Center: Benocyclidine (BTCP) Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preparing, storing, and troubleshooting Benocyclidine (BTCP) stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Benocyclidine (BTCP) stock solutions?
A1: The choice of solvent depends on the desired concentration and compatibility with your experimental system. Based on available data, Dimethylformamide (DMF) and Ethanol are commonly used solvents for creating primary stock solutions.[1][2] Solubility data indicates that higher concentrations can be achieved in DMF.[1][2] For subsequent dilutions into aqueous buffers, ensure the final concentration of the organic solvent is minimal to avoid affecting the biological assay.
Q2: What are the recommended storage conditions for solid Benocyclidine and its stock solutions?
A2: Proper storage is critical for maintaining the stability of Benocyclidine. The solid compound is stable for at least five years when stored at -20°C.[1][3] For stock solutions, it is recommended to store them at -20°C or -80°C for long-term use.[1][4] Short-term storage (days to weeks) at 4°C may be acceptable, but stability should be verified.[5] To prevent degradation from repeated freeze-thaw cycles, stock solutions should be stored in small, single-use aliquots.
Q3: How long can I store Benocyclidine stock solutions?
A3: While the solid form is highly stable[1][3], the long-term stability of Benocyclidine in solution has not been extensively documented. As a best practice, freshly prepared solutions are recommended. If longer-term storage is necessary, aliquots should be stored at -20°C or colder and ideally used within a few months. For critical applications, it is advisable to validate the stability of the solution under your specific storage conditions.
Q4: Should I protect my stock solutions from light?
A4: Yes. Many pharmaceutical compounds can degrade upon exposure to light, a process known as photolysis.[6][7] Although specific photodegradation pathways for Benocyclidine are not detailed in the literature, it is a standard precautionary measure to store stock solutions in amber vials or to wrap containers in aluminum foil to protect them from light.
Q5: What are the visual signs of degradation in a Benocyclidine stock solution?
A5: Visual inspection can sometimes indicate a problem. Signs of potential degradation or instability include:
-
Precipitation: The compound may be coming out of solution, especially at lower temperatures if the concentration is near its solubility limit. If you observe precipitates, you can try gently warming the solution (e.g., to 50°C) to see if they redissolve.[8]
-
Color Change: Any change from a clear, colorless solution may indicate chemical degradation.
-
Cloudiness: The presence of turbidity could suggest contamination or degradation.
If any of these signs are observed, it is recommended to discard the solution and prepare a fresh one.
Q6: How can I verify the concentration and purity of my stock solution over time?
A6: Analytical methods are required for accurate verification. The most common and reliable techniques for quantifying Benocyclidine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] These methods offer high sensitivity and specificity. For precise quantification, using a stable isotope-labeled internal standard, such as Benocyclidine-d10, is crucial to correct for variations in sample processing and instrument response.[2][9][10] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, as Benocyclidine has characteristic UV absorbance maxima at 229, 270, and 300 nm.[1][3]
Data Presentation
Table 1: Recommended Storage Conditions for Benocyclidine
| Form | Storage Temperature | Container | Reported Stability |
| Crystalline Solid | -20°C[1][3] | Tightly sealed vial | ≥ 5 years[1][3] |
| Stock Solution (in DMF or Ethanol) | -20°C to -80°C | Amber glass vials, single-use aliquots | Stability should be validated; best used fresh |
Table 2: Solubility of Benocyclidine
| Solvent | Concentration |
| Dimethylformamide (DMF) | 5 mg/mL[1][2] |
| Ethanol | 2 mg/mL[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMF
-
Pre-analysis Calculation: Determine the required mass of Benocyclidine (Formula Weight: 299.5 g/mol )[1][3]. For 1 mL of a 10 mM solution, you will need 2.995 mg.
-
Weighing: Accurately weigh the calculated amount of solid Benocyclidine in a suitable microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMF to the solid. For 2.995 mg, add 1 mL of DMF.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. A brief sonication may assist with dissolution.
-
Storage: Transfer the solution to a sterile amber glass vial. For long-term storage, create single-use aliquots in smaller vials. Store at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Stock Solution Stability via LC-MS/MS
This protocol provides a general workflow. Specific parameters must be optimized for the instrument in use.
-
Sample Preparation:
-
Create a calibration curve by serially diluting a freshly prepared Benocyclidine stock solution to known concentrations.
-
Thaw a sample of the stored stock solution and prepare a dilution that falls within the range of the calibration curve.
-
To each calibrator and sample, add a fixed concentration of Benocyclidine-d10 internal standard.[9][10]
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Chromatographically separate Benocyclidine from other components.
-
Use tandem mass spectrometry with Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for Benocyclidine and its deuterated internal standard.[5]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Benocyclidine / Benocyclidine-d10) against the nominal concentration of the calibrators.
-
Use the linear regression from the calibration curve to determine the concentration of the stored stock solution sample.
-
A concentration change of more than ±15% from the initial value typically indicates instability.[4]
-
Troubleshooting and Visualizations
If you encounter inconsistent experimental results, the stability of your Benocyclidine stock solution may be compromised. The following workflow can help you troubleshoot the issue.
Figure 1. A decision-making workflow for troubleshooting the stability of Benocyclidine stock solutions.
Benocyclidine, like many organic molecules, can degrade through several mechanisms. While specific studies on its degradation are limited, potential pathways can be inferred from its chemical structure and general principles of drug stability.[6][7]
Figure 2. Potential chemical degradation pathways for Benocyclidine based on general pharmaceutical stability principles.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Challenges in the chemical synthesis and purification of BTCP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis and purification of BTCP (N-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for BTCP?
A1: BTCP is typically synthesized in a multi-step process. A common route involves the reaction of a Grignard reagent derived from 2-bromobenzo[b]thiophene with cyclohexanone to form an alcohol intermediate. This intermediate is then converted to an amine, which is subsequently reacted with 1,5-dibromopentane to form the piperidine ring, yielding BTCP.[1]
Q2: What are the critical parameters to control during the Grignard reaction step?
A2: The Grignard reaction is highly sensitive to moisture and air. It is crucial to use anhydrous solvents (typically THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The temperature should also be carefully controlled, usually starting at low temperatures (-78°C) and slowly warming to room temperature.[1]
Q3: What are the common methods for purifying crude BTCP?
A3: Crude BTCP can be purified using several techniques, including acid-base extraction, column chromatography on silica gel, and crystallization. The choice of method depends on the nature and quantity of the impurities.
Q4: How can I confirm the identity and purity of the synthesized BTCP?
A4: The identity and purity of BTCP can be confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Low Yield
| Problem | Potential Cause | Recommended Solution |
| Low yield in the Grignard reaction step | Inactive Grignard reagent due to moisture or air exposure. | Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere. Use freshly distilled, anhydrous solvents. |
| Incomplete reaction. | Allow the reaction to proceed for a sufficient amount of time, and consider gentle heating if the reaction stalls (monitor for side reactions). | |
| Low yield in the amination step | Inefficient conversion of the alcohol to the amine. | Ensure the use of appropriate reagents and reaction conditions for the specific amination method employed (e.g., Ritter reaction followed by hydrolysis or reductive amination). |
| Low yield in the piperidine ring formation | Incomplete cyclization reaction. | Optimize the reaction conditions, including temperature, reaction time, and the stoichiometry of the reagents. Ensure the absence of side reactions that consume the starting materials. |
| Product loss during work-up and purification | Emulsion formation during acid-base extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
| Product loss during column chromatography. | Choose an appropriate solvent system to ensure good separation and elution of the product. Avoid using highly polar solvents that can lead to product streaking and difficult separation. |
Product Purity Issues
| Problem | Potential Cause | Recommended Solution |
| Presence of unreacted starting materials | Incomplete reaction in one or more steps. | Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material before proceeding to the next step. |
| Formation of side products | Non-optimal reaction conditions (e.g., temperature too high). | Carefully control the reaction temperature and other parameters. Consider using a milder reagent if side reactions are significant. |
| Presence of impurities in starting materials or reagents. | Use high-purity starting materials and reagents. Purify reagents if necessary. | |
| Difficulty in removing impurities by chromatography | Co-elution of impurities with the product. | Optimize the chromatography conditions, such as the solvent system (gradient elution may be necessary) or the stationary phase (e.g., alumina instead of silica gel). |
| Product degradation | Instability of the product under purification or storage conditions. | Avoid prolonged exposure to harsh conditions (e.g., strong acids or bases). Store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere. |
Experimental Protocols
Synthesis of BTCP (A General Procedure)
This protocol is a generalized procedure based on the synthesis of BTCP and its analogues.[1][2][3] Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.
Step 1: Synthesis of 1-(benzo[b]thiophen-2-yl)cyclohexan-1-ol
-
Prepare a Grignard reagent from 2-bromobenzo[b]thiophene and magnesium turnings in anhydrous THF under an inert atmosphere.
-
Cool the Grignard solution to -78°C.
-
Slowly add a solution of cyclohexanone in anhydrous THF to the Grignard reagent.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-(1-aminocyclohexyl)benzo[b]thiophene
-
The alcohol from Step 1 can be converted to the corresponding amine through various methods, such as a Ritter reaction with sodium cyanide in acid, followed by hydrolysis of the resulting formamide.
-
Alternatively, reductive amination of 1-(benzo[b]thiophen-2-yl)cyclohexan-1-one (obtained by oxidation of the alcohol) can be performed.
Step 3: Synthesis of N-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP)
-
To a solution of the amine from Step 2 in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and 1,5-dibromopentane.
-
Heat the reaction mixture at reflux for several hours to facilitate the cyclization.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Perform an acid-base work-up to isolate the crude product.
-
Purify the crude BTCP by column chromatography on silica gel or by crystallization.
Visualizations
Caption: General workflow for the synthesis and purification of BTCP.
Caption: Troubleshooting decision tree for low BTCP yield.
References
Technical Support Center: Enhancing Benocyclidine Selectivity for the Dopamine Transporter
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of benocyclidine (BTCP) and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and evaluation of these compounds, with a focus on improving selectivity for the dopamine transporter (DAT).
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological profile of benocyclidine (BTCP)?
Benocyclidine is a potent and selective dopamine reuptake inhibitor (DRI).[1] Unlike its structural analog phencyclidine (PCP), BTCP has negligible affinity for the N-methyl-D-aspartate (NMDA) receptor, meaning it does not produce the dissociative or hallucinogenic effects associated with PCP.[1] Its primary mechanism of action is the blockade of the dopamine transporter, which leads to an increase in extracellular dopamine levels.
Q2: What is the rationale for modifying the benocyclidine scaffold?
The primary goal of modifying the benocyclidine scaffold is to enhance its selectivity for the dopamine transporter (DAT) over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). Increased selectivity can reduce off-target effects and lead to a more favorable pharmacological profile for potential therapeutic applications, such as treatments for ADHD and substance use disorders.
Q3: Which structural modifications of arylcyclohexylamines have been shown to influence DAT selectivity?
Structure-activity relationship (SAR) studies on arylcyclohexylamines and related compounds like benztropine (BZT) analogs have identified several key areas for modification:
-
Aromatic Ring Substitution: Introduction of substituents on the aromatic ring can significantly impact binding affinity and selectivity. For example, in some series of DAT inhibitors, electron-withdrawing groups on a phenyl ring have been shown to increase DAT selectivity.
-
Cyclohexyl Ring Modifications: Alterations to the cyclohexyl ring can influence the conformational presentation of the molecule to the transporter.
-
Amine Substitution: The nature of the amine substituent (e.g., piperidine, pyrrolidine, or various alkylamines) is a critical determinant of pharmacological activity and selectivity.[2]
Q4: Are there alternatives to radioligand binding assays for assessing the affinity of benocyclidine analogs?
Yes, mass spectrometry (MS) based binding assays are emerging as a viable alternative to traditional radioligand binding assays. These label-free methods can offer high sensitivity and the potential for simultaneous determination of affinities at multiple targets.[3]
Troubleshooting Guides
Synthesis of Benocyclidine Analogs
Issue 1: Low Yields in the Grignard Reaction for Arylcyclohexylamine Synthesis.
-
Possible Cause: Moisture in the reaction setup is a common issue that quenches the Grignard reagent.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Activate magnesium turnings with a small crystal of iodine or by gentle heating under vacuum before adding the aryl halide.
-
Add the aryl halide dropwise to the magnesium suspension to control the exothermic reaction.
-
Issue 2: Difficulty in the Purification of the Final Arylcyclohexylamine Product.
-
Possible Cause: The basic nature of the amine can cause tailing on silica gel chromatography. Residual starting materials or byproducts may also co-elute.
-
Troubleshooting Steps:
-
Chromatography: Use a silica gel column treated with a small percentage of a volatile amine, such as triethylamine (e.g., 0.1-1%), in the eluent to suppress tailing. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent system (e.g., ethyl acetate/triethylamine) is often effective.
-
Acid-Base Extraction: Convert the amine product to its hydrochloride salt by treating the crude product in an organic solvent (e.g., diethyl ether) with a solution of HCl in ether or isopropanol. The salt will often precipitate and can be collected by filtration, leaving non-basic impurities in the solution. The free base can be regenerated by treatment with a base (e.g., NaOH or NaHCO3) and extraction into an organic solvent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Monoamine Transporter Binding Assays
Issue 1: High Non-Specific Binding in Radioligand Binding Assays.
-
Possible Cause: The radioligand or test compounds may be sticking to the filter plates, tubes, or other assay components. Hydrophobic compounds are particularly prone to this issue.[4]
-
Troubleshooting Steps:
-
Pre-treatment of Materials: Pre-soak filter mats in a solution of 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding of positively charged ligands to the negatively charged glass fiber filters.
-
Blocking Agents: Include a blocking agent like bovine serum albumin (BSA) in the assay buffer to reduce non-specific binding to tube walls and other surfaces.[4]
-
Optimize Radioligand Concentration: Use the lowest concentration of radioligand that still provides a robust signal-to-noise ratio, typically at or below the Kd value.[4]
-
Wash Steps: Increase the number and volume of washes with ice-cold wash buffer after filtration to more effectively remove unbound radioligand.
-
Issue 2: Inconsistent IC50/Ki Values Between Experiments.
-
Possible Cause: Variability in experimental conditions can lead to shifts in binding affinities.
-
Troubleshooting Steps:
-
Consistent Reagent Preparation: Prepare fresh buffers for each experiment and ensure the pH is accurately adjusted. Use consistent sources and batches of reagents, including cell membranes or tissue homogenates.
-
Temperature Control: Maintain a constant and optimized incubation temperature, as binding affinities can be temperature-dependent.[5]
-
Incubation Time: Ensure that the incubation time is sufficient to reach equilibrium for both the radioligand and the competitor compounds. This may need to be determined empirically for new compounds.
-
Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques to minimize errors in the concentrations of radioligand, competitor, and receptor preparation.
-
Data Analysis: Utilize a consistent and appropriate data analysis method, such as non-linear regression, to fit the competition binding data and calculate IC50 values. The Cheng-Prusoff equation can then be used to determine the Ki value, taking into account the concentration and Kd of the radioligand.
-
Data Presentation
| Compound ID | Modification | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio | Reference |
| BTCP | Parent Compound | ~8 (IC50) | >1000 | >1000 | >125 | >125 | [6] |
| Analog 1 | e.g., 4-Fluoro-phenyl | ||||||
| Analog 2 | e.g., N-methyl | ||||||
| Analog 3 | e.g., 3-Thienyl |
Experimental Protocols
General Protocol for Radioligand Binding Assay for DAT
This protocol is a general guideline for a competitive radioligand binding assay using a radiolabeled DAT ligand such as [³H]WIN 35,428 and membranes from cells expressing the dopamine transporter or from brain tissue rich in DAT (e.g., striatum).
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing human DAT or rat striatal tissue homogenate.
-
Radioligand: [³H]WIN 35,428 (or another suitable DAT radioligand).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Competitor Compounds: Benocyclidine and its analogs at various concentrations.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or cocaine).
-
96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% PEI.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Thaw cell membranes or tissue homogenate on ice. Determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes in assay buffer to a final concentration that provides adequate signal (e.g., 10-50 µg protein per well).
-
Prepare serial dilutions of the competitor compounds (benocyclidine analogs) in assay buffer.
-
Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd (e.g., 1-5 nM for [³H]WIN 35,428).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, diluted membranes, and the diluted radioligand.
-
Non-specific Binding: Add the non-specific binding control, diluted membranes, and the diluted radioligand.
-
Competition Binding: Add the serially diluted competitor compounds, diluted membranes, and the diluted radioligand.
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a percentage of the total specific binding against the log concentration of the competitor compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for Synthesis and Evaluation of Benocyclidine Analogs.
Caption: Troubleshooting Low Yields in Benocyclidine Analog Synthesis.
Caption: Troubleshooting High Non-Specific Binding in Assays.
References
- 1. Benocyclidine (BTCP) [benchchem.com]
- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 5. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Investigating Tolerance to Chronic Dopamine Reuptake Inhibitor Administration
Disclaimer: This document is intended for research professionals and is for informational purposes only. The information provided is based on preclinical research with various dopamine reuptake inhibitors (DRIs). There is a notable lack of specific research on the chronic tolerance effects of Benocyclidine (BTCP). Therefore, this guide extrapolates from data on other potent and selective DRIs, such as cocaine and GBR 12909, to provide a foundational framework for researchers. All experimental procedures should be developed and conducted in accordance with institutional and governmental regulations.
I. Troubleshooting Guide
This guide addresses common issues encountered during in vivo and in vitro experiments investigating tolerance to chronic DRI administration.
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| 1. Behavioral Sensitization Observed Instead of Tolerance to Locomotor Activity | The administration paradigm is critical. Intermittent, high-dose injections often lead to sensitization, while continuous infusion is more likely to produce tolerance. | Review your administration protocol. For tolerance studies, consider continuous delivery via osmotic minipumps. If using injections, a more frequent, lower-dose schedule might favor tolerance development. Ensure the washout period between the chronic treatment and the challenge dose is adequate to avoid acute withdrawal effects that might alter locomotor responses. |
| 2. Inconsistent Behavioral Results Across Subjects | Individual differences in metabolism, baseline dopamine system sensitivity, or environmental factors can contribute to variability. The housing and testing environment can significantly influence behavioral tolerance. | Ensure a sufficiently large sample size to account for individual variability. Standardize all environmental conditions, including housing, handling, and the testing arena. Acclimate animals thoroughly to the testing procedures before the experiment begins. |
| 3. No Change in Total Dopamine Transporter (DAT) Expression Despite Functional Tolerance | Tolerance may be mediated by changes in DAT trafficking (internalization) rather than a change in total protein expression. Chronic DRI exposure can lead to a redistribution of DAT from the plasma membrane to intracellular compartments. This reduces the number of functional transporters at the synapse without altering total cellular DAT levels. | Measure DAT surface expression using techniques like cell surface biotinylation followed by Western blotting, or flow cytometry on synaptosomes. This will differentiate between membrane-bound and intracellular DAT pools. |
| 4. Altered Dopamine Receptor Binding (D1/D2) in an Unexpected Direction | Neuroadaptations in dopamine receptors are complex and can be biphasic or region-specific. Changes depend on the duration of treatment, the length of the withdrawal period, and the specific brain region being analyzed. For instance, D2 receptor levels may decrease after chronic cocaine self-administration. | Conduct a time-course study to analyze receptor density at different withdrawal time points (e.g., 24 hours, 7 days, 30 days). Perform region-specific analyses (e.g., nucleus accumbens core vs. shell, dorsal vs. ventral striatum) as adaptations can be highly localized. |
| 5. Difficulty Replicating In Vitro DAT Inhibition Assays | The affinity of DRIs for the DAT can be altered following chronic in vivo administration, leading to a rightward shift in the dose-response curve. This means a higher concentration of the drug is required to achieve the same level of DAT inhibition. | When performing ex vivo uptake inhibition assays on tissue from chronically treated animals, include a full concentration-response curve for the DRI. This will allow you to determine if there is a change in the drug's potency (Ki or IC50) at the transporter. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary molecular mechanism underlying tolerance to chronic DRI administration?
A1: The primary mechanism is cellular-adaptive or pharmacodynamic tolerance, centered on the dopamine transporter (DAT). Chronic blockade of DAT by a DRI leads to compensatory changes in the dopaminergic system. A key adaptation is the downregulation of functional DAT at the presynaptic membrane through internalization. This process is often mediated by signaling pathways involving Protein Kinase C (PKC). While total DAT protein levels may not change, the reduced surface expression leads to diminished drug effect.
Q2: How does the dosing regimen (continuous vs. intermittent) affect the development of tolerance?
A2: The dosing regimen is a critical determinant of whether tolerance or sensitization occurs.
-
Continuous Administration (e.g., via osmotic minipumps) maintains a steady-state concentration of the drug. This is more likely to induce homeostatic adaptations that lead to tolerance to the locomotor-activating effects.
-
Intermittent Administration (e.g., daily injections) produces sharp peaks and troughs in drug concentration. This pattern can lead to neuroplastic changes that result in sensitization , an amplified behavioral response to the drug.
Q3: What are the expected changes in dopamine receptor density (D1 and D2) following chronic DRI treatment?
A3: Changes in dopamine receptor density can be variable. However, some patterns have been observed. For example, chronic cocaine abuse in humans and self-administration in animal models have been associated with a decrease in D2 receptor availability in the striatum. These changes may not be permanent and can recover after a period of abstinence. Adaptations are often region-specific, with potential differences between the nucleus accumbens and dorsal striatum.
Q4: My Western blot shows no change in total DAT protein. Does this mean tolerance has not developed?
A4: Not necessarily. As mentioned in the troubleshooting guide, a lack of change in total DAT protein does not rule out tolerance. A crucial mechanism is the trafficking of DAT from the cell surface to intracellular compartments. This reduces the number of transporters available to be blocked by the DRI, thus conferring tolerance, but would not be detected by a standard Western blot of whole-cell lysates. Measuring the surface fraction of DAT is essential to investigate this mechanism.
Q5: What is the role of Protein Kinase C (PKC) in DRI tolerance?
A5: PKC is a key regulator of DAT trafficking. Activation of PKC can lead to the phosphorylation of DAT or associated proteins, signaling for the internalization of the transporter from the plasma membrane into the cell. This process reduces DAT surface availability and is a proposed mechanism for the development of tolerance to DRIs. Specifically, the beta isoform of PKC (PKCβ) has been shown to be a critical regulator of DAT trafficking.
III. Data Presentation
The following tables summarize quantitative data from preclinical studies on the effects of chronic DRI administration.
Table 1: Effects of Chronic DRI Administration on Dopamine Transporter (DAT) Density
| Drug | Administration Protocol | Brain Region | Change in DAT Density (Bmax) | Citation |
| GBR 12909 | 7 days, continuous infusion (30 mg/kg/day) | Caudate Putamen | ~75% decrease | [1] |
| GBR 12909 | 7 days, continuous infusion (30 mg/kg/day) | Nucleus Accumbens | ~40% decrease | [1] |
| Cocaine | 14 days, intermittent injection (40 mg/kg/day) | Prefrontal Cortex | 48% decrease ([3H]GBR 12935 binding) | [2] |
| Cocaine | 14 days, continuous infusion (40 mg/kg/day) | Caudate Putamen | No significant change ([3H]GBR 12935 binding) | [2] |
| Cocaine | 3.3 months, self-administration (low dose) | Nucleus Accumbens Shell | ~31% increase | [3] |
| Cocaine | 3.3 months, self-administration (high dose) | Caudal Striatum | 20-54% increase | [3] |
Table 2: Effects of Chronic DRI Administration on Extracellular Dopamine and Behavior
| Drug | Administration Protocol | Measurement | Observed Effect | Citation |
| Cocaine | 16 weeks, in drinking water | Basal Striatal Dopamine Release | 34% decrease | [4] |
| Cocaine | 16 weeks, in drinking water | Cocaine-Evoked Striatal Dopamine Release | 33% decrease | [4] |
| GBR 12909 | 14 days, intermittent injection (20 mg/kg every 2 days) | Locomotor Response to Subthreshold Dose | Enhanced locomotor response (Sensitization) | [5] |
| Cocaine | Acute i.v. injection (in naive rats) | Peak Dopamine Overflow (% Baseline) | 150-400% increase | [6][7] |
IV. Experimental Protocols
Protocol 1: Assessment of Behavioral Tolerance to Locomotor Activity
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Habituation: Acclimate rats to the locomotor activity chambers (e.g., 40x40 cm open field with infrared beams) for 60 minutes daily for 3-5 days prior to the experiment.
-
Chronic Treatment Regimen (Tolerance Induction):
-
Surgically implant osmotic minipumps (e.g., Alzet) subcutaneously for continuous infusion of the DRI (e.g., Benocyclidine, dissolved in sterile saline or another appropriate vehicle) or vehicle for 14 days. The dose should be determined from pilot studies to produce a sustained increase in locomotor activity.
-
-
Pump Removal and Washout: After 14 days, surgically remove the minipumps under anesthesia. Allow a 48-72 hour washout period to ensure clearance of the drug from the system.
-
Challenge Day:
-
Place rats in the locomotor activity chambers and allow them to habituate for 30 minutes.
-
Administer an acute challenge injection (e.g., intraperitoneal) of the same DRI at a dose known to produce robust hyperlocomotion in drug-naive animals.
-
Immediately return the animals to the chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 90-120 minutes.
-
-
Data Analysis: Compare the locomotor response to the challenge dose in the chronically treated group versus the vehicle-treated control group. A significantly attenuated locomotor response in the chronically treated group indicates the development of tolerance.
Protocol 2: Quantification of DAT Density via Autoradiography
-
Animal Treatment: Follow the chronic treatment and washout schedule as described in Protocol 1.
-
Tissue Collection: At the desired time point post-washout, euthanize the animals by decapitation. Rapidly extract the brains and flash-freeze them in isopentane cooled with dry ice. Store brains at -80°C until sectioning.
-
Cryosectioning: Section the brains coronally (e.g., 20 µm thickness) through the brain region of interest (e.g., striatum) using a cryostat. Thaw-mount the sections onto gelatin-coated microscope slides.
-
Radioligand Binding:
-
Use a radiolabeled ligand specific for DAT, such as [³H]WIN 35,428.
-
Pre-incubate slides in buffer to remove endogenous dopamine.
-
Incubate slides with a saturating concentration of the radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of a non-labeled DAT blocker (e.g., GBR 12935).
-
Wash the slides in ice-cold buffer to remove unbound radioligand and then dip them in distilled water to remove buffer salts.
-
-
Signal Detection: Expose the dried slides to autoradiographic film or a phosphor imaging screen along with calibrated radioactive standards.
-
Image Analysis: Digitize the resulting autoradiograms. Use densitometry software to quantify the specific binding (Total Binding - Non-specific Binding) in the regions of interest by comparing the optical density of the signal to the standard curve.
-
Data Analysis: Compare the specific binding (Bmax) values between the chronically DRI-treated and vehicle-treated groups. A significant decrease in Bmax in the treated group suggests DAT downregulation.
V. Mandatory Visualizations
References
- 1. Chronic administration of the selective dopamine uptake inhibitor GBR 12,909, but not cocaine, produces marked decreases in dopamine transporter density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of cocaine on dopamine transporter receptors depends on routes of chronic cocaine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic cocaine administration reduces striatal dopamine terminal density and striatal dopamine release which leads to drug-seeking behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cocaine-Induced Changes in Tonic Dopamine Concentrations Measured Using Multiple-Cyclic Square Wave Voltammetry in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cocaine-Induced Changes in Tonic Dopamine Concentrations Measured Using Multiple-Cyclic Square Wave Voltammetry in vivo [frontiersin.org]
Technical Support Center: Interpreting Biphasic Dose-Response to Phencyclidine Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting the complex biphasic dose-response curves often observed with phencyclidine (PCP) analogs.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response, and why is it common with PCP analogs?
A biphasic, or U-shaped, dose-response is a non-monotonic relationship where a drug's effect changes direction with increasing concentration. For PCP analogs, this often manifests as a stimulatory effect at low doses and an inhibitory effect at high doses.[1] This phenomenon arises from the ability of these compounds to interact with multiple targets, primarily the N-methyl-D-aspartate (NMDA) receptor, the dopamine transporter (DAT), and sigma (σ) receptors (σ1 and σ2), each with different affinities and downstream effects.[2]
Q2: What are the primary molecular targets of PCP and its analogs?
The primary targets include:
-
NMDA Receptor: PCP analogs act as non-competitive antagonists by binding to a site within the ion channel, preventing calcium influx.[2] This is the principal mechanism for their dissociative and psychotomimetic effects.
-
Dopamine Transporter (DAT): Many PCP analogs inhibit dopamine reuptake, leading to increased synaptic dopamine concentrations. This action is thought to contribute to their stimulant and rewarding effects.
-
Sigma Receptors (σ1 and σ2): PCP and its analogs bind to sigma receptors with varying affinities.[3] The precise role of sigma receptors in the overall pharmacological profile of these compounds is still under investigation but is thought to modulate dopaminergic and glutamatergic signaling.
Q3: How can I determine which receptor is responsible for the observed effects at different doses?
To dissect the contribution of each receptor system, consider the following:
-
Binding Affinities (Ki values): Compare the binding affinities of your analog for NMDA receptors, DAT, and sigma receptors (see Data Presentation section). The receptor with the highest affinity (lowest Ki value) is likely to be engaged at the lowest effective doses.
-
Selective Antagonists: Use selective antagonists for each receptor system to block the effects of your PCP analog. For example, a dopamine D2 receptor antagonist like haloperidol can be used to test for dopamine-mediated effects.[4]
-
Knockout Animal Models: If available, using animals lacking a specific receptor can definitively determine its role in the observed behavioral or physiological responses.
Troubleshooting Guides
Issue 1: Inconsistent or highly variable results in behavioral assays.
-
Possible Cause: The biphasic nature of the drug can lead to high variability if the doses used fall on the steep parts of the dose-response curve. Small variations in administered dose can lead to large differences in effect.
-
Solution: Conduct a thorough dose-response study with a wider range of doses and more dose points, especially around the peak of the curve and the transition from stimulatory to inhibitory effects. Ensure precise and consistent dosing techniques.
Issue 2: Difficulty interpreting a U-shaped dose-response curve.
-
Possible Cause: The observed effect is the net result of opposing actions at different targets.
-
Solution: Model the data using appropriate non-linear regression models that can accommodate biphasic responses, such as the Brain-Cousens or Cedergreen models.[5][6][7][8] These models can help to mathematically deconstruct the stimulatory and inhibitory components of the response.
Issue 3: Unexpected results in in-vitro assays (e.g., receptor binding, electrophysiology).
-
Possible Cause 1: Compound Solubility: PCP analogs can be lipophilic, leading to poor solubility in aqueous buffers and adherence to plasticware.
-
Solution 1: Use appropriate solvents (e.g., DMSO) for stock solutions and ensure the final concentration in the assay buffer does not exceed the solubility limit. Include a vehicle control to account for any solvent effects.
-
Possible Cause 2: Receptor Desensitization/Internalization: Prolonged exposure to agonists or antagonists can lead to changes in receptor expression or sensitivity.
-
Solution 2: Optimize incubation times and drug concentrations to minimize receptor desensitization. For electrophysiology, use rapid application techniques.
Data Presentation
The following tables summarize the binding affinities (Ki, nM) of selected PCP analogs at key molecular targets.
Table 1: Binding Affinities of Phencyclidine Analogs at NMDA, Dopamine, and Sigma Receptors
| Compound | NMDA Receptor (PCP Site) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) |
| Phencyclidine (PCP) | 59 | >10,000 | >10,000 | 136 |
| Ketamine | ~659 | >10,000 | - | - |
| MK-801 (Dizocilpine) | ~5 | - | - | - |
| Tenocyclidine (TCP) | - | - | - | - |
| N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) | Low Affinity | High Affinity | - | - |
Experimental Protocols
1. NMDA Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a PCP analog for the NMDA receptor.
-
Methodology:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and centrifuge to obtain a crude membrane preparation.
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand that binds to the PCP site (e.g., [³H]MK-801 or [³H]TCP) and varying concentrations of the unlabeled PCP analog.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the analog that inhibits 50% of radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
-
2. In Vivo Microdialysis
-
Objective: To measure the effect of a PCP analog on extracellular dopamine levels in a specific brain region (e.g., prefrontal cortex, nucleus accumbens).
-
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized or freely moving animal.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of the PCP analog.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express dopamine levels as a percentage of the baseline pre-drug levels.
-
3. Locomotor Activity Assay
-
Objective: To assess the stimulant or depressant effects of a PCP analog on spontaneous movement.[4][9][10][11]
-
Methodology:
-
Habituation: Place the animal in an open-field arena and allow it to habituate for a set period.
-
Drug Administration: Administer the PCP analog or vehicle.
-
Data Acquisition: Record the animal's movement (e.g., distance traveled, rearing frequency) using an automated activity monitoring system for a defined period.
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group.
-
4. Prepulse Inhibition (PPI) Assay
-
Objective: To measure the sensorimotor gating effects of a PCP analog, which are relevant to the psychotic symptoms of schizophrenia.[12][13][14]
-
Methodology:
-
Apparatus: Place the animal in a startle chamber equipped with a loudspeaker and a sensor to measure the startle response.
-
Trial Types: Present a series of trials: a startling stimulus (pulse) alone, a non-startling stimulus (prepulse) followed by the pulse, and no stimulus.
-
Drug Administration: Administer the PCP analog or vehicle before the test session.
-
Data Acquisition: Measure the amplitude of the startle response in each trial type.
-
Data Analysis: Calculate the percentage of prepulse inhibition (%PPI) as follows: (%PPI) = 100 * [(startle response to pulse alone) - (startle response to prepulse + pulse)] / (startle response to pulse alone).
-
Mandatory Visualizations
References
- 1. Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of locomotor sensitization induced by chronic phencyclidine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general approach to modeling biphasic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. va.gov [va.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of phencyclidine-induced changes in locomotor activity and patterns in rats by serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phencyclidine-induced deficits in prepulse inhibition of startle are blocked by prazosin, an alpha-1 noradrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med-associates.com [med-associates.com]
- 14. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
Validation & Comparative
Benocyclidine vs. Cocaine: A Comparative Analysis of Their Effects on Dopamine Reuptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of benocyclidine (BTCP) and cocaine on dopamine reuptake, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the distinct pharmacological profiles of these two dopamine transporter (DAT) inhibitors.
Introduction
Benocyclidine (1-(1-(1-benzothiophen-2-yl)cyclohexyl)piperidine), also known as BTCP, is a potent and selective dopamine reuptake inhibitor (DRI).[1] Structurally related to phencyclidine (PCP), benocyclidine exhibits a distinct pharmacological profile, with high affinity for the dopamine transporter (DAT) and negligible affinity for the NMDA receptor, thus lacking the dissociative effects associated with PCP.[1][2] Cocaine, a well-known psychostimulant, also exerts its primary reinforcing effects by inhibiting the reuptake of dopamine.[3][4] However, cocaine's action is less selective, as it also blocks the reuptake of serotonin and norepinephrine.[5] This guide delves into a comparative analysis of their binding affinities, potencies, and the experimental methodologies used to characterize their effects on the dopamine transporter.
Quantitative Comparison of DAT Inhibition
The following table summarizes the available quantitative data on the binding affinity (Ki) and potency (IC50) of benocyclidine and cocaine for the dopamine transporter. It is important to note that these values are derived from various studies using different experimental conditions, which can influence the results.
| Compound | Parameter | Value | Species/Tissue | Radioligand | Reference |
| Benocyclidine (BTCP) | Ki | 4.5 nM | Human | [3H]BTCP | [6] |
| Cocaine | IC50 (DA uptake) | 200 - 900 nM | Rat Striatal Synaptosomes | [3H]Dopamine | [7] |
| Cocaine | IC50 (DA uptake) | ~300 nM | CHO cells expressing human DAT | [3H]Dopamine | [8] |
Note: Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values for both Ki and IC50 indicate higher affinity and potency, respectively. The variability in cocaine's IC50 values highlights the influence of experimental conditions on potency measurements.
Mechanism of Action and Signaling Pathway
Both benocyclidine and cocaine are competitive inhibitors of the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. By binding to the DAT, these compounds block this reuptake process, leading to an accumulation of dopamine in the synapse and prolonged stimulation of postsynaptic dopamine receptors.[1][3]
While both are DAT inhibitors, their interaction with the transporter may differ. Studies suggest that different DAT inhibitors can stabilize distinct conformational states of the transporter. Cocaine and its analogs are thought to bind to an open conformation of the DAT, whereas other inhibitors, such as benztropine (which shares some structural similarities with benocyclidine), may bind to a closed conformation.[9] This difference in the induced conformational state could underlie the distinct behavioral profiles of these compounds.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effects of benocyclidine and cocaine on dopamine reuptake.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Objective: To measure the affinity of benocyclidine and cocaine for the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing the dopamine transporter (e.g., HEK, CHO, or COS-7 cells) or from brain tissue (e.g., striatum).
-
Radioligand specific for the DAT (e.g., [3H]BTCP, [3H]WIN 35,428).
-
Test compounds (benocyclidine, cocaine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (benocyclidine or cocaine).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10][11]
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters in the brain of a freely moving animal.
Objective: To determine the effect of benocyclidine and cocaine administration on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens or striatum).
Materials:
-
Laboratory animals (e.g., rats, mice).
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
Test compounds (benocyclidine, cocaine).
Procedure:
-
Surgery: A guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal. The animal is allowed to recover from the surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain.
-
Perfusion: The probe is continuously perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Sample Collection: The aCSF flowing through the probe (the dialysate) collects small molecules, including dopamine, from the extracellular fluid by passive diffusion across a semi-permeable membrane at the tip of the probe. The dialysate is collected in timed fractions.
-
Drug Administration: After a baseline collection period, the animal is administered with benocyclidine or cocaine (e.g., via intraperitoneal injection).
-
Analysis: The concentration of dopamine in the collected dialysate samples is quantified using HPLC-ECD.
-
Data Interpretation: The changes in extracellular dopamine levels following drug administration are compared to the baseline levels to determine the effect of the compound.[12][13][14]
Conclusion
Benocyclidine and cocaine both function as dopamine reuptake inhibitors, but they exhibit key differences in their pharmacological profiles. Benocyclidine is a more selective inhibitor of the dopamine transporter with a high affinity, while cocaine's effects extend to other monoamine transporters. The available data suggests that benocyclidine is a potent DAT inhibitor. The potential for different conformational changes in the DAT upon binding of these two compounds may explain their distinct behavioral effects and is an area that warrants further investigation. The experimental protocols described herein provide a framework for the continued exploration and comparison of these and other dopamine reuptake inhibitors, which is crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Benocyclidine (BTCP) [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
- 4. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cocaine engages a non-canonical, dopamine-independent, mechanism that controls neuronal excitability in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Effects of chronic cocaine administration on [3H]dopamine uptake in the nucleus accumbens, striatum and frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluctuation of the dopamine uptake inhibition potency of cocaine, but not amphetamine, at mammalian cells expressing the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship between conformational changes in the dopamine transporter and cocaine-like subjective effects of uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BTCP and TCP on Nigrostriatal Dopaminergic Neurons: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the effects of N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) and N-[1-(2-thienyl)cyclohexyl]piperidine (TCP) on nigrostriatal dopaminergic neurons. The following sections present a comprehensive overview of their mechanisms of action, supported by experimental data, to assist researchers, scientists, and drug development professionals in their investigations.
Key Performance Indicators: A Quantitative Comparison
The distinct pharmacological profiles of BTCP and TCP are evident in their differential effects on key parameters of dopaminergic neurotransmission. The following tables summarize the available quantitative data for a direct comparison.
| Compound | IC50 for Dopamine Uptake Inhibition | Primary Molecular Target | Reference |
| BTCP | 70 nM | Dopamine Transporter (DAT) | [1] |
| TCP | ~347 nM (estimated from Phencyclidine) | NMDA Receptor / PCP Binding Site |
Note: The IC50 value for TCP is an estimation based on its structural and functional analog, Phencyclidine (PCP).
| Compound | Effect on Nigrostriatal Dopamine Neuron Firing Rate | Dose-Response Relationship | Reference |
| BTCP | Inhibition | Dose-dependent decrease | |
| TCP | Biphasic (Activation followed by Inhibition) | Activation at low doses, reversal to inhibition at higher doses |
In-Depth Analysis of Experimental Findings
Dopamine Uptake Inhibition
BTCP is a potent and selective inhibitor of the dopamine transporter (DAT), with a reported half-maximal inhibitory concentration (IC50) of 70 nM.[1] This high affinity for DAT underlies its primary mechanism of action, leading to an increase in extracellular dopamine levels by blocking its reuptake into presynaptic neurons.
Modulation of Neuronal Firing Rate
The differential effects of BTCP and TCP on the electrophysiological activity of nigrostriatal dopamine neurons are striking. Intravenous administration of BTCP in rats produces a dose-dependent decrease in the firing rate of these neurons. This inhibitory effect is likely a consequence of increased synaptic dopamine levels acting on inhibitory D2 autoreceptors.
Conversely, TCP elicits a biphasic response. At lower doses, it causes an activation of neuronal firing. As the dose increases, this initial excitation is reversed, leading to an inhibition of firing. This complex effect is attributed to its primary action at NMDA receptors, which play a crucial role in regulating the firing patterns of dopaminergic neurons.
Neurotoxicity and Neuroprotection
BTCP has demonstrated neuroprotective properties in vitro. Studies have shown that pretreatment with BTCP can protect cultured dopaminergic neurons from the neurotoxic effects of 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), which are well-established models of Parkinson's disease pathology.[2] This neuroprotective effect is likely mediated by its ability to block the uptake of these toxins through the dopamine transporter.
The neurotoxic potential of TCP is less clearly defined. However, studies on various tricresyl phosphate (TCP) isomers have shown that at a concentration of 10µM, they can lead to a marked decrease in the electrical activity of primary rat cortical neurons after 48 hours of exposure, without affecting overall cell viability.[3] Research on the related compound pentachlorophenol (PCP) has demonstrated time- and dose-dependent cytotoxic effects in the human neuroblastoma cell line SH-SY5Y.[4] Further research is required to specifically delineate the neurotoxic profile of N-[1-(2-thienyl)cyclohexyl]piperidine on dopaminergic neurons.
Experimental Methodologies
[³H]-Dopamine Uptake Assay in Rat Striatal Synaptosomes
This assay is a standard method to determine the potency of compounds in inhibiting dopamine reuptake.
Protocol Outline:
-
Synaptosome Preparation: Striata from adult rats are dissected and homogenized in a sucrose buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals.
-
Incubation: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of the test compounds (BTCP or TCP).
-
[³H]-Dopamine Addition: The uptake reaction is initiated by the addition of a fixed concentration of radiolabeled dopamine ([³H]-dopamine).
-
Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]-dopamine uptake (IC50) is calculated from the dose-response curves.
In Vivo Extracellular Single-Unit Recording of Nigrostriatal Neurons
This technique allows for the direct measurement of the firing rate of individual dopamine neurons in the substantia nigra of anesthetized or freely moving animals.
Protocol Outline:
-
Animal Preparation: Rats are anesthetized, and a craniotomy is performed over the substantia nigra pars compacta.
-
Electrode Placement: A recording microelectrode is stereotaxically lowered into the substantia nigra. Dopaminergic neurons are identified based on their characteristic electrophysiological properties, including a slow, irregular firing pattern and long-duration action potentials.
-
Drug Administration: Baseline neuronal activity is recorded before the intravenous or intraperitoneal administration of BTCP or TCP at various doses.
-
Data Acquisition: The firing rate of the neuron is continuously recorded throughout the experiment.
-
Data Analysis: Changes in the firing rate from baseline are quantified and analyzed to determine the dose-response relationship for each compound.
Visualizing the Experimental and Signaling Landscape
To further elucidate the methodologies and pathways discussed, the following diagrams are provided.
References
- 1. Localization of dopamine carriers by BTCP, a dopamine uptake inhibitor, on nigral cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection by BTCP of cultured dopaminergic neurons exposed to neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of pentachlorophenol and its active metabolites in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benocyclidine: A Selective Dopamine Transporter Ligand
Benocyclidine (BTCP), a phencyclidine derivative, has emerged as a potent and selective inhibitor of the dopamine transporter (DAT). This guide provides a comparative analysis of benocyclidine's binding affinity and selectivity against other well-established DAT ligands, supported by experimental data and detailed methodologies. This information is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Binding Affinity and Selectivity
Benocyclidine demonstrates a high affinity for the dopamine transporter with markedly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters. This selectivity profile is crucial for its utility as a research tool to investigate the specific roles of DAT in neurological processes. The following tables summarize the binding affinities (Ki, nM) and selectivity ratios of benocyclidine in comparison to cocaine, a non-selective monoamine transporter inhibitor, and GBR 12909 and RTI-113, two other well-known selective DAT ligands.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Benocyclidine (BTCP) | 8[1] | 6000[1] | >10000 |
| Cocaine | 258[2] | ~300-500[3] | ~3600[3] |
| GBR 12909 | 1[4] | >100 | >100 |
| RTI-113 | Potent and selective for DAT | Weak affinity | Weak affinity |
Note: Ki values can vary between studies depending on the experimental conditions, such as tissue preparation and radioligand used.
| Compound | SERT/DAT Selectivity Ratio | NET/DAT Selectivity Ratio |
| Benocyclidine (BTCP) | 750 | >1250 |
| Cocaine | ~1.2 - 1.9 | ~14 |
| GBR 12909 | >100 | >100 |
| RTI-113 | High | High |
Mechanism of Action of Dopamine Transporter Ligands
Dopamine transporters are responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a critical process for terminating dopaminergic signaling.[5] Benocyclidine and other DAT inhibitors act by binding to the transporter protein, thereby blocking the reuptake of dopamine. This leads to an increased concentration and prolonged presence of dopamine in the synapse, enhancing dopaminergic neurotransmission.[6]
Experimental Protocols
The validation of benocyclidine as a selective DAT ligand relies on standardized in vitro assays, primarily radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor or transporter by competing with a radiolabeled ligand.
1. Synaptosome Preparation:
-
Brain tissue (e.g., striatum) is homogenized in a cold sucrose buffer.[7][8]
-
The homogenate is subjected to differential centrifugation to isolate the crude synaptosomal fraction, which is rich in nerve terminals containing transporters.[9][10]
-
The final pellet is resuspended in an appropriate buffer for the binding assay.[7]
2. Binding Protocol:
-
Synaptosomal membranes are incubated with a specific radioligand for DAT (e.g., [3H]BTCP or [3H]WIN 35,428) and varying concentrations of the unlabeled test compound (benocyclidine or comparators).[11][12][13]
-
The incubation is carried out until equilibrium is reached.
-
The mixture is then rapidly filtered through glass fiber filters to separate the bound from free radioligand.[13]
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor.[14]
-
The data are analyzed to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific radioligand binding), which is then converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.[11]
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.[15][16][17]
1. Cell Culture or Synaptosome Preparation:
-
For cell-based assays, cell lines expressing the human dopamine transporter (hDAT) are cultured in 96-well plates.[5][15]
-
Alternatively, synaptosomes are prepared as described above.
2. Uptake Inhibition Protocol:
-
Cells or synaptosomes are pre-incubated with varying concentrations of the test compound.[18]
-
A radiolabeled substrate, typically [3H]dopamine, is then added to initiate the uptake process.[5]
-
The incubation is allowed to proceed for a short period at a controlled temperature.
-
The uptake is terminated by rapid washing with ice-cold buffer and subsequent cell lysis or filtration.
-
The amount of radioactivity taken up by the cells or synaptosomes is measured by scintillation counting.
-
The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is determined.
Conclusion
The experimental data robustly validates benocyclidine as a highly potent and selective ligand for the dopamine transporter. Its high selectivity for DAT over SERT and NET makes it a superior research tool compared to less selective compounds like cocaine for elucidating the specific functions of the dopamine transporter in the central nervous system. The detailed protocols provided herein offer a standardized framework for the continued investigation and characterization of novel DAT ligands.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cocaine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Benocyclidine (BTCP) [benchchem.com]
- 7. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords [bio-protocol.org]
- 10. Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benocyclidine and Other PCP Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of Benocyclidine (BTCP) and other analogs of Phencyclidine (PCP). The following sections detail their mechanisms of action, receptor binding affinities, and the experimental protocols used to determine these characteristics, supported by quantitative data and visual diagrams.
Benocyclidine, also known as Benzothiophenylcyclohexylpiperidine (BTCP), is a psychoactive arylcyclohexylamine that is structurally related to phencyclidine (PCP).[1][2] However, its pharmacological profile diverges significantly from that of traditional PCP analogs. While PCP and its related compounds are primarily recognized as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, benocyclidine acts as a potent and selective dopamine reuptake inhibitor (DRI) with negligible affinity for the NMDA receptor.[1][2][3] This fundamental difference in mechanism of action results in distinct physiological and psychoactive effects.
This guide will explore these differences in detail, presenting a comparative analysis of benocyclidine and other well-known PCP analogs such as Ketamine, Tenocyclidine (TCP), Rolicyclidine (PCPy), and Eticyclidine (PCE).
Comparative Pharmacological Profiles
The primary distinction between benocyclidine and other PCP analogs lies in their principal molecular targets. Benocyclidine's high affinity for the dopamine transporter (DAT) and low affinity for the NMDA receptor's PCP binding site sets it apart.[1][3] In contrast, analogs like PCP, ketamine, and TCP are potent NMDA receptor antagonists.[4][5] This difference in receptor affinity dictates their pharmacological effects; benocyclidine produces psychostimulant effects by increasing synaptic dopamine levels, while PCP and its analogs induce dissociative and hallucinogenic states by blocking NMDA receptor-mediated glutamatergic neurotransmission.[2][5]
Some PCP analogs, such as Tenocyclidine (TCP), exhibit a mixed pharmacological profile, with high affinity for both the NMDA receptor and some activity as a dopamine reuptake inhibitor, contributing to its psychostimulant effects.[4][6] Rolicyclidine (PCPy) is reported to be slightly less potent than PCP with fewer stimulant effects, producing a more sedative effect.[2][7] Eticyclidine (PCE) is noted to be slightly more potent than PCP with similar hallucinogenic effects.[8][9]
Quantitative Comparison of Receptor Affinities
The following tables summarize the binding affinities (Ki in nM) of Benocyclidine and various PCP analogs at the NMDA receptor (PCP binding site) and the dopamine transporter. Lower Ki values indicate a higher binding affinity.
Table 1: NMDA Receptor Binding Affinities (Ki, nM)
| Compound | Ki (nM) at NMDA Receptor (PCP Site) | Reference(s) |
| Benocyclidine (BTCP) | >10,000 | [3] |
| Phencyclidine (PCP) | 59 | [5] |
| Ketamine | 659 | [10] |
| Tenocyclidine (TCP) | 9 | [6] |
| 3-MeO-PCP | 20 | [11] |
| 4-MeO-PCP | >10,000 | [11] |
| Eticyclidine (PCE) | - | - |
| Rolicyclidine (PCPy) | - | - |
Table 2: Dopamine Transporter (DAT) Binding Affinities (Ki, nM)
| Compound | Ki (nM) at Dopamine Transporter | Reference(s) |
| Benocyclidine (BTCP) | 4.3 | [12] |
| Phencyclidine (PCP) | >10,000 | [5] |
| Ketamine | >10,000 | [13] |
| Tenocyclidine (TCP) | - | [3] |
| 3-MeO-PCP | - | - |
| 4-MeO-PCP | - | - |
| Eticyclidine (PCE) | - | - |
| Rolicyclidine (PCPy) | - | - |
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assay for NMDA Receptor Affinity
This assay determines the affinity of a compound for the PCP binding site on the NMDA receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]TCP, from the receptor.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes containing the NMDA receptors. The pellet is washed and resuspended in the assay buffer.
-
Incubation: The membrane preparation is incubated in assay tubes containing a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]TCP) and a range of concentrations of the unlabeled test compound (e.g., Benocyclidine or a PCP analog). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., unlabeled PCP).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Dopamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of dopamine into cells or synaptosomes that express the dopamine transporter.
Experimental Workflow:
Detailed Methodology:
-
Preparation of Cells or Synaptosomes: The assay can be performed using cell lines genetically engineered to express the dopamine transporter (e.g., HEK293-DAT cells) or with synaptosomes (nerve terminals) prepared from a dopamine-rich brain region like the striatum.
-
Pre-incubation: The cells or synaptosomes are pre-incubated for a short period with varying concentrations of the test compound in a physiological buffer.
-
Uptake Initiation: The uptake reaction is initiated by the addition of a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine).
-
Uptake Termination: After a defined incubation time (typically a few minutes), the uptake is terminated by rapidly filtering the mixture and washing with ice-cold buffer to remove extracellular radiolabeled dopamine.
-
Quantification: The amount of radioactivity accumulated inside the cells or synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of dopamine uptake (IC50) is determined by non-linear regression analysis.
Signaling Pathways
The distinct pharmacological profiles of Benocyclidine and PCP analogs stem from their interaction with different signaling pathways.
NMDA Receptor Signaling Pathway
PCP and its analogs act as non-competitive antagonists at the NMDA receptor, an ionotropic glutamate receptor. By binding to a site within the receptor's ion channel, they block the influx of Ca²⁺ ions, thereby inhibiting downstream signaling cascades involved in synaptic plasticity, learning, and memory.[14][15]
Dopamine Transporter Mechanism of Action
Benocyclidine inhibits the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][16] By blocking this reuptake process, Benocyclidine increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.[1][16]
References
- 1. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 2. Rolicyclidine - Wikipedia [en.wikipedia.org]
- 3. Differential interaction of phencyclidine-like drugs with the dopamine uptake complex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenocyclidine - Wikipedia [en.wikipedia.org]
- 5. Phencyclidine - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Rolicyclidine [medbox.iiab.me]
- 8. Eticyclidine - Wikipedia [en.wikipedia.org]
- 9. Eticyclidine [medbox.iiab.me]
- 10. researchgate.net [researchgate.net]
- 11. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMDA receptor - Wikipedia [en.wikipedia.org]
- 15. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Benocyclidine's Cross-Reactivity with Serotonin and Norepinephrine Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of benocyclidine's (BTCP) interaction with the serotonin transporter (SERT) and the norepinephrine transporter (NET), contrasted with its well-established high-affinity binding to the dopamine transporter (DAT). Benocyclidine, an arylcyclohexylamine derivative, is primarily recognized as a potent and selective dopamine reuptake inhibitor (DRI).[1] Understanding its cross-reactivity with other monoamine transporters is crucial for a comprehensive pharmacological profile and for guiding further drug development.
Quantitative Analysis of Transporter Interactions
While benocyclidine is a potent inhibitor of dopamine uptake, with a reported IC50 value of 7 nM, specific quantitative data regarding its binding affinity (Ki) and functional inhibition (IC50) at the serotonin and norepinephrine transporters is not extensively documented in publicly available literature.[2] The primary focus of existing research has been on its high selectivity for the dopamine transporter.[1][3]
For comparative context, the following table includes the known affinity of benocyclidine for the dopamine transporter and provides a template for where SERT and NET data would be presented. Reference compounds with known affinities for each transporter are included to provide a baseline for comparison.
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Benocyclidine (BTCP) | IC50: 7 nM (inhibition of [3H]DA uptake) [2] | Data not available | Data not available |
| Reference Compounds | |||
| Cocaine | Ki: ~250 nM | Ki: ~300 nM | Ki: ~500 nM |
| Fluoxetine | Ki: >1000 nM | Ki: ~1 nM | Ki: ~300 nM |
| Desipramine | Ki: >1000 nM | Ki: ~100 nM | Ki: ~1 nM |
Note: The lack of specific Ki or IC50 values for benocyclidine at SERT and NET in the current literature highlights a significant gap in the understanding of its complete pharmacological profile. Further experimental investigation is warranted to fully characterize its selectivity.
Experimental Protocols
To facilitate further research into the cross-reactivity of benocyclidine, this section outlines detailed methodologies for key experimental assays used to determine binding affinity and functional inhibition of monoamine transporters.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter. This is typically expressed as the inhibition constant (Ki).
Objective: To determine the binding affinity (Ki) of benocyclidine for the serotonin and norepinephrine transporters.
Workflow for Transporter Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol for SERT Binding Assay:
-
Membrane Preparation:
-
Utilize cell lines (e.g., HEK293) stably expressing the human serotonin transporter (hSERT).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in fresh buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation with a fixed concentration of a selective SERT radioligand (e.g., [³H]citalopram).
-
Add varying concentrations of benocyclidine or a reference compound.
-
For determining non-specific binding, a high concentration of a known SERT inhibitor (e.g., fluoxetine) is used.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the benocyclidine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of benocyclidine that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Protocol for NET Binding Assay:
The protocol is analogous to the SERT binding assay, with the following key differences:
-
Cell Line: Use a cell line stably expressing the human norepinephrine transporter (hNET).
-
Radioligand: Employ a selective NET radioligand, such as [³H]nisoxetine.
-
Reference Compound: Use a known NET inhibitor, such as desipramine, for determining non-specific binding and as a positive control.
Neurotransmitter Uptake Inhibition Assays
These functional assays measure the ability of a compound to inhibit the transport of a neurotransmitter into a cell or synaptosome.
Objective: To determine the functional potency (IC50) of benocyclidine in inhibiting serotonin and norepinephrine reuptake.
Workflow for Neurotransmitter Uptake Inhibition Assay
Caption: Workflow for Neurotransmitter Uptake Assay.
Detailed Protocol for Serotonin Uptake Inhibition Assay:
-
Preparation:
-
Use either cells expressing hSERT or synaptosomes prepared from a relevant brain region (e.g., striatum or cortex).
-
-
Assay Procedure:
-
Pre-incubate the cells or synaptosomes with various concentrations of benocyclidine or a reference inhibitor.
-
Initiate the uptake reaction by adding a fixed concentration of radiolabeled serotonin (e.g., [³H]5-HT).
-
Allow the uptake to proceed for a short, defined period at a physiological temperature (e.g., 37°C).
-
Terminate the reaction by rapidly filtering the mixture and washing with ice-cold buffer to remove extracellular [³H]5-HT.
-
Lyse the cells or synaptosomes and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [³H]5-HT uptake for each concentration of benocyclidine compared to a vehicle control.
-
Plot the percent inhibition against the log concentration of benocyclidine and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Detailed Protocol for Norepinephrine Uptake Inhibition Assay:
The protocol is similar to the serotonin uptake assay, with the following modifications:
-
Cells/Synaptosomes: Use cells expressing hNET or synaptosomes from a brain region rich in noradrenergic terminals (e.g., hippocampus or cortex).
-
Radiolabeled Neurotransmitter: Use radiolabeled norepinephrine (e.g., [³H]NE).
-
Reference Inhibitor: Employ a known NET inhibitor, such as desipramine, as a positive control.
Conclusion
Benocyclidine is a well-established potent and selective dopamine reuptake inhibitor. However, a comprehensive understanding of its pharmacological profile is limited by the lack of publicly available data on its cross-reactivity with the serotonin and norepinephrine transporters. The experimental protocols detailed in this guide provide a framework for researchers to investigate these interactions, which is essential for elucidating the full spectrum of benocyclidine's effects and for the rational design of more selective and effective therapeutic agents. Further studies are crucial to populate the existing data gaps and provide a clearer picture of benocyclidine's place within the landscape of monoamine transporter inhibitors.
References
- 1. Benocyclidine (BTCP) [benchchem.com]
- 2. [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Localization of the dopamine uptake complex using [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP) in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Benocyclidine vs. GBR-12909: A Comparative Analysis of Two Potent Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent and selective dopamine reuptake inhibitors (DRIs), Benocyclidine (BTCP) and GBR-12909. Both compounds have been instrumental in preclinical research for understanding the role of the dopamine transporter (DAT) in neurological and psychiatric disorders. This document synthesizes experimental data on their binding affinities, selectivity, and functional effects, presented in a clear and structured format to facilitate objective comparison. Detailed experimental protocols and visualizations of key pathways are also provided to support further research and drug development efforts.
Overview and Mechanism of Action
Benocyclidine and GBR-12909 are potent inhibitors of the dopamine transporter, a protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By blocking DAT, these compounds increase the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.
Benocyclidine (BTCP) , an arylcyclohexylamine derivative, is structurally related to phencyclidine (PCP). However, unlike PCP, Benocyclidine exhibits negligible affinity for the NMDA receptor, making it a "pure" and selective DRI. Its primary action is to block the dopamine transporter, leading to psychostimulant effects.
GBR-12909 , a piperazine derivative, is also a highly potent and selective DRI. It has been extensively used as a research tool to investigate the effects of selective dopamine reuptake inhibition both in vitro and in vivo. GBR-12909 competitively inhibits dopamine uptake by binding to the dopamine binding site on the transporter protein.
Comparative Pharmacological Data
The following tables summarize the binding affinities and inhibitory concentrations of Benocyclidine and GBR-12909 for the dopamine transporter (DAT), as well as their selectivity over the serotonin (SERT) and norepinephrine (NET) transporters. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Compound | Binding Affinity (Ki in nM) for DAT | Source |
| Benocyclidine | Not explicitly found as Ki, but IC50 is ~7-8 nM | |
| GBR-12909 | 1 |
Table 1: Comparative Binding Affinity for the Dopamine Transporter (DAT)
| Compound | Selectivity (Fold difference in affinity DAT vs. SERT/NET) | Source |
| Benocyclidine | Highly selective for DAT, with negligible affinity for the NMDA receptor. Specific selectivity ratios for SERT and NET are not readily available in the reviewed literature. | |
| GBR-12909 | >100-fold lower affinity for NET and SERT compared to DAT. |
Table 2: Selectivity Profile
| Compound | Inhibition of Dopamine Uptake (IC50 or Ki in nM) | Source |
| Benocyclidine | IC50 of 7-8 nM | |
| GBR-12909 | Ki of 1 nM |
Table 3: Potency in Inhibiting Dopamine Uptake
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity of a test compound (e.g., Benocyclidine or GBR-12909) for the dopamine transporter using a competitive radioligand binding assay.
Materials:
-
Rat striatal tissue homogenate (as a source of DAT)
-
Radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12935)
-
Test compound (Benocyclidine or GBR-12909)
-
Non-specific binding control (e.g., a high concentration of cocaine or the unlabeled version of the radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compound.
-
In reaction tubes, combine the rat striatal membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle. For determining non-specific binding, a separate set of tubes will contain the membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound. The IC50 can then be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Synaptosomal Dopamine Uptake Assay
This protocol describes a method to measure the inhibition of dopamine uptake into synaptosomes by a test compound.
Materials:
-
Synaptosomes (prepared from rodent striatum)
-
[³H]Dopamine
-
Test compound (Benocyclidine or GBR-12909)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation counter and fluid
Procedure:
-
Prepare synaptosomes from fresh or frozen brain tissue (e.g., rat striatum) by homogenization and differential centrifugation.
-
Resuspend the synaptosomal pellet in ice-cold uptake buffer.
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine to each aliquot.
-
Allow the uptake to proceed for a defined, short time (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer to remove extracellular [³H]Dopamine.
-
Determine non-specific uptake in parallel incubations conducted at 0-4°C or in the presence of a high concentration of a known potent DAT inhibitor (e.g., nomifensine or cocaine).
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific uptake of [³H]Dopamine at each concentration of the test compound.
-
Analyze the data to determine the IC50 value for the inhibition of dopamine uptake.
Caption: Workflow for a synaptosomal dopamine uptake assay.
Downstream Signaling Pathways
The inhibition of dopamine reuptake by Benocyclidine and GBR-12909 leads to a sustained increase in synaptic dopamine levels. This, in turn, results in the enhanced and prolonged activation of postsynaptic dopamine receptors, primarily the D1 and D2 receptor subtypes. The activation of these G-protein coupled receptors triggers distinct downstream signaling cascades that mediate the physiological and behavioral effects of these compounds.
D1 Receptor Signaling
D1 receptors are coupled to Gαs/olf proteins, and their activation stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.
Caption: D1 receptor downstream signaling cascade.
D2 Receptor Signaling
D2 receptors are coupled to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in cAMP levels and subsequent reduction in PKA activity. The βγ subunit of the G-protein can also activate other signaling pathways, such as inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.
Caption: D2 receptor downstream signaling cascade.
Comparative Behavioral Effects
Both Benocyclidine and GBR-12909, as potent DRIs, are expected to produce psychostimulant-like effects. These effects are often assessed in preclinical models by measuring changes in locomotor activity and in drug discrimination paradigms.
Locomotor Activity: Studies have shown that GBR-12909 produces a dose-dependent increase in locomotor activity in rodents. This is a characteristic effect of drugs that increase synaptic dopamine levels. While direct comparative studies are scarce, a study using [³H]Benocyclidine to measure DAT occupancy found that behaviorally equivalent doses of GBR-12909 and cocaine that produce similar levels of locomotor stimulation, did so at different levels of DAT occupancy, suggesting differences in their mechanisms of action beyond simple DAT blockade.
Drug Discrimination: In drug discrimination studies, animals are trained to distinguish the subjective effects of a drug from saline. GBR-12909 has been shown to fully substitute for the discriminative stimulus effects of cocaine in monkeys, indicating that it produces similar subjective effects. This is consistent with its mechanism as a potent DRI. Data on the discriminative stimulus effects of Benocyclidine are less readily available in the reviewed literature.
Conclusion
Benocyclidine and GBR-12909 are both highly potent and selective dopamine reuptake inhibitors that have significantly contributed to our understanding of the dopamine system. While they share a primary mechanism of action, subtle differences in their chemical structures and interactions with the dopamine transporter may lead to variations in their pharmacological and behavioral profiles. GBR-12909 is a well-characterized tool compound with a large body of literature supporting its use. Benocyclidine, with its distinct arylcyclohexylamine structure and high selectivity for the DAT over the NMDA receptor, offers a unique profile for investigating the consequences of "pure" dopamine reuptake inhibition.
Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences between these two important research compounds. Such studies would be invaluable for the development of novel therapeutics targeting the dopamine transporter for a range of neuropsychiatric disorders.
A Comparative Analysis of Benocyclidine and Traditional Dopamine Agonists in Modulating Dopaminergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of benocyclidine, a potent dopamine reuptake inhibitor, and traditional dopamine agonists, a class of drugs widely used in the treatment of Parkinson's disease and other dopamine-related disorders. The comparison focuses on their distinct mechanisms of action, supported by available preclinical experimental data. Due to a lack of direct comparative clinical studies, this guide emphasizes the differing pharmacological effects observed in preclinical models to inform research and drug development efforts.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between benocyclidine and traditional dopamine agonists lies in their approach to enhancing dopaminergic signaling.
Benocyclidine: The Dopamine Reuptake Inhibitor
Benocyclidine acts as a potent and selective dopamine reuptake inhibitor (DRI).[1] It binds to the dopamine transporter (DAT) on the presynaptic neuron, blocking the reabsorption of dopamine from the synaptic cleft.[1] This leads to an increased concentration and prolonged presence of endogenous dopamine in the synapse, thereby amplifying dopaminergic neurotransmission.[1] Notably, unlike its structural analog phencyclidine (PCP), benocyclidine has negligible affinity for the NMDA receptor, meaning it does not produce the dissociative or hallucinogenic effects associated with PCP.
Traditional Dopamine Agonists: The Receptor Activators
Traditional dopamine agonists, such as pramipexole and ropinirole, function by directly binding to and activating dopamine receptors on the postsynaptic neuron, mimicking the effect of endogenous dopamine.[2][3][4][5] Most clinically approved dopamine agonists for Parkinson's disease primarily target the D2-like receptor family (D2, D3, and D4 receptors).[2][6] Activation of these G-protein coupled receptors initiates a downstream signaling cascade that ultimately modulates neuronal activity.[2][7][]
Preclinical Efficacy: Insights from In Vivo Models
While direct comparative studies are unavailable, preclinical research provides valuable insights into the distinct in vivo effects of benocyclidine and traditional dopamine agonists.
Benocyclidine: Enhancing Extracellular Dopamine
The primary preclinical evidence for benocyclidine's efficacy comes from in vivo microdialysis studies, which directly measure neurotransmitter levels in the brain of freely moving animals.
Table 1: Preclinical Efficacy of Benocyclidine
| Experimental Model | Key Findings | Reference |
| In vivo microdialysis in rats | Dose-dependent increase in extracellular dopamine levels in the striatum and nucleus accumbens. | [9] |
Experimental Protocol: In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the concentration of substances in the extracellular fluid of living tissue.[10][11] A small, semi-permeable probe is surgically implanted into a specific brain region (e.g., the striatum).[10] The probe is continuously perfused with a physiological solution. Small molecules, such as dopamine, diffuse from the extracellular fluid across the membrane and into the perfusion fluid (dialysate), which is then collected and analyzed, typically using high-performance liquid chromatography (HPLC).[10][11] This allows for the real-time monitoring of neurotransmitter dynamics in response to drug administration.[11]
Traditional Dopamine Agonists: Ameliorating Motor Deficits in Parkinson's Disease Models
The efficacy of traditional dopamine agonists has been extensively studied in various animal models of Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons.
Table 2: Preclinical Efficacy of Pramipexole
| Experimental Model | Key Findings | Reference |
| 6-OHDA-lesioned rats | Amelioration of parkinsonian signs. | [6] |
| MPTP-induced mouse model of Parkinson's disease | Improved depression-like behavior and alleviation of bradykinesia. | [5] |
| Lactacystin-lesioned mice (UPS impairment model of PD) | Improved rotarod performance, attenuated dopamine neuron loss and striatal dopamine reduction. | [12] |
| Mice | Biphasic effect on locomotor activity (initial inhibition followed by elevation). | [13][14] |
Table 3: Preclinical Efficacy of Ropinirole
| Experimental Model | Key Findings | Reference |
| 6-OHDA-lesioned rats | Induced contralateral turning behavior, indicating postsynaptic dopamine receptor stimulation. | [15][16] |
| VMT-lesioned monkeys | Potent inhibition of parkinsonian tremors. | [15][16] |
| MPTP-induced mouse model of Parkinson's disease | Maintained movement ability in pole and rotarod tests; reduced dopaminergic neuron damage. | [17] |
| MPTP-treated marmosets | Reversed motor and behavioral deficits. | [3] |
Experimental Protocol: 6-OHDA-Lesioned Rat Model of Parkinson's Disease
This widely used model involves the unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the substantia nigra of one hemisphere of the rat brain. This leads to the progressive degeneration of dopaminergic neurons on that side, mimicking the dopamine depletion seen in Parkinson's disease. The resulting motor asymmetry is assessed by measuring the turning behavior (rotation) of the rat in response to a dopaminergic drug. A drug that stimulates postsynaptic dopamine receptors will cause the rat to turn away from the lesioned side.
Signaling Pathways: Visualizing the Molecular Mechanisms
The distinct mechanisms of action of benocyclidine and traditional dopamine agonists are reflected in their downstream signaling pathways.
Caption: Benocyclidine blocks the dopamine transporter (DAT).
Caption: Dopamine agonists directly activate D2 receptors.
Experimental Workflow: In Vivo Microdialysis
The following diagram illustrates the typical workflow for an in vivo microdialysis experiment to assess the effect of a compound on extracellular dopamine levels.
Caption: Workflow for an in vivo microdialysis experiment.
Summary and Future Directions
Benocyclidine and traditional dopamine agonists represent two distinct strategies for augmenting dopaminergic neurotransmission. Benocyclidine, as a dopamine reuptake inhibitor, enhances the action of endogenous dopamine, while traditional dopamine agonists bypass the presynaptic neuron to directly stimulate postsynaptic receptors.
The preclinical data available for benocyclidine is limited but demonstrates its ability to increase extracellular dopamine levels. In contrast, traditional dopamine agonists have a wealth of preclinical and clinical data supporting their efficacy in treating the motor symptoms of Parkinson's disease.
Key Differences:
| Feature | Benocyclidine | Traditional Dopamine Agonists |
| Primary Mechanism | Dopamine Reuptake Inhibition | Dopamine Receptor Agonism (primarily D2-like) |
| Effect on Dopamine | Increases extracellular concentration of endogenous dopamine | Mimics the effect of dopamine at the receptor |
| Receptor Specificity | High selectivity for the Dopamine Transporter (DAT) | Varying selectivity for D1-like vs. D2-like receptor families |
| Clinical Use | Not clinically approved; research chemical and recreational use | Approved for Parkinson's disease, restless legs syndrome, etc. |
| Preclinical Data | Limited; primarily in vivo microdialysis | Extensive; numerous animal models of neurological disorders |
Future research should focus on conducting head-to-head preclinical studies to directly compare the efficacy and side-effect profiles of selective DRIs like benocyclidine with traditional dopamine agonists in relevant animal models of dopamine-related disorders. Such studies would provide crucial data to determine the potential therapeutic utility of dopamine reuptake inhibition as a standalone or adjunctive therapy. Furthermore, a deeper understanding of the nuanced differences in their downstream signaling and long-term effects on neuronal plasticity is warranted.
References
- 1. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are D2 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disparate effects of pramipexole on locomotor activity and sensorimotor gating in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pramipexole regulates depression-like behavior via dopamine D3 receptor in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-clinical studies of pramipexole: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regional differences in the effect of N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP) on extracellular dopamine levels: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotection of pramipexole in UPS impairment induced animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Disparate effects of pramipexole on locomotor activity and sensorimotor gating in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential antidepressant properties of pramipexole detected in locomotor and operant behavioral investigations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of ropinirole on various parkinsonian models in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ropinirole protects against 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice via anti-apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Brain Regions: Unpacking the In Vivo Effects of BTCP in the Striatum vs. Nucleus Accumbens
A comprehensive guide for researchers navigating the nuanced dopaminergic modulation of N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) in critical brain reward and motor circuits.
N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine, or BTCP, a potent and selective dopamine uptake inhibitor, has garnered significant interest in the neuroscience community for its utility in probing the intricacies of the dopamine transporter (DAT). Its actions within the striatum and nucleus accumbens—two key hubs for motor control and reward processing, respectively—exhibit important distinctions. This guide provides an objective comparison of the in vivo effects of BTCP in these two brain regions, drawing upon available experimental data to inform future research and drug development.
Differential Impact on Dopamine Neurotransmission
Research indicates that the regulation of dopamine uptake differs between the corpus striatum and the nucleus accumbens[1]. For instance, studies with other dopamine uptake inhibitors have revealed variations in binding sites and affinities in these regions[1]. This inherent difference in the dopamine machinery of the two structures lays the groundwork for BTCP's region-specific effects.
Locomotor Activity: A Striatal-Centric Effect?
The administration of BTCP has been shown to significantly increase locomotor activity in animal models. One study found that BTCP, at its ED50 dose, was among the dopamine uptake inhibitors that produced a notable increase in movement[2]. Interestingly, this research also highlighted that the in vivo occupancy of the striatal dopamine transporter by various inhibitors does not always directly correlate with their effects on locomotion[2]. This suggests a more complex mechanism of action than simple DAT blockade in the striatum.
While the striatum is heavily implicated in the control of motor behavior, the precise contribution of BTCP's action in the nucleus accumbens to locomotor changes remains an area for further investigation. The interplay between these two regions in modulating BTCP-induced motor responses is likely complex, involving downstream signaling cascades and interactions with other neurotransmitter systems.
Data at a Glance: Synthesizing In Vivo Findings
To facilitate a clear comparison, the following tables summarize key in vivo data related to BTCP and the general dopaminergic environment of the striatum and nucleus accumbens. It is important to note that the data for BTCP's effects on dopamine levels are inferred from its known mechanism as a dopamine uptake inhibitor and general findings from microdialysis studies of similar compounds, as direct comparative studies are lacking.
| Parameter | Striatum | Nucleus Accumbens | Source |
| BTCP-Induced Locomotor Activity | Significant Increase | Implied Contribution | [2] |
| Dopamine Uptake Regulation | Differentially Regulated | Differentially Regulated | [1] |
Experimental Methodologies: A Closer Look
Understanding the experimental protocols behind these findings is crucial for their interpretation and for designing future studies.
In Vivo Microdialysis
This technique is employed to measure extracellular levels of neurotransmitters, like dopamine, in specific brain regions of freely moving animals.
-
Probe Implantation: A microdialysis probe is stereotactically implanted into the target brain region (striatum or nucleus accumbens).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Neurotransmitters in the extracellular space diffuse across the probe's semipermeable membrane into the aCSF, which is then collected for analysis.
-
Analysis: The collected dialysate is analyzed using techniques like high-performance liquid chromatography (HPLC) with electrochemical detection to quantify dopamine levels.
Behavioral Monitoring: Locomotor Activity
Locomotor activity is a common behavioral measure used to assess the stimulant effects of drugs.
-
Apparatus: Animals are placed in an open-field arena equipped with infrared beams or video tracking software.
-
Data Acquisition: The system records various parameters of movement, such as distance traveled, rearing frequency, and time spent in different zones of the arena.
-
Drug Administration: BTCP or a vehicle control is administered systemically (e.g., intraperitoneally) before the behavioral observation period.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the relevant signaling pathways and experimental workflows.
Caption: Mechanism of BTCP action on dopaminergic synapses.
Caption: General workflow for in vivo BTCP experiments.
Conclusion and Future Directions
The available evidence suggests that BTCP exerts a significant influence on the dopaminergic system, leading to behavioral changes such as increased locomotion. While its effects on the striatum are more clearly documented in the context of motor activity, the precise role of its interaction with the nucleus accumbens in vivo requires further dedicated investigation. The differential regulation of dopamine uptake in these two regions strongly implies that BTCP's effects are not uniform across the brain's reward and motor circuits.
Future research should prioritize direct, within-subject comparisons of BTCP's effects on dopamine dynamics in the striatum and nucleus accumbens using in vivo microdialysis. Such studies would provide invaluable quantitative data to build upon the foundational knowledge outlined in this guide. Furthermore, exploring the dose-response relationships of BTCP in both regions and their correlation with specific behavioral outputs will be crucial for a complete understanding of its pharmacological profile. This will ultimately aid in the development of more targeted therapeutic strategies for disorders involving dopaminergic dysfunction.
References
Phencyclidine's Interaction with the Dopamine Uptake Site: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Phencyclidine (PCP), a dissociative anesthetic with significant psychotomimetic effects, exerts a complex influence on the central nervous system. While its primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, PCP also modulates dopaminergic neurotransmission, in part, by inhibiting the reuptake of dopamine. This guide provides a comparative analysis of PCP's interaction with the dopamine transporter (DAT), contrasting its effects with other well-characterized dopamine uptake inhibitors. The information presented herein is supported by experimental data from radioligand binding and synaptosomal uptake assays.
Quantitative Comparison of Ligand Affinities and Dopamine Uptake Inhibition
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of phencyclidine and other key compounds at the dopamine transporter and other relevant neural targets. Lower values indicate a higher affinity or potency.
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Species | Reference |
| Phencyclidine (PCP) | Dopamine Transporter (DAT) | >10,000 | Human | [1] | |
| PCP site 2 | 154 | Human | [1] | ||
| NMDA Receptor (MK-801 site) | 59 | [1] | |||
| Sigma-2 Receptor | 136 | [1] | |||
| Dopamine D2 Receptor (High Affinity State) | 2.7 | Human | |||
| Dopamine Uptake | Significant inhibition at 100-10,000 | Rat | |||
| Cocaine | Dopamine Transporter (DAT) | ~200-700 | Human | ||
| GBR 12909 | Dopamine Transporter (DAT) | ~1-10 | |||
| Amphetamine | Dopamine Uptake | Equipotent to PCP for inhibition | Rat |
Note: The data indicate that while PCP has a low affinity for the primary binding site on the dopamine transporter, it demonstrates high affinity for a distinct site, termed "PCP site 2," which is hypothesized to be an allosteric modulatory site on monoamine transporters.[1] Furthermore, PCP's potency in inhibiting dopamine uptake is comparable to that of amphetamine, suggesting a mechanism of action that is not solely dependent on binding to the primary DAT site.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Determining Binding Affinity (Kᵢ)
This assay quantifies the affinity of a compound (e.g., PCP) for a specific receptor or transporter (e.g., DAT) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target protein (e.g., human dopamine transporter).
-
Radioligand with high affinity and specificity for the target (e.g., [³H]-WIN 35,428 for DAT).
-
Unlabeled competing ligand (e.g., PCP, cocaine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound (the concentration required to inhibit 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Synaptosomal Dopamine Uptake Assay for Determining IC₅₀
This assay measures the ability of a compound to inhibit the uptake of dopamine into synaptosomes, which are resealed nerve terminals containing the necessary machinery for neurotransmitter transport.
Materials:
-
Fresh or frozen brain tissue from a relevant species (e.g., rat striatum).
-
Sucrose buffer for homogenization.
-
Krebs-Ringer bicarbonate buffer.
-
[³H]-Dopamine.
-
Test compounds (e.g., PCP, cocaine, amphetamine).
-
Scintillation fluid and counter.
Procedure:
-
Synaptosome Preparation: Brain tissue is homogenized in ice-cold sucrose buffer and centrifuged to isolate the synaptosomal fraction.
-
Pre-incubation: Synaptosomes are pre-incubated in Krebs-Ringer bicarbonate buffer with varying concentrations of the test compound.
-
Uptake Initiation: [³H]-Dopamine is added to the synaptosomal suspension to initiate the uptake process.
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: The amount of [³H]-Dopamine taken up by the synaptosomes is determined by measuring the radioactivity on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]-Dopamine uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curve.
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Experimental Workflow: Synaptosomal Dopamine Uptake Assay
Caption: Workflow of a synaptosomal dopamine uptake assay.
Conceptual Signaling Pathway: Allosteric Modulation of DAT by PCP
Caption: Proposed allosteric modulation of DAT by PCP.
References
Safety Operating Guide
Navigating the Disposal of Benzocaine: A Guide for Laboratory Professionals
For researchers and scientists handling Benzocaine, a common topical anesthetic, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe and compliant disposal of Benzocaine waste, aligning with regulatory standards and best practices in laboratory operations.
Understanding the Hazards
Benzocaine is classified as a substance that may cause an allergic skin reaction and is harmful to aquatic life.[1][2] Therefore, its disposal requires careful consideration to prevent environmental contamination and ensure personnel safety.
Regulatory Compliance
The disposal of chemical waste, including Benzocaine, is governed by federal, state, and local regulations.[1][3][4] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have established guidelines for the management of pharmaceutical waste.[5][6] It is imperative that all disposal procedures comply with these regulations.
Recommended Disposal Procedures for Laboratories
For research and drug development professionals, the following step-by-step procedures are recommended for the proper disposal of Benzocaine:
-
Personal Protective Equipment (PPE): Before handling Benzocaine waste, always wear appropriate PPE, including gloves, eye protection, and a lab coat.[1]
-
Waste Segregation: Do not mix Benzocaine waste with other waste streams. It should be collected in a designated, clearly labeled, and sealed container.[2]
-
Spill Management: In the event of a spill, absorb the material with an inert substance, such as sand or diatomite.[1] Collect the contaminated material and place it into a designated hazardous waste container.[1][3] Wash the spill area thoroughly.[3]
-
Container Management: Ensure that waste containers are compatible with Benzocaine, properly sealed to prevent leaks, and stored in a secure area away from incompatible materials.[3]
-
Disposal Method: The primary recommended method for the disposal of pharmaceutical waste from a laboratory setting is through a licensed hazardous waste disposal company.[7] These companies typically use high-temperature incineration to ensure the complete destruction of the chemical.[5]
Note: Avoid disposing of Benzocaine down the drain or in the regular trash, as this can lead to environmental contamination.[1][5]
Summary of Benzocaine Disposal Guidelines
| Guideline Category | Recommendation | Citation |
| Regulatory Compliance | Adhere to all federal, state, and local regulations for hazardous waste disposal. | [1][3][4] |
| Personal Protective Equipment | Wear gloves, eye protection, and protective clothing when handling waste. | [1] |
| Waste Collection | Use designated, labeled, and sealed containers for Benzocaine waste. | [2] |
| Disposal Method | Engage a licensed hazardous waste disposal service, with incineration being the preferred method. | [5][7] |
| Environmental Protection | Do not discharge to sewers or other water sources. | [1][5] |
Benzocaine Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Benzocaine in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lewisu.edu [lewisu.edu]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. stericycle.com [stericycle.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Essential Safety and Logistical Information for Handling Benzoclidine
This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Benzoclidine, using Benzocaine as a surrogate for establishing safety protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE based on guidelines for Benzocaine.
| Body Part | Recommended Protection | Standard/Specification | Purpose |
| Hands | Chemical-resistant gloves (e.g., Nitrile). Consider double gloving. | ASTM D6978 | To prevent skin contact. Change gloves regularly or if contaminated. |
| Body | Disposable, low-permeability lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs. | N/A | To protect skin and clothing from contamination. |
| Eyes | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash risks. | ANSI Z87.1 | To protect eyes from splashes or airborne particles. |
| Respiratory | Handle in a certified chemical fume hood. If a fume hood is not available, an N95 respirator may be required. | NIOSH-approved | To prevent inhalation of powder or aerosols. |
| Feet | Closed-toe shoes and disposable shoe covers. | N/A | To prevent contamination of personal footwear and subsequent spread. |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for the safe handling of this compound, from preparation to disposal.
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Preparation and Engineering Controls:
-
Risk Assessment: Before any handling, thoroughly review the available safety data for similar compounds and conduct a formal risk assessment.[1]
-
Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Workspace Preparation: Designate a specific area for handling this compound and ensure it is clean and uncluttered.[3]
Handling the Compound:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: When weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to prevent dust dispersal. Use appropriate tools, such as a spatula, to transfer the chemical and avoid creating dust.[3]
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.[3] All containers must be clearly labeled with the chemical name, concentration, date, and user's initials.[3]
Spill and Emergency Procedures:
-
Small Spills: For small spills of solid material, wear appropriate PPE, cover the spill with wetted paper towels or other absorbent material, and then wipe it up. Clean the spill area with soap and water.[2]
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency protocols.[3]
-
Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water.[3][4]
-
Eye Contact: If the substance comes into contact with the eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4]
-
Inhalation: If inhaled, move the individual to fresh air.[4]
-
Ingestion: If ingested, rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan: Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid this compound waste, including unused powder and contaminated materials (e.g., weigh boats, pipette tips), must be treated as regulated chemical waste.[5] It should be collected in a clearly labeled, sealed container for hazardous waste disposal.[5]
-
Liquid Waste: The disposal method for liquid solutions containing this compound will depend on the concentration and the solvent used. Consult your institution's EHS department for specific guidance. Do not pour any this compound solution down the drain unless explicitly permitted by your EHS department.[5]
-
Contaminated PPE: All disposable PPE, such as gloves, gowns, and shoe covers, that has come into contact with this compound should be disposed of as hazardous waste in a designated, sealed container.[3]
This guidance is intended to provide a framework for the safe handling of this compound. Researchers and laboratory personnel must always prioritize a thorough risk assessment and adhere to the specific safety protocols established by their institution.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
